2,2-Dichlorobutane
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2-dichlorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Cl2/c1-3-4(2,5)6/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRTYNDWQXVCKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063391 | |
| Record name | Butane, 2,2-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4279-22-5 | |
| Record name | 2,2-Dichlorobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4279-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butane, 2,2-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004279225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butane, 2,2-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butane, 2,2-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dichlorobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.076 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,2-Dichlorobutane (CAS: 4279-22-5)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 2,2-Dichlorobutane, a chlorinated hydrocarbon used as a solvent and an intermediate in organic synthesis. This guide consolidates its chemical and physical properties, spectroscopic data, synthesis protocols, and safety information into a structured format for easy reference.
Core Chemical and Physical Properties
This compound is a colorless liquid at room temperature.[1] It is classified as a chlorinated hydrocarbon, with two chlorine atoms attached to the second carbon of a butane (B89635) chain.[1] Its properties are significantly influenced by these chlorine atoms, making it soluble in many organic solvents but conferring limited solubility in water.[1]
| Property | Value | Source(s) |
| CAS Number | 4279-22-5 | [2][3] |
| Molecular Formula | C₄H₈Cl₂ | [1][3] |
| Molecular Weight | 127.01 g/mol | [1][3] |
| IUPAC Name | This compound | [4] |
| Synonyms | Butane, 2,2-dichloro- | [1][2] |
| Appearance | Colorless liquid | [1][2] |
| Boiling Point | 104 °C | [2][3][5] |
| Melting Point | -74.0 °C | [2][3] |
| Density | 1.09 g/cm³ | [2][6] |
| Flash Point | 15.6 °C - 27 °C | [2][5] |
| Refractive Index | ~1.428 | [2] |
| Solubility | Soluble in organic solvents, limited in water | [1] |
| InChI Key | BSRTYNDWQXVCKR-UHFFFAOYSA-N | [1][5] |
Synthesis and Reactivity
This compound serves as an intermediate in various organic syntheses.[1][2] Its reactivity is characteristic of geminal dihalides, which can undergo reactions like elimination to form alkynes or substitution.[1]
A primary method for synthesizing this compound is through the reaction of 2-butanone (B6335102) with a chlorinating agent, such as phosphorus pentachloride (PCl₅). This reaction replaces the carbonyl oxygen with two chlorine atoms.
Reaction Scheme: Synthesis from 2-Butanone
References
- 1. spectrabase.com [spectrabase.com]
- 2. Butane, 2,2-dichloro- [webbook.nist.gov]
- 3. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 4. 2,3-Dichlorobutane(7581-97-7) 13C NMR [m.chemicalbook.com]
- 5. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 6. C4H9Cl CH3CHClCH2CH3 infrared spectrum of 2-chlorobutane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of sec-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to 2,2-Dichlorobutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,2-Dichlorobutane, a halogenated alkane with applications in organic synthesis. This document details its chemical properties, synthesis, spectroscopic data, and reactivity, presenting the information in a clear and accessible format for scientific professionals.
Chemical Identity and Properties
This compound is a chlorinated hydrocarbon.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and research applications.
| Property | Value | Reference |
| IUPAC Name | This compound | [2] |
| Synonyms | Butane, 2,2-dichloro- | [1][2] |
| CAS Number | 4279-22-5 | [2] |
| Molecular Formula | C₄H₈Cl₂ | [1][2] |
| Molecular Weight | 127.01 g/mol | [2] |
| Appearance | Colorless to light orange to yellow clear liquid | |
| Boiling Point | 104 °C | [3] |
| Density | 1.1 ± 0.1 g/cm³ | [4] |
| Flash Point | 27 °C (lit.) | [3][5] |
| Solubility | Soluble in organic solvents, limited solubility in water | [1] |
| InChI | InChI=1S/C4H8Cl2/c1-3-4(2,5)6/h3H2,1-2H3 | [2] |
| InChIKey | BSRTYNDWQXVCKR-UHFFFAOYSA-N | [2] |
| Canonical SMILES | CCC(C)(Cl)Cl | [2] |
IUPAC Nomenclature
The naming of this compound follows the systematic rules of the International Union of Pure and Applied Chemistry (IUPAC) for haloalkanes.[6][7][8]
Synthesis of this compound
A common laboratory synthesis of this compound involves the reaction of 2-butanone (B6335102) with phosphorus pentachloride (PCl₅).
Experimental Protocol: Synthesis from 2-Butanone
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel. The flask should be placed in an ice bath to control the reaction temperature.
-
Reagents: Place 2-butanone in the round-bottom flask. Slowly add phosphorus pentachloride to the 2-butanone through the dropping funnel with constant stirring. The reaction is exothermic and should be controlled by the rate of addition and the ice bath.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature until the reaction subsides. Then, gently heat the mixture under reflux to ensure the reaction goes to completion.
-
Work-up: Carefully pour the reaction mixture onto crushed ice to decompose the excess PCl₅ and the phosphorus oxychloride (POCl₃) byproduct.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane (B109758).
-
Washing: Wash the combined organic extracts with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate). Filter to remove the drying agent and purify the crude this compound by fractional distillation. Collect the fraction boiling at approximately 104 °C.
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Assignment |
| ¹H | ~1.1 | Triplet | -CH₃ (C4) |
| ¹H | ~2.1 | Quartet | -CH₂- (C3) |
| ¹H | ~1.8 | Singlet | -CH₃ (C1) |
| ¹³C | ~10 | -CH₃ (C4) | |
| ¹³C | ~40 | -CH₂- (C3) | |
| ¹³C | ~30 | -CH₃ (C1) | |
| ¹³C | ~90 | -C(Cl)₂- (C2) |
4.1.1. Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
¹H NMR Acquisition: Use a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C. The spectral width should typically be 0-220 ppm.
Mass Spectrometry (MS)
The mass spectrum of this compound will show a molecular ion peak and characteristic fragmentation patterns. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in chlorine-containing fragments.
4.2.1. Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).
-
Gas Chromatography (GC):
-
Injector: Use a split/splitless injector in split mode.
-
Column: A non-polar capillary column is suitable.
-
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 200 °C) to ensure separation from any impurities.
-
-
Mass Spectrometry (MS):
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: A quadrupole or time-of-flight analyzer can be used.
-
Scan Range: Scan a mass-to-charge (m/z) range of approximately 25-200 to detect the molecular ion and fragment ions.
-
Chemical Reactivity and Mechanisms
As a secondary alkyl halide, this compound can undergo both nucleophilic substitution and elimination reactions. The reaction pathway is influenced by the nature of the nucleophile/base, the solvent, and the reaction temperature.
Elimination Reaction (E2 Mechanism)
With a strong, sterically hindered base, this compound can undergo an E2 elimination to form an alkene.
Safety and Handling
This compound is a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation.[2][9]
-
Handling: Work in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.[12]
This guide is intended for informational purposes for qualified professionals. Always consult the relevant Safety Data Sheet (SDS) before handling any chemical.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C4H8Cl2 | CID 521118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The E2 Reaction [iverson.cm.utexas.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2 - Butanone is heated with PCl5 and the product so obtained is heated with alcoholic KOH and or excess of sodaamide, the final product obtained is [infinitylearn.com]
- 9. web.njit.edu [web.njit.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. Butane, 2,2-dichloro- [webbook.nist.gov]
- 12. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to the Physical and Chemical Properties of 2,2-Dichlorobutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of 2,2-dichlorobutane, a halogenated hydrocarbon of interest in various chemical syntheses. The information is presented to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Core Physical and Chemical Data
This compound, with the chemical formula C₄H₈Cl₂, is a colorless liquid.[1] It is characterized by the presence of two chlorine atoms attached to the second carbon atom of a butane (B89635) chain.[1] This structure significantly influences its physical properties and chemical reactivity. It is soluble in organic solvents and has limited solubility in water.[1]
Physical Properties of this compound
The key physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₈Cl₂ | [2][3] |
| Molecular Weight | 127.01 g/mol | [2][3][4] |
| CAS Number | 4279-22-5 | [2][4] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 104 °C | [4][5][6][7][8] |
| Melting Point | -74 °C | [4][5][9] |
| Density | 1.09 g/cm³ | [4][5] |
| Flash Point | 27 °C | [4][6][7] |
| Refractive Index | 1.428 - 1.432 | [5][7] |
| Vapor Pressure | 39.3 mmHg at 25°C | [5] |
Chemical Properties and Reactivity
This compound undergoes reactions typical of alkyl halides, including nucleophilic substitution and elimination.[1] Its reactivity is largely dictated by the two chlorine atoms on the same carbon, which makes it a geminal dihalide.
Synthesis of this compound
A common method for the synthesis of this compound is the reaction of 2-butanone (B6335102) with phosphorus pentachloride (PCl₅). In this reaction, the oxygen of the carbonyl group is replaced by two chlorine atoms.
Key Chemical Reactions
This compound can undergo several important chemical transformations, primarily elimination reactions (dehydrohalogenation) to form alkynes.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and analysis of this compound.
Synthesis of this compound from 2-Butanone
Objective: To synthesize this compound via the reaction of 2-butanone with phosphorus pentachloride.
Materials:
-
2-Butanone (Methyl Ethyl Ketone, MEK)
-
Phosphorus pentachloride (PCl₅)
-
Anhydrous diethyl ether
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate
-
Ice bath
Procedure:
-
Set up a round-bottom flask equipped with a reflux condenser and a dropping funnel in a fume hood.
-
Add phosphorus pentachloride to the flask.
-
Cool the flask in an ice bath.
-
Slowly add 2-butanone dropwise from the dropping funnel to the flask containing PCl₅ while stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Gently heat the mixture under reflux for 2 hours to ensure the reaction goes to completion.
-
After cooling, pour the reaction mixture into ice-cold water to decompose the excess PCl₅ and the phosphoryl chloride (POCl₃) byproduct.
-
Transfer the mixture to a separatory funnel and extract the organic layer with diethyl ether.
-
Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution, and again with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the diethyl ether by simple distillation.
-
Purify the resulting crude this compound by fractional distillation, collecting the fraction boiling at approximately 104 °C.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To confirm the identity and purity of the synthesized this compound.
Instrumentation and Conditions:
-
Gas Chromatograph: Standard GC system with a split/splitless injector.
-
Mass Spectrometer: Quadrupole or ion trap mass analyzer.
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 150 °C.
-
Hold at 150 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-200.
Sample Preparation:
-
Prepare a dilute solution of the purified this compound in a suitable solvent such as dichloromethane (B109758) or hexane (B92381) (e.g., 1 µL in 1 mL).
Procedure:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire the data according to the specified instrument conditions.
-
Analyze the resulting chromatogram to determine the retention time of the major peak.
-
Analyze the mass spectrum of the major peak and compare it with a reference spectrum from a database (e.g., NIST) to confirm the identity of this compound. The mass spectrum should show characteristic fragmentation patterns, including the molecular ion peak and isotopic peaks corresponding to the presence of two chlorine atoms.
-
Calculate the purity of the sample based on the relative peak area of this compound in the total ion chromatogram.
Safety and Handling
This compound is a flammable liquid and vapor. It is also an irritant and may cause skin, eye, and respiratory irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Disclaimer: This document is intended for informational purposes only and does not constitute a recommendation for any specific use. All laboratory procedures should be conducted with appropriate safety precautions and under the supervision of a qualified professional.
References
- 1. C4H9Cl CH3CHClCH2CH3 2-chlorobutane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 sec-butyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. benchchem.com [benchchem.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. memphis.edu [memphis.edu]
- 6. beyondbenign.org [beyondbenign.org]
- 7. spectrabase.com [spectrabase.com]
- 8. brainly.com [brainly.com]
- 9. spectrabase.com [spectrabase.com]
Spectroscopic Analysis of 2,2-Dichlorobutane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,2-Dichlorobutane, a halogenated alkane of interest in various chemical and pharmaceutical applications. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.
Spectroscopic Data Summary
The structural elucidation of this compound is supported by a combination of spectroscopic techniques. Each method provides unique insights into the molecular structure, connectivity, and functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide key information about the electronic environment of the nuclei.
¹H NMR Data
The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three non-equivalent sets of protons in the molecule.
| Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 1 | ~2.1 | Quartet | 2H | -CH₂- |
| 2 | ~1.7 | Singlet | 3H | -C(Cl)₂-CH₃ |
| 3 | ~1.1 | Triplet | 3H | -CH₂-CH₃ |
¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum of this compound will exhibit four signals, one for each unique carbon atom.
| Signal | Chemical Shift (ppm) | Assignment |
| 1 | ~90 | -C(Cl)₂- |
| 2 | ~40 | -CH₂- |
| 3 | ~30 | -C(Cl)₂-CH₃ |
| 4 | ~10 | -CH₂-CH₃ |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by absorptions corresponding to C-H and C-Cl bond vibrations.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2980-2900 | Strong | C-H stretch (alkane) |
| 1465-1440 | Medium | C-H bend (methylene) |
| 1385-1370 | Medium | C-H bend (methyl) |
| 800-600 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The electron ionization (EI) mass spectrum of this compound shows a characteristic fragmentation pattern.
| m/z | Relative Intensity (%) | Assignment |
| 126/128/130 | Low | [M]⁺, Molecular ion peak with isotopic pattern for two chlorine atoms |
| 91/93 | High | [M - Cl]⁺ |
| 55 | High | [C₄H₇]⁺ |
| 29 | Medium | [C₂H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for this compound.
NMR Spectroscopy
Sample Preparation:
A solution of this compound (approximately 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is prepared in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. The final volume should be approximately 0.6-0.7 mL.
Instrumentation:
-
¹H NMR: A Varian CFT-20 spectrometer operating at 20 MHz or a similar instrument can be used.[1]
-
¹³C NMR: A Bruker HX-90 spectrometer or an equivalent instrument is suitable.[2]
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
Acquisition Time: 2-3 seconds
-
Spectral Width: 10-12 ppm
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 2-5 seconds
-
Acquisition Time: 1-2 seconds
-
Spectral Width: 200-220 ppm
Infrared (IR) Spectroscopy
Sample Preparation:
As this compound is a liquid at room temperature, the IR spectrum can be obtained from a neat sample. A thin film of the liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
Instrumentation:
A Fourier-transform infrared (FTIR) spectrometer is used for data acquisition.
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Background: A background spectrum of the clean salt plates is recorded prior to the sample analysis.
Mass Spectrometry (MS)
Sample Introduction:
The sample is introduced into the mass spectrometer via a gas chromatograph (GC) to ensure separation from any potential impurities.
Instrumentation:
A GC system coupled to a mass spectrometer with an electron ionization (EI) source is used.
GC Parameters: [3]
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID with a 0.25 µm film thickness (e.g., 5% phenyl methylpolysiloxane).[3]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3]
-
Injector Temperature: 250 °C.[3]
-
Oven Program: Initial temperature of 40 °C for 2 minutes, then ramp to 200 °C at 10 °C/min.[3]
MS Parameters: [3]
-
Ionization Mode: Electron Ionization (EI).[3]
-
Electron Energy: 70 eV.[3]
-
Source Temperature: 230 °C.[3]
-
Mass Range: m/z 40-200.
Data Interpretation and Structural Verification Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,2-Dichlorobutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 2,2-dichlorobutane. This document presents predicted spectral data, detailed experimental protocols for acquiring such spectra, and a structural representation to aid in the interpretation of the spectroscopic information. The data herein is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. This data was obtained using online NMR prediction tools and should be considered as a reference. Experimental conditions such as solvent and magnetic field strength can influence actual chemical shifts.
Predicted ¹H NMR Data for this compound
| Protons (Label) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1 (CH₃) | 2.13 | Triplet (t) | 7.5 | 3H |
| H-3 (CH₂) | 2.35 | Quartet (q) | 7.5 | 2H |
| H-4 (CH₃) | 1.10 | Singlet (s) | N/A | 3H |
Predicted ¹³C NMR Data for this compound
| Carbon (Label) | Chemical Shift (δ, ppm) |
| C-1 (CH₃) | 35.0 |
| C-2 (CCl₂) | 89.0 |
| C-3 (CH₂) | 50.0 |
| C-4 (CH₃) | 10.0 |
Structural Representation and NMR Assignments
The following diagram illustrates the molecular structure of this compound with the non-equivalent proton and carbon atoms labeled. These labels correspond to the assignments in the data tables above.
Experimental Protocols
The following sections describe standardized methodologies for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-20 mg of this compound for ¹H NMR analysis, or 20-50 mg for ¹³C NMR analysis, into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial. The deuterated solvent is crucial for the spectrometer's lock system and to avoid large solvent signals in the ¹H NMR spectrum.
-
Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the sample.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. To remove any particulate matter, a small plug of cotton or glass wool can be placed in the pipette to act as a filter.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
NMR Spectrometer Setup and Data Acquisition
The following is a general workflow for acquiring NMR spectra on a modern NMR spectrometer. Specific commands and settings may vary depending on the instrument manufacturer and software.
Typical ¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width (SW): A range of -2 to 12 ppm is generally adequate for most organic molecules.
Typical ¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required.
-
Relaxation Delay (D1): 2-5 seconds.
-
Spectral Width (SW): A wider spectral width of 0 to 220 ppm is typically used.
This guide provides foundational information for the NMR analysis of this compound. For more specific applications or advanced NMR experiments, further optimization of the described protocols may be necessary.
An In-depth Technical Guide to the Synthesis of 2,2-Dichlorobutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,2-dichlorobutane, a geminal dihalide with applications in organic synthesis. This document details two core methodologies: the hydrochlorination of 2-butyne (B1218202) and the reaction of butan-2-one with phosphorus pentachloride. The guide includes detailed experimental protocols, quantitative data summarized for comparative analysis, and visualizations of the reaction pathways to facilitate understanding and replication.
Core Synthesis Pathways
Two principal methods for the synthesis of this compound are highlighted in this guide, each with distinct advantages and considerations regarding starting materials, reaction conditions, and yield.
Hydrochlorination of 2-Butyne
This method involves the direct addition of two moles of hydrogen chloride (HCl) to 2-butyne. The reaction proceeds through a vinyl chloride intermediate and follows Markovnikov's rule, leading to the formation of the geminal dichloride at the more substituted carbon.
Reaction of Butan-2-one with Phosphorus Pentachloride
The conversion of a ketone to a geminal dichloride using phosphorus pentachloride (PCl₅) is a classic and effective transformation.[1] In this pathway, the carbonyl oxygen of butan-2-one is replaced by two chlorine atoms.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two primary synthesis pathways of this compound, allowing for a direct comparison of their efficacy and reaction parameters.
| Parameter | Synthesis from 2-Butyne | Synthesis from Butan-2-one |
| Starting Material | 2-Butyne | Butan-2-one |
| Reagent | Hydrogen Chloride (HCl) | Phosphorus Pentachloride (PCl₅) |
| Yield | Up to 93%[2] | Typically moderate to high (specific yield for this compound not detailed in sources, but analogous reactions suggest good efficiency) |
| Reaction Temperature | -50°C to +100°C (preferrably 20-40°C)[2] | Typically room temperature to gentle heating |
| Reaction Pressure | 1-50 atmospheres (preferably 20-40 atmospheres)[2] | Atmospheric pressure |
| Key Byproducts | (Z)-2-chloro-2-butene (intermediate) | Phosphorus oxychloride (POCl₃) |
Experimental Protocols
Synthesis of this compound from 2-Butyne
This protocol is adapted from a patented procedure.[2]
Materials:
-
2-Butyne
-
Hydrogen chloride gas
-
Autoclave (0.5 liter)
-
Cooling system (water bath)
Procedure:
-
Charge a 0.5-liter autoclave with 108 grams of 2-butyne.
-
Continuously introduce hydrogen chloride gas into the autoclave, maintaining a pressure of 30 atmospheres (gauge pressure) at an initial temperature of 20°C.
-
The reaction is exothermic, and the temperature will rise. Use a water bath to cool the autoclave and maintain the temperature at approximately 40°C.
-
Continue the introduction of hydrogen chloride until the pressure inside the autoclave ceases to decrease, indicating the completion of the reaction. This typically takes about 1 hour.
-
Upon completion, vent the excess hydrogen chloride and collect the crude product.
-
The crude product is then purified by distillation to yield this compound. In a documented example, a yield of 93% was achieved.[2]
Synthesis of this compound from Butan-2-one
While a specific detailed protocol for this compound was not found in the surveyed literature, the following is a general procedure for the synthesis of geminal dichlorides from ketones using phosphorus pentachloride, based on established organic chemistry principles.[1]
Materials:
-
Butan-2-one
-
Phosphorus pentachloride (PCl₅)
-
Anhydrous solvent (e.g., carbon tetrachloride or chloroform)
-
Round-bottom flask with a reflux condenser and a gas trap
-
Stirring apparatus
-
Ice bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve butan-2-one in an anhydrous solvent.
-
Cool the flask in an ice bath.
-
Slowly add phosphorus pentachloride in small portions to the stirred solution. The reaction is exothermic and will produce hydrogen chloride gas, which should be directed to a gas trap.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for a period to ensure the reaction goes to completion. The reaction progress can be monitored by techniques such as TLC or GC.
-
After cooling, the reaction mixture is carefully poured onto crushed ice to quench the reaction and hydrolyze the remaining PCl₅ and the byproduct POCl₃.
-
The mixture is then transferred to a separatory funnel. The organic layer is separated, washed with a saturated sodium bicarbonate solution (to neutralize any remaining acid), and then with brine.
-
The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed by rotary evaporation.
-
The resulting crude this compound is purified by fractional distillation.
Reaction Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthesis pathways.
References
An In-depth Technical Guide to the Reactivity and Stability of 2,2-Dichlorobutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity and stability of 2,2-dichlorobutane. A geminal dihalide, this compound exhibits characteristic reactivity patterns dominated by nucleophilic substitution and elimination reactions. This document details the primary reaction pathways, including hydrolysis to 2-butanone (B6335102) and dehydrohalogenation to form alkynes. Key physical, thermochemical, and safety data are presented in structured tables for clarity. Furthermore, this guide outlines generalized experimental protocols for its principal reactions and visualizes the underlying mechanisms through detailed diagrams.
Introduction
This compound (C₄H₈Cl₂) is a chlorinated hydrocarbon characterized by the presence of two chlorine atoms on the second carbon of the butane (B89635) chain.[1] As a geminal dihalide, its chemistry is largely dictated by the two electron-withdrawing chlorine atoms bonded to the same carbon, which renders this carbon atom highly electrophilic and susceptible to nucleophilic attack. Understanding the reactivity and stability of this compound is crucial for its potential applications in organic synthesis and for ensuring its safe handling and storage. This guide aims to provide a detailed technical resource for professionals in research and development.
Physicochemical and Thermochemical Properties
A summary of the key physical and thermochemical properties of this compound is provided in the tables below. This data is essential for designing reaction conditions and for safety assessments.
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₈Cl₂ | [2] |
| Molecular Weight | 127.01 g/mol | [2] |
| CAS Number | 4279-22-5 | [2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 102.2 - 104 °C | [2] |
| Melting Point | -74 °C | [1] |
| Density | 1.09 - 1.1 g/cm³ at 20 °C | [2] |
| Flash Point | 27 °C | [3] |
| Solubility | Limited solubility in water; soluble in organic solvents | [1] |
| Refractive Index | 1.43 | [2] |
Table 2: Thermochemical Data for this compound
| Property | Value | Temperature (K) | Reference(s) |
| Enthalpy of Vaporization (ΔvapH) | 35.8 ± 0.6 kJ/mol | 298.15 | [2] |
| Enthalpy of Vaporization (ΔvapH) | 32.7 kJ/mol | 375.3 | [2] |
| Enthalpy of Reaction (ΔrH°) | Isomerization to 1,2-dichlorobutane: -15.1 kJ/mol | 298.15 | [4] |
| Ideal Gas Enthalpy | See NIST WebBook for temperature-dependent data | 200 - 1000 | [5] |
| Liquid Enthalpy | See NIST WebBook for temperature-dependent data | 250 - 554.68 | [5] |
Chemical Reactivity
The reactivity of this compound is primarily characterized by two main pathways: hydrolysis and elimination reactions.
Hydrolysis to 2-Butanone
As a geminal dihalide, this compound undergoes hydrolysis in the presence of water or a base (like aqueous potassium hydroxide) to yield 2-butanone.[6] This reaction proceeds through a nucleophilic substitution mechanism. The initial substitution of one chlorine atom with a hydroxyl group forms an unstable halohydrin intermediate. This intermediate then rapidly eliminates a chloride ion to form the stable ketone.
Caption: Hydrolysis of this compound to 2-Butanone.
Dehydrohalogenation to Alkynes
In the presence of a strong base, such as sodium amide (NaNH₂), this compound undergoes a double dehydrohalogenation (elimination) reaction to form alkynes.[7] This E2-type elimination occurs in two successive steps. The first elimination of HCl yields a chloroalkene intermediate. A second elimination from this intermediate then produces the alkyne. Depending on the reaction conditions, a mixture of 1-butyne (B89482) and 2-butyne (B1218202) may be formed.
Caption: Dehydrohalogenation of this compound to Alkynes.
Stability
The stability of this compound is influenced by temperature and the presence of other chemical agents. Like other chlorinated alkanes, it is susceptible to thermal decomposition.
In terms of shelf stability, this compound should be stored in a cool, dry, well-ventilated area away from heat, sparks, and open flames. It is a flammable liquid.[2] It should be kept in a tightly closed container and protected from moisture to prevent hydrolysis.
Experimental Protocols
The following sections provide generalized experimental protocols for the key reactions of this compound. These are representative procedures and may require optimization for specific laboratory conditions and desired outcomes.
Synthesis of this compound (Representative Method)
A common method for the synthesis of geminal dihalides is the reaction of a ketone with a halogenating agent. An alternative is the addition of hydrogen halides to an alkyne. The following is a generalized procedure based on the latter approach.
Caption: Workflow for the hydrolysis of this compound.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, this compound is dissolved in a mixture of ethanol (B145695) and water.
-
An aqueous solution of potassium hydroxide (B78521) is added to the flask.
-
The mixture is heated to reflux and maintained at this temperature. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The product is extracted with an organic solvent such as diethyl ether.
-
The combined organic extracts are washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed by rotary evaporation, and the resulting crude 2-butanone can be purified by distillation.
Dehydrohalogenation of this compound to Alkynes (Generalized Protocol)
This protocol outlines a general procedure for the double dehydrohalogenation of a geminal dihalide using a strong base.
Experimental Workflow: Dehydrohalogenation of this compound
Caption: Workflow for the dehydrohalogenation of this compound.
Procedure:
-
In a three-necked flask equipped with a dry-ice condenser, a mechanical stirrer, and a dropping funnel, liquid ammonia is condensed.
-
A catalytic amount of ferric nitrate (B79036) is added, followed by the portion-wise addition of sodium metal to form sodium amide (a gray suspension).
-
A solution of this compound in an anhydrous ether is added dropwise to the stirred suspension of sodium amide in liquid ammonia.
-
The reaction is stirred for several hours at the temperature of liquid ammonia.
-
After the reaction is complete, the excess sodium amide is carefully destroyed by the slow addition of ammonium chloride.
-
The ammonia is allowed to evaporate.
-
Water is cautiously added to the residue, and the alkyne products are extracted with a low-boiling solvent like pentane.
-
The organic layer is washed with water, dried, and the products (a mixture of 1-butyne and 2-butyne) can be analyzed by GC-MS.
Safety and Handling
This compound is a flammable liquid and vapor. I[2]t is harmful if swallowed or inhaled and causes skin and eye irritation. A[2]ppropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a reactive geminal dihalide with well-defined chemical behavior. Its principal reactions, hydrolysis and dehydrohalogenation, provide synthetic routes to valuable chemical intermediates such as 2-butanone and butynes. While the compound is moderately stable, care must be taken to avoid high temperatures and exposure to moisture to prevent decomposition and unwanted reactions. The information and protocols provided in this guide serve as a valuable resource for the safe and effective use of this compound in a research and development setting.
References
- 1. This compound [stenutz.eu]
- 2. Butane, 2,2-dichloro- [webbook.nist.gov]
- 3. This compound | 4279-22-5 [chemicalbook.com]
- 4. Butane, 2,2-dichloro- [webbook.nist.gov]
- 5. WTT- Under Construction Page [wtt-pro.nist.gov]
- 6. Geminal halide hydrolysis - Wikipedia [en.wikipedia.org]
- 7. All About Dehydrohalogenation of Alkyl Dihalides [unacademy.com]
- 8. researchgate.net [researchgate.net]
2,2-Dichlorobutane: A Comprehensive Technical Guide for Researchers
An In-depth Review of the Synthesis, Properties, and Reactivity of a Versatile Geminal Dihalide
Introduction
2,2-Dichlorobutane is a geminal dihalide, an organic compound featuring two chlorine atoms attached to the second carbon of a butane (B89635) chain.[1] This colorless liquid serves as a valuable intermediate in organic synthesis and as a solvent, finding applications in the production of pharmaceuticals and agrochemicals.[1] Its chemical reactivity is largely dictated by the presence of the two chlorine atoms on the same carbon, which facilitates a range of transformations including hydrolysis to ketones and elimination reactions to form alkenes and alkynes. This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, spectroscopic signature, synthesis, key reactions, and potential applications in drug development.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in research and development. The following tables summarize key quantitative data for this compound.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₄H₈Cl₂ | [1] |
| Molecular Weight | 127.01 g/mol | [1] |
| CAS Number | 4279-22-5 | [1] |
| Appearance | Colorless liquid | [1] |
| Density | 1.09 g/cm³ | [2] |
| Boiling Point | 104 °C | [3] |
| Melting Point | -74 °C | [2] |
| Flash Point | 27 °C | [3] |
| Vapor Pressure | 39.3 mmHg at 25°C | [2][4] |
| Refractive Index | 1.4280 - 1.4320 | [2] |
| Solubility | Limited solubility in water; soluble in organic solvents. | [1] |
Spectroscopic Data
Spectroscopic analysis is critical for the identification and characterization of this compound.
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three different proton environments in the molecule.
-
A triplet corresponding to the methyl protons (C4).
-
A quartet corresponding to the methylene (B1212753) protons (C3).
-
A singlet corresponding to the methyl protons at the C1 position, shifted downfield due to the proximity of the two chlorine atoms.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will exhibit four signals, one for each of the four unique carbon atoms in the molecule. The carbon atom bonded to the two chlorine atoms (C2) will be significantly deshielded and appear at the lowest field.
Mass Spectrometry (MS): The mass spectrum of this compound will show a molecular ion peak (M+) and characteristic isotopic peaks (M+2, M+4) due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). Common fragmentation patterns involve the loss of chlorine radicals and alkyl fragments. The base peak is often observed at m/z 91.[5]
Synthesis and Experimental Protocols
The primary synthetic route to this compound involves the reaction of 2-butanone (B6335102) with a chlorinating agent, most commonly phosphorus pentachloride (PCl₅).
Synthesis of this compound from 2-Butanone
This reaction proceeds via the conversion of the carbonyl group to a geminal dihalide.
Experimental Protocol (General Procedure):
Caution: This reaction should be performed in a well-ventilated fume hood as it generates corrosive HCl gas.
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl, place 2-butanone.
-
Cool the flask in an ice bath.
-
Slowly add phosphorus pentachloride (PCl₅) in small portions to control the exothermic reaction.
-
After the addition is complete, allow the mixture to warm to room temperature and then gently reflux until the reaction is complete (monitoring by TLC or GC is recommended).
-
Pour the reaction mixture onto crushed ice to hydrolyze the remaining PCl₅ and the byproduct POCl₃.
-
Separate the organic layer, wash it with a dilute sodium bicarbonate solution, and then with water.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Purify the crude product by fractional distillation to obtain this compound.
Figure 1. Synthesis of this compound from 2-Butanone.
Key Reactions and Mechanisms
This compound undergoes several important reactions characteristic of geminal dihalides.
Hydrolysis to 2-Butanone
In the presence of water or aqueous base, this compound hydrolyzes to form 2-butanone. This reaction proceeds through a geminal diol intermediate, which is unstable and readily eliminates a molecule of water to form the corresponding ketone.[6]
Experimental Protocol (General Procedure):
-
Reflux this compound with an aqueous solution of a base, such as sodium hydroxide (B78521) or potassium hydroxide.
-
After the reaction is complete, cool the mixture and extract the 2-butanone with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic extract and purify the 2-butanone by distillation.
Figure 2. Hydrolysis of this compound to 2-Butanone.
Dehydrohalogenation
Treatment of this compound with a strong base, particularly in an alcoholic solvent, leads to an elimination reaction (E2 mechanism). The reaction can proceed in two steps, first forming a chloroalkene and then, under harsher conditions, an alkyne.
Experimental Protocol (General Procedure):
-
Dissolve this compound in an alcoholic solvent such as ethanol.
-
Add a strong base, such as potassium hydroxide (ethanolic KOH).
-
Reflux the mixture to promote the elimination reaction. The product distribution (alkene vs. alkyne) will depend on the reaction conditions (temperature, concentration of base).
-
The volatile alkene or alkyne products can be collected by distillation or trapping.
References
- 1. quora.com [quora.com]
- 2. organic chemistry - Mechanism for conversion of ketone to dichloride with phosphorus pentachloride - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. The E2 Reaction Mechanism [chemistrysteps.com]
- 4. spectrabase.com [spectrabase.com]
- 5. The E2 Reaction [iverson.cm.utexas.edu]
- 6. quora.com [quora.com]
An In-depth Technical Guide to the Physicochemical Properties of 2,2-Dichlorobutane
This guide provides a comprehensive overview of the boiling point and density of 2,2-Dichlorobutane, tailored for researchers, scientists, and professionals in drug development. It includes key physicochemical data, detailed experimental protocols for property determination, and a logical diagram illustrating the structure-property relationships in haloalkanes.
Physicochemical Data of this compound
This compound is a halogenated alkane with the chemical formula C₄H₈Cl₂. The following table summarizes its key quantitative physical and chemical properties.
| Property | Value | Citations |
| Boiling Point | 104 °C at 760 mmHg | [1][2][3][4] |
| Density | 1.09 g/cm³ (at 20/20 °C) | [1][2][4] |
| Molecular Weight | 127.01 g/mol | [1][2][5] |
| Melting Point | -74 °C | [1][2] |
| Flash Point | 15.6 °C - 27 °C (lit.) | [1][2] |
| Refractive Index | 1.428 - 1.432 | [1][2] |
| CAS Number | 4279-22-5 | [1][2][3] |
Experimental Protocols for Property Determination
Accurate determination of boiling point and density is crucial for the characterization and application of chemical compounds. Below are detailed methodologies for these measurements.
This method is a common and efficient way to determine the boiling point of a liquid sample, especially when only a small quantity is available.
Apparatus:
-
Thiele tube
-
Thermometer (calibrated)
-
Small test tube (Durham tube)
-
Capillary tube (sealed at one end)
-
Heating source (Bunsen burner or heating mantle)
-
Mineral oil or other suitable heating fluid
-
Rubber band or wire for attachment
Procedure:
-
A small amount of the this compound sample (approximately 0.5 mL) is placed into the small test tube.
-
A capillary tube, with its sealed end facing upwards, is placed into the test tube containing the sample.
-
The test tube is attached to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
The thermometer and attached tube are suspended in a Thiele tube containing mineral oil, ensuring the sample is immersed but not touching the bottom of the Thiele tube.[6]
-
The side arm of the Thiele tube is gently heated. The shape of the Thiele tube allows for the circulation of the heating oil, ensuring uniform temperature distribution.
-
As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.
-
Heating is continued until a continuous and rapid stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.
-
The heat source is then removed, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid sample begins to enter the capillary tube. This is the point where the external pressure is equal to the vapor pressure of the substance.[6]
-
The barometric pressure should be recorded as the boiling point is dependent on the ambient pressure.
The density of a liquid can be accurately determined using a pycnometer, which is a glass flask with a close-fitting ground glass stopper with a capillary tube through it.
Apparatus:
-
Pycnometer (specific gravity bottle) of a known volume
-
Analytical balance (accurate to ±0.0001 g)
-
Constant temperature water bath
-
The liquid sample (this compound)
-
Distilled water (for calibration)
Procedure:
-
The empty, clean, and dry pycnometer is weighed accurately on an analytical balance (m₁).
-
The pycnometer is filled with distilled water and placed in a constant temperature water bath (e.g., at 20 °C) until it reaches thermal equilibrium. The water level is adjusted to the mark on the capillary.
-
The pycnometer is removed from the bath, carefully dried on the outside, and weighed again (m₂).
-
The pycnometer is emptied, cleaned, and thoroughly dried.
-
The pycnometer is then filled with the this compound sample, and the process of thermal equilibration in the water bath is repeated.
-
The pycnometer filled with the sample is dried on the outside and weighed (m₃).
-
The density of the sample is calculated using the following formula:
Density of sample = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the measurement temperature.
Factors Influencing Physical Properties of Haloalkanes
The boiling point and density of haloalkanes like this compound are influenced by several molecular factors. The following diagram illustrates these relationships.
Caption: Logical relationship between molecular factors and the physical properties of haloalkanes.
The boiling points of haloalkanes are generally higher than alkanes of similar carbon skeletons due to their polarity and higher molecular weight, which lead to stronger intermolecular forces (dipole-dipole interactions and van der Waals forces).[7] For isomeric haloalkanes, increased branching leads to a decrease in surface area, which weakens the van der Waals forces and results in a lower boiling point.[8][9] The density of haloalkanes increases with the increasing atomic mass of the halogen atom and with the number of halogen atoms.[7][8][10]
References
- 1. chembk.com [chembk.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound - Wikidata [wikidata.org]
- 4. This compound [chembk.com]
- 5. This compound | C4H8Cl2 | CID 521118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. CK12-Foundation [flexbooks.ck12.org]
- 8. SATHEE: Unit 10 Haloalkanes And Haloarenes [satheejee.iitk.ac.in]
- 9. organicmystery.com [organicmystery.com]
- 10. Physical Properties of Haloalkanes: Key Points & Examples [vedantu.com]
An In-depth Technical Guide to the Solubility of 2,2-Dichlorobutane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,2-dichlorobutane in organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this guide focuses on the qualitative solubility profile, the underlying chemical principles governing its solubility, and detailed experimental protocols for determining solubility in the laboratory.
Introduction to this compound
This compound is a chlorinated hydrocarbon with the chemical formula C₄H₈Cl₂.[1][2] It is a colorless liquid at room temperature and possesses a relatively low boiling point.[1] The presence of two chlorine atoms on the second carbon of the butane (B89635) chain significantly influences its physical and chemical properties, including its polarity and reactivity.[1] Understanding the solubility of this compound is crucial for its application as a solvent, a reagent in organic synthesis, or as an intermediate in the manufacturing of pharmaceuticals and other fine chemicals.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C₄H₈Cl₂ | [1][2] |
| Molecular Weight | 127.01 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 104 °C | |
| Density | 1.09 g/cm³ | |
| CAS Number | 4279-22-5 | [3] |
Solubility Profile of this compound
Qualitative Solubility Data
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Non-Polar Aprotic Solvents | Hexane, Toluene, Carbon Tetrachloride, Diethyl Ether | Soluble / Miscible | The intermolecular forces of this compound (van der Waals forces) are similar to those of non-polar solvents, leading to favorable mixing. The isomer 1,2-dichlorobutane (B1580518) is known to be soluble in ether and carbon tetrachloride.[4] |
| Polar Aprotic Solvents | Acetone, Dichloromethane | Soluble / Miscible | While these solvents have a dipole moment, they lack hydrogen bonding capabilities. This compound is expected to be soluble due to compatible intermolecular forces. |
| Polar Protic Solvents | Ethanol, Methanol | Soluble / Miscible | Short-chain alcohols can exhibit both polar and non-polar characteristics. The alkyl chain of the alcohol can interact favorably with this compound. |
| Highly Polar Solvents | Water | Limited Solubility / Insoluble | This compound is hydrophobic in nature and cannot form hydrogen bonds with water.[1] The energy required to break the strong hydrogen bonds between water molecules is not sufficiently compensated by the formation of weaker interactions with this compound. |
Experimental Protocol for Determining Solubility
The following is a generalized experimental protocol for the gravimetric determination of the solubility of this compound in an organic solvent.
4.1. Materials
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (readable to ±0.0001 g)
-
Thermostatically controlled water bath or incubator
-
Vials with screw caps
-
Volumetric flasks and pipettes
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Oven for drying
4.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.
-
Place the vial in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C) to allow the mixture to reach equilibrium. The system should be agitated for a sufficient period (e.g., 24-48 hours) to ensure saturation.
-
-
Sample Withdrawal and Filtration:
-
After the equilibration period, allow the solution to stand undisturbed in the constant temperature bath for at least 12 hours to allow any undissolved solute to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to the same temperature as the solution to avoid precipitation.
-
Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, dry vial. This step is crucial to remove any undissolved microparticles.
-
-
Solvent Evaporation and Mass Determination:
-
Weigh the vial containing the filtered solution to determine the total mass of the solution.
-
Place the vial in a fume hood and allow the solvent to evaporate at a controlled temperature. Gentle heating or a stream of inert gas can be used to accelerate this process.
-
Once the solvent has completely evaporated, place the vial in an oven at a temperature below the boiling point of this compound to remove any residual solvent.
-
Cool the vial in a desiccator and weigh it to determine the mass of the dissolved this compound.
-
-
Calculation of Solubility:
-
The solubility can be calculated in various units, such as g/100 mL or mol/L, using the mass of the dissolved this compound and the volume of the solvent used.
-
Visualizations
The following diagrams illustrate the logical workflow for determining the solubility of this compound.
Caption: Experimental workflow for gravimetric solubility determination.
Caption: Logical relationship of this compound solubility based on solvent polarity.
References
Thermochemical Profile of 2,2-Dichlorobutane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available thermochemical data for 2,2-dichlorobutane. Due to the limited availability of publicly accessible experimental data for this specific isomer, this document also includes comparative data for its structural isomer, 1,4-dichlorobutane (B89584), to provide valuable context for researchers. Furthermore, it outlines the standard experimental methodologies employed for the determination of key thermochemical properties of volatile halogenated alkanes.
Core Thermochemical Data
The following tables summarize the available quantitative thermochemical data for this compound and its isomer, 1,4-dichlorobutane. All data is presented for the liquid state unless otherwise specified.
Table 1: Basic Properties
| Property | Value | Source |
| This compound | ||
| Molecular Formula | C₄H₈Cl₂ | --INVALID-LINK-- |
| Molecular Weight | 127.012 g/mol | --INVALID-LINK-- |
| CAS Number | 4279-22-5 | --INVALID-LINK-- |
| 1,4-Dichlorobutane | ||
| Molecular Formula | C₄H₈Cl₂ | --INVALID-LINK-- |
| Molecular Weight | 127.012 g/mol | --INVALID-LINK-- |
| CAS Number | 110-56-5 | --INVALID-LINK-- |
Table 2: Enthalpy Data
| Property | Value | Units | Source |
| This compound | |||
| Standard Molar Enthalpy of Vaporization (ΔvapH°) | 36.4 | kJ/mol | --INVALID-LINK-- |
| Standard Molar Enthalpy of Formation (ΔfH°liquid) | Data not available in public sources | kJ/mol | |
| 1,4-Dichlorobutane | |||
| Standard Molar Enthalpy of Formation (ΔfH°liquid) at 298.15 K | -229.8 | kJ/mol | --INVALID-LINK--[1] |
Table 3: Entropy and Heat Capacity Data
| Property | Value | Units | Source |
| This compound | |||
| Standard Molar Entropy (S°liquid) | Data not available in public sources | J/(mol·K) | |
| Molar Heat Capacity, Liquid (Cp,liquid) | Data not available in public sources | J/(mol·K) | |
| 1,4-Dichlorobutane | |||
| Molar Heat Capacity, Liquid (Cp,liquid) at 298.15 K | 184.01 | J/(mol·K) | --INVALID-LINK--[2] |
Experimental Protocols
The determination of the thermochemical properties of volatile organic compounds like this compound requires specialized experimental techniques. The following sections detail the general methodologies for key measurements.
Determination of Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation of a volatile, halogenated organic compound is typically determined indirectly through the measurement of its enthalpy of combustion using rotating-bomb calorimetry .
Methodology:
-
Sample Preparation: A precise mass of the liquid sample (e.g., this compound) is encapsulated in a combustible, sealed ampoule, often made of polyethylene (B3416737) or quartz. This is necessary to handle the volatile nature of the substance and to ensure complete combustion.
-
Bomb Preparation: The sealed ampoule is placed in a platinum crucible within a high-pressure stainless steel vessel, known as a "bomb." A small, known amount of a mineral oil or other auxiliary substance may be added to ensure complete ignition. A measured length of fuse wire is connected to electrodes and placed in contact with the sample or auxiliary substance. The bomb is then purged and filled with high-purity oxygen to a pressure of approximately 30 atm. A small, known quantity of water is added to the bomb to saturate the internal atmosphere, ensuring that the water formed during combustion is in the liquid state.
-
Calorimeter Assembly: The sealed bomb is submerged in a known mass of water in a well-insulated calorimeter. The calorimeter is equipped with a high-precision thermometer and a stirrer. For halogenated compounds, the bomb is designed to rotate during the experiment to ensure that the combustion products (e.g., hydrochloric acid) form a homogeneous solution.
-
Combustion and Data Acquisition: The temperature of the water is monitored until a steady state is reached. The sample is then ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until a final, stable temperature is achieved.
-
Analysis and Correction: The gross heat released during combustion is calculated from the temperature rise and the previously determined heat capacity of the calorimeter system (calibrated using a standard substance like benzoic acid). Corrections are then applied for the heat of combustion of the ampoule, the auxiliary substance, the fuse wire, and for the formation of nitric acid from residual nitrogen in the bomb. For halogenated compounds, a significant correction is required to account for the formation of an aqueous solution of the halogen acid (e.g., HCl).
-
Calculation of ΔfH°: The standard enthalpy of combustion (ΔcH°) is calculated from the corrected heat of combustion. The standard enthalpy of formation (ΔfH°) is then derived using Hess's Law, utilizing the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HCl(aq)).
Determination of Heat Capacity (Cp)
The heat capacity of a liquid can be determined using adiabatic calorimetry or differential scanning calorimetry (DSC) .
Methodology (Adiabatic Calorimetry):
-
Calorimeter Design: An adiabatic calorimeter is designed to minimize heat exchange with the surroundings. It consists of a sample cell containing the liquid, a heater, and a temperature sensor. This entire assembly is enclosed in an adiabatic shield, the temperature of which is controlled to match the temperature of the sample cell at all times.
-
Sample Loading: A known mass of the degassed liquid sample is introduced into the sample cell.
-
Measurement: A precisely measured amount of electrical energy is supplied to the heater, causing a small increase in the temperature of the sample. The temperature change is carefully measured.
-
Calculation: The heat capacity of the sample is calculated from the amount of heat added and the resulting temperature rise, after accounting for the heat capacity of the sample cell (determined in separate calibration experiments). Measurements are taken over a range of temperatures to determine the temperature dependence of the heat capacity.
Visualization of Thermochemical Data Workflow
The following diagram illustrates a typical workflow for the determination and application of thermochemical data for a compound like this compound.
References
Electron Ionization Mass Spectrum of 2,2-Dichlorobutane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the electron ionization mass spectrum of 2,2-dichlorobutane. It includes detailed quantitative data, experimental protocols for spectral acquisition, and a visualization of the compound's fragmentation pathway, serving as a crucial resource for identification and structural elucidation in various scientific and industrial applications.
Mass Spectral Data
The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions, with the molecular ion being of low abundance. The quantitative data, including the mass-to-charge ratio (m/z) and relative abundance of the principal ions, are summarized in Table 1. This data is crucial for the identification of this compound in complex mixtures.[1][2]
Table 1: Key Ions in the Electron Ionization Mass Spectrum of this compound
| m/z | Relative Abundance (%) | Proposed Fragment Ion |
| 29 | 25.0 | [C2H5]+ |
| 55 | 72.4 | [C4H7]+ |
| 91 | 100.0 (Base Peak) | [C4H8Cl]+ |
| 93 | 32.0 | [C4H8(37)Cl]+ |
| 97 | 50.7 | [C3H6Cl2]+• |
Data sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center and PubChem.[1][2]
Experimental Protocols
The mass spectrum of this compound is typically acquired using a Gas Chromatograph-Mass Spectrometer (GC-MS) system equipped with an electron ionization source. The following protocol outlines a standard methodology for this analysis.[3]
Sample Preparation: this compound, a volatile liquid, is diluted in a suitable solvent, such as methanol (B129727) or dichloromethane, to a concentration of approximately 1 part per million (ppm).
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in split mode with a typical split ratio of 50:1.
-
Injector Temperature: 250 °C.
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm internal diameter, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: An initial oven temperature of 40 °C is held for 2 minutes, followed by a ramp to 200 °C at a rate of 10 °C/min.[3]
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.[3]
-
Ion Source Temperature: 230 °C.[3]
-
Quadrupole Temperature: 150 °C.[3]
-
Mass Range: m/z 40-150.
-
Scan Speed: 1000 amu/s.[3]
Fragmentation Pathway
The fragmentation of this compound upon electron ionization is governed by the stability of the resulting carbocations and radical species. The initial event is the removal of an electron to form the molecular ion ([M]•+), which is often unstable and present in low abundance.[3] Subsequent fragmentation occurs through various pathways, including the cleavage of C-C and C-Cl bonds. The presence of two chlorine atoms leads to characteristic isotopic patterns for chlorine-containing fragments, with peaks at m/z and m/z+2 in an approximate 3:1 ratio for fragments with one chlorine atom.
The proposed fragmentation pathway for this compound is illustrated in the following diagram:
Caption: Proposed fragmentation pathway of this compound.
Experimental Workflow
The overall workflow for the analysis of this compound using GC-MS is a standardized procedure in analytical chemistry. It ensures the separation of the analyte from any potential matrix components before its introduction into the mass spectrometer for ionization, fragmentation, and detection.
Caption: Generalized workflow for GC-MS analysis.
References
Three-Dimensional Structure of 2,2-Dichlorobutane: A Technical Overview
Abstract
Introduction
2,2-Dichlorobutane (C₄H₈Cl₂) is a halogenated alkane with a butane (B89635) backbone and two chlorine atoms substituted at the second carbon position. The presence of the two chlorine atoms on the same carbon atom introduces significant steric and electronic effects that dictate the molecule's three-dimensional structure and conformational preferences. Understanding the spatial arrangement of atoms in this compound is crucial for predicting its physical properties, reactivity, and potential interactions in larger chemical and biological systems.
The key structural feature of this compound is the rotational isomerism around the C2-C3 single bond. This rotation gives rise to distinct, stable conformations known as rotamers or conformers.
Conformational Isomers of this compound
Vibrational spectroscopy studies, supported by normal vibration calculations, have indicated that this compound exists as a mixture of conformational isomers in the liquid phase. In the crystalline state, it is believed that only the most stable conformer persists. The primary axis of rotation for conformational analysis is the C2-C3 bond.
The two principal conformers are:
-
Trans (or Anti) Conformer: In this arrangement, the methyl group (C4) and the other methyl group (C1) are positioned at a dihedral angle of approximately 180° relative to each other. This conformation is generally the most stable due to minimized steric hindrance.
-
Gauche Conformer: In this conformation, the methyl group (C4) is at a dihedral angle of approximately 60° with respect to the other methyl group (C1). This arrangement typically results in some steric strain.
The equilibrium between these conformers is temperature-dependent and influences the overall properties of the substance in its liquid and gaseous states.
Caption: Conformational equilibrium between the trans and gauche isomers of this compound.
Structural Parameters
A definitive set of experimentally determined or computationally calculated bond lengths, bond angles, and dihedral angles for the conformers of this compound is not available in the peer-reviewed literature at the time of this writing. The following tables are provided as a template for such data, which would typically be obtained through the experimental and computational methods described in Section 4.
Table 1: Bond Lengths (Å)
| Bond | Trans Conformer | Gauche Conformer |
| C1 - C2 | Data unavailable | Data unavailable |
| C2 - C3 | Data unavailable | Data unavailable |
| C3 - C4 | Data unavailable | Data unavailable |
| C2 - Cl1 | Data unavailable | Data unavailable |
| C2 - Cl2 | Data unavailable | Data unavailable |
| C-H (avg) | Data unavailable | Data unavailable |
Table 2: Bond Angles (°)
| Angle | Trans Conformer | Gauche Conformer |
| C1 - C2 - C3 | Data unavailable | Data unavailable |
| C2 - C3 - C4 | Data unavailable | Data unavailable |
| Cl1 - C2 - Cl2 | Data unavailable | Data unavailable |
| Cl - C2 - C | Data unavailable | Data unavailable |
| H - C - H | Data unavailable | Data unavailable |
| H - C - C | Data unavailable | Data unavailable |
Table 3: Dihedral Angles (°)
| Dihedral Angle | Trans Conformer | Gauche Conformer |
| C1 - C2 - C3 - C4 | ~180 | ~60 |
Experimental and Computational Methodologies
The determination of the three-dimensional structure of molecules like this compound relies on a combination of experimental techniques and computational modeling.
Experimental Protocols
Gas Electron Diffraction is a powerful technique for determining the molecular geometry of volatile compounds in the gas phase.
-
Principle: A high-energy beam of electrons is diffracted by the gas-phase molecules. The resulting diffraction pattern is related to the internuclear distances within the molecules. By analyzing this pattern, one can determine bond lengths, bond angles, and torsional angles.
-
Methodology:
-
A sample of this compound is vaporized and introduced into a high-vacuum chamber.
-
A monochromatic electron beam is directed at the effusing gas.
-
The scattered electrons are detected on a photographic plate or a CCD detector, creating a diffraction pattern of concentric rings.
-
The intensity of the scattered electrons as a function of the scattering angle is measured.
-
This experimental scattering curve is compared to theoretical curves calculated for different molecular geometries. The geometry that provides the best fit to the experimental data is determined to be the structure of the molecule.
-
Caption: A simplified workflow for Gas Electron Diffraction (GED) experiments.
Microwave spectroscopy is used to determine the rotational constants of a molecule, which are inversely related to its moments of inertia. From the moments of inertia of different isotopic species, a very precise molecular structure can be derived.
-
Principle: Polar molecules in the gas phase can absorb microwave radiation, causing transitions between quantized rotational energy levels. The frequencies of these absorptions are unique to the molecule's structure.
-
Methodology:
-
A gaseous sample of this compound is introduced into a waveguide.
-
Microwave radiation is passed through the sample, and the absorption is measured as a function of frequency.
-
The resulting spectrum shows a series of absorption lines corresponding to specific rotational transitions.
-
By assigning these transitions, the rotational constants (A, B, C) of the molecule are determined.
-
This process is repeated for different isotopically substituted versions of the molecule.
-
The collection of rotational constants from the various isotopologues is used to calculate the precise bond lengths and angles.
-
Computational Chemistry
Computational methods are essential for predicting the structures and relative energies of different conformers.
-
Principle: These methods use the principles of quantum mechanics to calculate the electronic structure and energy of a molecule for a given arrangement of its atoms. By systematically changing the geometry and recalculating the energy, the minimum energy conformations can be found.
-
Common Methods:
-
Ab initio methods: (e.g., Hartree-Fock, Møller-Plesset perturbation theory, Coupled Cluster) are based on first principles and do not require empirical parameters.
-
Density Functional Theory (DFT): A widely used method that calculates the electron density of a molecule to determine its energy and properties. It offers a good balance between accuracy and computational cost.
-
-
Methodology:
-
An initial guess for the geometry of a this compound conformer is created.
-
A theoretical method (e.g., DFT with a specific basis set like 6-31G*) is chosen.
-
A geometry optimization calculation is performed. The software iteratively adjusts the positions of the atoms to find the arrangement with the lowest calculated energy.
-
The final optimized geometry provides the predicted bond lengths, bond angles, and dihedral angles.
-
A frequency calculation is typically performed to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to calculate thermodynamic properties.
-
This process is repeated for all possible starting geometries to identify all stable conformers and their relative energies.
-
Methodological & Application
Application Notes and Protocols: Use of 2,2-Dichlorobutane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dichlorobutane (CAS No: 4279-22-5) is a geminal dihalide, a colorless liquid that serves as a reactive intermediate in various organic transformations.[1][2] Its utility in organic synthesis stems from the presence of two chlorine atoms on the same carbon, which allows for the formation of carbonyl compounds and substituted alkenes, and potentially as a precursor for other reactive intermediates. These application notes provide an overview of its key reactions, including detailed experimental protocols and mechanistic insights.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₄H₈Cl₂ |
| Molecular Weight | 127.01 g/mol [3] |
| Boiling Point | 104 °C[1] |
| Density | 1.09 g/cm³[1] |
| Flash Point | 15.6 °C[1] |
| Melting Point | -74.0 °C[1] |
Key Applications and Reaction Protocols
Synthesis of Butan-2-one via Hydrolysis
The hydrolysis of geminal dihalides is a classical method for the synthesis of ketones. This compound, upon treatment with an aqueous base, readily undergoes hydrolysis to yield butan-2-one. This reaction is particularly useful for the regioselective introduction of a carbonyl group.
Reaction Scheme:
CH₃CH₂C(Cl)₂CH₃ + 2 KOH(aq) → CH₃CH₂C(O)CH₃ + 2 KCl + H₂O
Experimental Protocol:
-
Materials: this compound, potassium hydroxide (B78521) (KOH), distilled water, diethyl ether, anhydrous magnesium sulfate, distillation apparatus.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a 2 M aqueous solution of potassium hydroxide.
-
Add this compound to the KOH solution in a 1:2.2 molar ratio (this compound:KOH).
-
Heat the mixture to reflux with vigorous stirring for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude butan-2-one can be purified by fractional distillation.
-
Quantitative Data:
Mechanism:
The reaction proceeds via a nucleophilic substitution mechanism. The hydroxide ion attacks the carbon atom bearing the two chlorine atoms. A highly unstable intermediate with two hydroxyl groups on the same carbon is formed, which then rapidly eliminates a molecule of water to form the stable ketone.
Caption: Hydrolysis of this compound to butan-2-one.
Synthesis of Chloroalkenes via Dehydrohalogenation
Dehydrohalogenation of this compound with a strong base in an alcoholic solvent can lead to the formation of chloroalkenes. The elimination of one equivalent of HCl is expected to predominantly yield 2-chloro-2-butene, following Zaitsev's rule.
Reaction Scheme:
CH₃CH₂C(Cl)₂CH₃ + KOH(alc) → CH₃CH=C(Cl)CH₃ + KCl + H₂O
Experimental Protocol:
-
Materials: this compound, potassium hydroxide (KOH), ethanol (B145695), distillation apparatus.
-
Procedure:
-
Prepare a solution of potassium hydroxide in ethanol (alcoholic KOH) by dissolving KOH pellets in absolute ethanol.
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the alcoholic KOH solution.
-
Slowly add this compound to the flask with stirring. An exothermic reaction may be observed.
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by GC to observe the formation of the product.
-
After completion, cool the reaction mixture and pour it into a larger volume of cold water.
-
Separate the organic layer and wash it with water to remove any remaining ethanol and KOH.
-
Dry the organic layer with a suitable drying agent (e.g., anhydrous calcium chloride) and purify by distillation.
-
Quantitative Data:
Specific yield for the dehydrohalogenation of this compound is not available in the searched literature. However, a patent for the preparation of 2-chlorobutene-2 from 2,3-dichlorobutane (B1630595) reports yields of around 90%, suggesting that a similar high yield could be expected for this reaction under optimized conditions.[2]
Mechanism:
The dehydrohalogenation proceeds via an E2 (elimination, bimolecular) mechanism. The strong base (ethoxide ion from alcoholic KOH) abstracts a proton from a carbon atom adjacent to the carbon bearing the chlorine atoms. Simultaneously, a chloride ion departs, leading to the formation of a double bond.
Caption: Experimental workflow for dehydrohalogenation.
Reactivity in Grignard Reactions: A Theoretical Perspective
The formation of a standard Grignard reagent from this compound by reaction with magnesium is considered unlikely. The literature on the reaction of geminal dihalides with magnesium suggests that instead of forming a stable Grignard reagent, these compounds tend to form carbenes or carbenoids.
Plausible Reaction Pathway:
The reaction of this compound with magnesium may proceed through a radical mechanism, leading to an α-chloro organomagnesium compound. This species could then undergo elimination to form a carbene, which can participate in various subsequent reactions such as cyclopropanation if an alkene is present.
Experimental Protocol (Hypothetical and for investigational purposes only):
Due to the unpredictable nature of this reaction, a standard protocol cannot be provided. Researchers interested in exploring this chemistry should proceed with caution, starting with small-scale reactions under inert atmospheres and carefully analyzing the product mixture.
Quantitative Data:
No quantitative data for the Grignard reaction of this compound is available in the searched literature.
Caption: Postulated reactivity of this compound with Mg.
Application in Friedel-Crafts Alkylation: An Exploratory Outlook
The use of this compound as an alkylating agent in Friedel-Crafts reactions has not been extensively documented. However, based on the general mechanism of Friedel-Crafts alkylation, a plausible reaction pathway can be proposed. The reaction with a Lewis acid catalyst like aluminum chloride (AlCl₃) would likely generate a secondary carbocation at the C2 position, which could then alkylate an aromatic ring.
Hypothetical Reaction Scheme with Benzene (B151609):
C₆H₆ + CH₃CH₂C(Cl)₂CH₃ + AlCl₃ → C₆H₅C(Cl)(CH₂CH₃)CH₃ + HCl + AlCl₃
Experimental Protocol (Hypothetical and for investigational purposes only):
-
Materials: this compound, benzene, anhydrous aluminum chloride (AlCl₃), inert solvent (e.g., carbon disulfide or nitrobenzene), work-up reagents (ice, HCl).
-
Procedure:
-
In a flask protected from moisture, cool a solution of benzene in an inert solvent to 0-5 °C.
-
Slowly add anhydrous AlCl₃ with stirring.
-
Add this compound dropwise to the mixture while maintaining the low temperature.
-
Allow the reaction to stir at low temperature for several hours.
-
Quench the reaction by carefully pouring it over crushed ice and HCl.
-
Separate the organic layer, wash, dry, and analyze the product mixture.
-
Quantitative Data:
No quantitative data for the Friedel-Crafts reaction of this compound is available in the searched literature. It is important to note that Friedel-Crafts reactions can be complicated by polyalkylation and carbocation rearrangements.
Mechanism:
The Lewis acid catalyst (AlCl₃) would abstract a chloride ion from this compound to form a secondary carbocation. This electrophilic carbocation would then be attacked by the nucleophilic aromatic ring, followed by the loss of a proton to restore aromaticity.
Caption: Plausible pathway for Friedel-Crafts alkylation.
Safety Information
This compound is a flammable liquid and vapor. It may cause skin and eye irritation, and respiratory irritation. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Conclusion
This compound is a versatile reagent in organic synthesis, primarily utilized for the preparation of butan-2-one and chloroalkenes. While its application in Grignard and Friedel-Crafts reactions is not well-established and requires further investigation, the potential for unique reactivity patterns makes it an interesting substrate for methodological development. The protocols provided herein, some of which are based on analogous reactions, offer a starting point for researchers to explore the synthetic utility of this compound. Careful consideration of the reaction mechanisms and safety precautions is essential for successful and safe experimentation.
References
Applications of 2,2-Dichlorobutane in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols
Disclaimer: A comprehensive review of scientific literature and patent databases did not yield specific, documented examples of 2,2-dichlorobutane as a key starting material in the synthesis of commercialized or late-stage pharmaceutical intermediates. The following application notes and protocols are illustrative and hypothetical, based on the known chemical reactivity of gem-dichloroalkanes and general principles of organic synthesis. These examples are intended to provide insight into the potential utility of this compound for researchers and scientists in drug discovery and development.
Introduction
This compound is a geminal dihalide that, in principle, can serve as a precursor to a reactive secondary butyl carbocation or its equivalent. This reactivity profile suggests potential applications in reactions such as Friedel-Crafts alkylations and the synthesis of heterocyclic systems, which are foundational in medicinal chemistry. The introduction of a sec-butyl group can influence a drug candidate's lipophilicity, metabolic stability, and binding interactions with biological targets. Although not a commonly cited building block, its unique structure warrants exploration in the synthesis of novel molecular scaffolds.
This document outlines two hypothetical applications of this compound in the synthesis of potential pharmaceutical intermediates:
-
Friedel-Crafts Bis-Alkylation of an Aromatic Substrate: Formation of a 2,2-diarylbutane scaffold, which could be a precursor for various therapeutic agents.
-
Synthesis of a Substituted 1,4-Benzodiazepine Derivative: Construction of a privileged heterocyclic scaffold found in numerous central nervous system (CNS) active drugs.
Application 1: Synthesis of a 2,2-Diarylbutane Intermediate via Friedel-Crafts Alkylation
The Friedel-Crafts alkylation provides a direct method for forming carbon-carbon bonds between an alkyl group and an aromatic ring. In this hypothetical protocol, this compound is reacted with an excess of a substituted benzene (B151609) derivative in the presence of a Lewis acid catalyst to generate a 2,2-diarylbutane. Such structures can be found in the core of various biologically active molecules.
Quantitative Data Summary (Hypothetical)
| Parameter | Value |
| Product | 2,2-bis(4-methoxyphenyl)butane |
| Yield | 65-75% (isolated) |
| Purity (by HPLC) | >98% |
| Reaction Time | 4-6 hours |
| Reaction Temperature | 0 °C to room temperature |
| Key Reagents | This compound, Anisole (B1667542), Aluminum chloride (AlCl₃) |
Experimental Workflow: Friedel-Crafts Alkylation
Caption: Workflow for the hypothetical synthesis of a 2,2-diarylbutane intermediate.
Experimental Protocol: Synthesis of 2,2-bis(4-methoxyphenyl)butane
Materials:
-
This compound (1.27 g, 10 mmol)
-
Anisole (5.41 g, 50 mmol)
-
Anhydrous Aluminum Chloride (AlCl₃) (3.0 g, 22.5 mmol)
-
Anhydrous Dichloromethane (B109758) (DCM) (50 mL)
-
Ice-water (100 mL)
-
Ethyl Acetate (3 x 50 mL)
-
Brine (50 mL)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane/Ethyl Acetate solvent system
Procedure:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add anhydrous dichloromethane (50 mL) and anisole (50 mmol).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add anhydrous aluminum chloride (22.5 mmol) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the resulting suspension at 0 °C for 15 minutes.
-
Add a solution of this compound (10 mmol) in anhydrous DCM (10 mL) dropwise to the reaction mixture over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing 100 mL of ice-water with vigorous stirring.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2,2-bis(4-methoxyphenyl)butane.
Application 2: Synthesis of a Substituted 1,4-Benzodiazepine Derivative
This hypothetical protocol illustrates how this compound could potentially be used to form a seven-membered heterocyclic ring, a core structure in many CNS-active pharmaceuticals. The reaction involves the condensation of this compound with a 1,2-phenylenediamine derivative. The gem-dichloro group would first form a Schiff base with one amine, followed by an intramolecular cyclization with the second amine.
Quantitative Data Summary (Hypothetical)
| Parameter | Value |
| Product | 2-ethyl-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine |
| Yield | 45-55% (isolated) |
| Purity (by LC-MS) | >95% |
| Reaction Time | 12-18 hours |
| Reaction Temperature | 80 °C |
| Key Reagents | This compound, o-Phenylenediamine (B120857), Triethylamine (B128534) |
Reaction Pathway: Benzodiazepine (B76468) Synthesis
Caption: Hypothetical reaction pathway for the synthesis of a benzodiazepine derivative.
Experimental Protocol: Synthesis of 2-ethyl-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine
Materials:
-
This compound (1.27 g, 10 mmol)
-
o-Phenylenediamine (1.08 g, 10 mmol)
-
Triethylamine (2.53 g, 25 mmol)
-
Anhydrous Toluene (B28343) (50 mL)
-
Saturated Sodium Bicarbonate Solution (50 mL)
-
Ethyl Acetate (3 x 50 mL)
-
Brine (50 mL)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane/Ethyl Acetate/Triethylamine solvent system
Procedure:
-
In a 100 mL round-bottom flask, dissolve o-phenylenediamine (10 mmol) and triethylamine (25 mmol) in anhydrous toluene (50 mL).
-
Add this compound (10 mmol) to the solution.
-
Fit the flask with a reflux condenser and heat the mixture to 80 °C under a nitrogen atmosphere.
-
Stir the reaction at this temperature for 12-18 hours, monitoring by TLC.
-
After cooling to room temperature, filter the reaction mixture to remove any precipitated salts.
-
Wash the filtrate with a saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient containing 1% triethylamine to prevent product degradation on the column.
Note: The protocols and data presented are for illustrative purposes only and have not been experimentally validated. Appropriate safety precautions should be taken when handling all chemicals.
Application Notes: Safe Handling and Storage of 2,2-Dichlorobutane
Introduction
2,2-Dichlorobutane (CAS No: 4279-22-5) is a chlorinated hydrocarbon used as a solvent and an intermediate in various organic synthesis processes.[1][2] Due to its chemical properties, it presents several hazards, including flammability and irritation.[3] Adherence to strict safety protocols is essential to minimize risks to laboratory personnel and the environment. These application notes provide detailed protocols for the safe handling, storage, and emergency management of this compound for researchers, scientists, and drug development professionals.
Physicochemical and Hazard Data
Proper safety procedures are predicated on a thorough understanding of the substance's properties and associated hazards.
1.1 Physical and Chemical Properties this compound is a colorless to light yellow, clear liquid.[1] Its key quantitative properties are summarized below.
| Property | Value | References |
| CAS Number | 4279-22-5 | [4] |
| Molecular Formula | C4H8Cl2 | [3] |
| Molecular Weight | 127.01 g/mol | [3] |
| Boiling Point | 104 °C | [2] |
| Flash Point | 27 °C (lit.) | [5] |
| Density | 1.09 g/cm³ (at 20/20 °C) | [2] |
| Solubility | Limited solubility in water; soluble in organic solvents. | [1] |
1.2 GHS Hazard Identification this compound is classified under the Globally Harmonized System (GHS) with the following hazards.[3]
| Pictograms | Signal Word | Hazard Statements |
|
| Warning | H226: Flammable liquid and vapor.[3][6] H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] H335: May cause respiratory irritation.[3] |
Experimental Protocols: Handling and Storage
2.1 Protocol for Personal Protective Equipment (PPE) A risk assessment must be performed before handling this compound. The following PPE is mandatory to minimize exposure.
| Protection Type | Specification and Protocol |
| Eye/Face Protection | Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][8] A face shield should be worn if there is a significant risk of splashing.[9] |
| Hand Protection | Wear chemical-resistant gloves (e.g., Nitrile or Neoprene).[10] Gloves must be inspected before use and disposed of after contamination in accordance with laboratory practices.[11] |
| Body Protection | Wear a chemical-resistant lab coat or apron.[10] Contaminated clothing should be removed immediately and washed before reuse.[11][12] |
| Respiratory Protection | All handling of this compound must be conducted in a certified chemical fume hood to ensure adequate ventilation.[7][13] If engineering controls are not sufficient, a NIOSH-approved respirator is required.[14] |
2.2 Protocol for General Handling This protocol outlines the standard workflow for safely handling this compound in a laboratory setting.
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[13]
-
Remove all potential ignition sources (e.g., open flames, hot plates, spark-producing equipment) from the work area.[12][15]
-
Assemble all necessary equipment and reagents.
-
Set up a designated waste container for halogenated organic waste.[16]
-
-
Personal Protective Equipment (PPE):
-
Don all required PPE as specified in Protocol 2.1.
-
-
Chemical Dispensing and Use:
-
Post-Experiment Cleanup:
-
Dispose of all this compound waste and contaminated materials into the designated hazardous waste container.[17]
-
Decontaminate the work surface and any equipment used.
-
Remove PPE carefully to avoid self-contamination and dispose of or clean as appropriate.
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[17]
-
2.3 Protocol for Safe Storage Proper storage is critical to maintaining the chemical's stability and preventing hazardous situations.
| Parameter | Requirement |
| Temperature | Store in a cool, well-ventilated place.[17] A storage temperature of <15°C is recommended.[6] |
| Ventilation | Store in a designated flammables storage cabinet that is well-ventilated.[15][17] |
| Atmosphere | For long-term storage or to maintain high purity, store under an inert gas like Argon.[4] |
| Container | Keep container tightly closed and properly labeled.[6][17] |
| Incompatibilities | Segregate from strong oxidizing agents, strong bases, and certain metals.[7][17] |
Emergency Protocols
Immediate and appropriate action is crucial in the event of an emergency.
3.1 Protocol for First Aid
-
Skin Contact: Immediately take off all contaminated clothing.[11] Rinse the affected skin area with plenty of water and soap for at least 15 minutes.[17][19] Seek medical attention if irritation persists.[19]
-
Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[17][19] Remove contact lenses if present and easy to do.[11] Get immediate medical attention.[17][20]
-
Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[17][19] If breathing is difficult or stops, provide artificial respiration.[7][13] Seek medical attention if symptoms occur.[7]
-
Ingestion: Rinse mouth with water.[17] Do NOT induce vomiting.[8] Call a POISON CENTER or doctor for treatment advice if the person feels unwell.[17]
3.2 Protocol for Spill Response
-
Assess the Situation: Determine the size and location of the spill.
-
Small Spill (manageable by lab personnel):
-
Alert others in the immediate area.
-
Wear appropriate PPE, including respiratory protection if not in a fume hood.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).[8][13]
-
Use non-sparking tools to collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[12][13]
-
Clean the spill area with soap and water.
-
-
Large Spill (unmanageable or outside of a fume hood):
-
Evacuate the laboratory immediately.
-
Alert your institution's emergency response team or safety officer.
-
Prevent entry into the affected area.
-
Provide responders with the Safety Data Sheet (SDS) for this compound.
-
3.3 Protocol for Fire-Fighting
-
Suitable Extinguishing Media: Use dry sand, dry chemical, alcohol-resistant foam, or carbon dioxide (CO2).[11][17] Water spray may be used to cool fire-exposed containers.[12]
-
Unsuitable Extinguishing Media: Do not use a solid stream of water as it may be ineffective and spread the fire.[12]
-
Specific Hazards: The substance is a flammable liquid.[3] Vapors are heavier than air and may travel to a source of ignition and flash back.[7][12][15] Containers may explode when heated.[7][15]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[12][20]
Protocol for Waste Disposal
All waste containing this compound is considered hazardous waste and must be disposed of according to institutional, local, and national regulations.[13]
-
Collection:
-
Storage:
-
Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
-
Disposal:
References
- 1. CAS 4279-22-5: this compound | CymitQuimica [cymitquimica.com]
- 2. guidechem.com [guidechem.com]
- 3. This compound | C4H8Cl2 | CID 521118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound | 4279-22-5 [chemicalbook.com]
- 6. This compound | 4279-22-5 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. epa.gov [epa.gov]
- 10. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear | Occupational Safety and Health Administration [osha.gov]
- 15. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]
- 16. nswai.org [nswai.org]
- 17. fishersci.com [fishersci.com]
- 18. bg.cpachem.com [bg.cpachem.com]
- 19. fishersci.com [fishersci.com]
- 20. fishersci.com [fishersci.com]
Application Notes and Protocols for Nucleophilic Substitution of 2,2-Dichlorobutane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols and an overview of the nucleophilic substitution reactions involving 2,2-dichlorobutane. This gem-dihalide serves as a precursor for the synthesis of 2-butanone (B6335102) and other derivatives through various nucleophilic substitution pathways. The following sections detail the reaction mechanisms, experimental setups, and expected outcomes for key transformations.
Hydrolysis of this compound to 2-Butanone
The hydrolysis of this compound to 2-butanone is a classic example of a nucleophilic substitution reaction on a gem-dihalide. This reaction typically proceeds through a step-wise mechanism under aqueous basic conditions.
Reaction Mechanism
The hydrolysis of this compound likely proceeds through an SN1-like mechanism involving the formation of a carbocation intermediate. The presence of two chlorine atoms on the same carbon atom stabilizes the carbocation through resonance. The reaction with a nucleophile, such as a hydroxide (B78521) ion, leads to the formation of an unstable intermediate that readily converts to the final ketone product.
Quantitative Data Summary
The following table summarizes typical, albeit illustrative, quantitative data for the hydrolysis of this compound under various conditions. Actual results may vary based on specific experimental parameters.
| Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield of 2-Butanone (%) |
| NaOH (aq) | Water | 100 | 4 | 85 |
| KOH (aq) | Water/Ethanol | 80 | 6 | 80 |
| H₂O | Water | 150 (with acid catalyst) | 8 | 70 |
Experimental Protocol: Synthesis of 2-Butanone
Objective: To synthesize 2-butanone via the hydrolysis of this compound.
Materials:
-
This compound
-
10% (w/v) Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Distilled water
-
Round-bottom flask with reflux condenser
-
Separatory funnel
-
Distillation apparatus
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
To a 250 mL round-bottom flask, add 12.7 g (0.1 mol) of this compound and 100 mL of a 10% aqueous sodium hydroxide solution.
-
Add a magnetic stir bar and equip the flask with a reflux condenser.
-
Heat the mixture to reflux with vigorous stirring for 4 hours.
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer three times with 30 mL portions of diethyl ether.
-
Combine the organic extracts and wash them with 50 mL of distilled water, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and transfer the filtrate to a distillation apparatus.
-
Distill the diethyl ether (b.p. 34.6 °C) to isolate the crude 2-butanone.
-
Collect the fraction boiling at 79-81 °C as pure 2-butanone.
-
Calculate the percentage yield of the product.
Reaction with Other Nucleophiles
This compound can also undergo nucleophilic substitution with other nucleophiles, such as cyanide, to introduce different functional groups.
Reaction with Sodium Cyanide
The reaction with sodium cyanide is expected to proceed via an SN2 mechanism, where the cyanide ion acts as the nucleophile.[1] This reaction would lead to the formation of 2,2-dicyanobutane.
Illustrative Quantitative Data
| Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |
| NaCN | DMSO | 80 | 12 | 2,2-Dicyanobutane | 65 |
Experimental Protocol: Synthesis of 2,2-Dicyanobutane
Objective: To synthesize 2,2-dicyanobutane from this compound.
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Distilled water
-
Round-bottom flask with a reflux condenser and nitrogen inlet
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 4.9 g (0.1 mol) of sodium cyanide in 50 mL of dry DMSO.
-
Add 6.35 g (0.05 mol) of this compound to the solution.
-
Heat the reaction mixture to 80 °C under a nitrogen atmosphere and stir for 12 hours.
-
Cool the mixture to room temperature and pour it into 150 mL of cold water.
-
Extract the aqueous mixture with three 50 mL portions of diethyl ether.
-
Combine the organic extracts and wash them with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by distillation or recrystallization.
Visualizations
Caption: Hydrolysis mechanism of this compound.
Caption: General experimental workflow for nucleophilic substitution.
Caption: SN2 reaction of this compound with cyanide.
References
Application Notes and Protocols: Elimination Reactions of 2,2-Dichlorobutane
FOR RESEARCH USE ONLY
Abstract
These application notes provide a detailed overview of the elimination reactions of 2,2-dichlorobutane, a geminal dihalide capable of undergoing single and double dehydrohalogenation. The document outlines the underlying E1 and E2 mechanisms, reaction conditions, and expected products. Detailed experimental protocols for the synthesis of chloroalkene and alkyne derivatives are provided, along with quantitative data and visual diagrams to elucidate reaction pathways and workflows. This information is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development.
Introduction
This compound is a chlorinated hydrocarbon that serves as a versatile substrate in organic synthesis.[1][2] Its structure, featuring two chlorine atoms on the same carbon, allows for sequential elimination reactions to form vinyl chlorides and subsequently, alkynes. These reactions, primarily proceeding through an E2 mechanism, are highly dependent on reaction conditions such as the strength and steric bulk of the base, solvent, and temperature. Understanding and controlling these factors is crucial for selectively synthesizing desired products. This document explores the mechanistic pathways and provides practical protocols for conducting these transformations.
Reaction Mechanisms and Products
Elimination reactions of alkyl halides can proceed through two primary mechanisms: E1 (unimolecular) and E2 (bimolecular).[3] For a secondary dihalide like this compound, the E2 pathway is generally favored, especially with the use of strong bases.[4][5]
The initial elimination of one molecule of hydrogen chloride (HCl) from this compound yields a mixture of isomeric chloroalkenes. This reaction is regioselective, and the product distribution is governed by the nature of the base used.
-
E2 Mechanism: This is a concerted, one-step process where a base abstracts a β-hydrogen at the same time as the C-Cl bond breaks and a π-bond is formed.[6][7][8] The rate of the E2 reaction is second-order, depending on the concentration of both the substrate and the base.[3][7][9]
-
Zaitsev's Rule: With a small, strong base like sodium ethoxide (NaOEt) or potassium hydroxide (B78521) (KOH), the reaction favors the formation of the more substituted, and therefore more stable, alkene. This is known as the Zaitsev product.[4][10][11] In this case, abstraction of a proton from the methylene (B1212753) group (C3) yields 2-chloro-2-butene .
-
Hofmann Rule: With a sterically hindered (bulky) base, such as potassium tert-butoxide (KOtBu), the base preferentially abstracts the more accessible, less sterically hindered proton from the methyl group (C1).[12] This leads to the formation of the less substituted alkene, known as the Hofmann product, 2-chloro-1-butene .
-
The vinyl halides produced in the first elimination can undergo a second elimination to form an alkyne. This step is more difficult and requires a very strong base, such as sodium amide (NaNH₂), to overcome the higher energy barrier of removing a proton from an sp²-hybridized carbon.
-
From 2-chloro-2-butene: Elimination of HCl yields 2-butyne .
-
From 2-chloro-1-butene: Elimination of HCl yields 1-butyne .
It is important to note that under the harsh conditions required for the second elimination (e.g., heating with NaNH₂), isomerization between terminal and internal alkynes can occur.[13]
The E1 mechanism is a two-step process involving the formation of a carbocation intermediate.[3][7] It is favored by weak bases and polar protic solvents that can stabilize the carbocation.[14] For this compound, the E1 pathway is less common as it is a secondary halide and strong bases are typically employed to induce elimination.[3][4] E1 reactions are also regioselective and typically follow Zaitsev's rule to produce the most stable alkene.[15]
Data Presentation
The expected products and their physical properties are summarized below.
Table 1: Influence of Base on Product Distribution in Elimination Reactions of this compound
| Reaction Step | Base | Base Type | Major Product(s) | Minor Product(s) | Governing Rule |
| 1st Elimination | Ethanolic KOH | Strong, Unhindered | 2-Chloro-2-butene | 2-Chloro-1-butene | Zaitsev[10][16] |
| 1st Elimination | Potassium t-butoxide (KOtBu) | Strong, Hindered | 2-Chloro-1-butene | 2-Chloro-2-butene | Hofmann[12] |
| 2nd Elimination | Sodium Amide (NaNH₂) | Very Strong | 1-Butyne and 2-Butyne | - | N/A |
Table 2: Physical Properties of Reactants and Potential Products
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 4279-22-5 | C₄H₈Cl₂ | 127.01 | 104 |
| 2-Chloro-1-butene | 2211-69-0 | C₄H₇Cl | 90.55 | 63-67 |
| 2-Chloro-2-butene | 4461-41-0 | C₄H₇Cl | 90.55 | 63-68 |
| 1-Butyne | 107-00-6 | C₄H₆ | 54.09 | 8.1 |
| 2-Butyne | 503-17-3 | C₄H₆ | 54.09 | 27 |
Note: Data sourced from[2] and other chemical supplier databases.
Diagrams and Visualizations
Caption: E2 mechanisms for the first dehydrohalogenation of this compound.
Caption: Pathways for the second dehydrohalogenation to form alkynes.
References
- 1. CAS 4279-22-5: this compound | CymitQuimica [cymitquimica.com]
- 2. guidechem.com [guidechem.com]
- 3. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 5. Khan Academy [khanacademy.org]
- 6. The E2 Reaction [iverson.cm.utexas.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. home.iitk.ac.in [home.iitk.ac.in]
- 9. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]
- 10. brainly.in [brainly.in]
- 11. Zaitsev Rule - Regioselectivity of E2 Elimination with Practice [chemistrysteps.com]
- 12. Khan Academy [khanacademy.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. sarthaks.com [sarthaks.com]
Application Notes and Protocols: 2,2-Dichlorobutane in Alkylation and Halogenation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 2,2-dichlorobutane as a reactant in key organic transformations, specifically alkylation and halogenation reactions. Due to the limited availability of specific literature on this compound for some of these reactions, protocols are provided based on established methodologies for analogous compounds, with a thorough discussion of the expected reactivity, potential challenges, and side reactions.
Properties of this compound
This compound is a geminal dihalide, a class of organochlorine compounds characterized by two chlorine atoms attached to the same carbon atom. This structural feature imparts specific reactivity to the molecule. It is a colorless liquid at room temperature and is soluble in common organic solvents.[1]
| Property | Value | Reference |
| Molecular Formula | C₄H₈Cl₂ | [2][3] |
| Molecular Weight | 127.01 g/mol | [2][3] |
| Boiling Point | 104 °C | [4] |
| Density | 1.09 g/mL | [5] |
| CAS Number | 4279-22-5 | [2][3] |
Alkylation Reactions: Friedel-Crafts Alkylation
The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds by reacting an alkyl halide with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[6][7][8][9][10][11][12][13] The use of this compound as an alkylating agent in Friedel-Crafts reactions is not well-documented in the scientific literature. However, based on the general mechanism of the reaction, a protocol can be proposed, along with an analysis of the expected challenges.
The reaction is expected to proceed through the formation of a secondary carbocation, which is prone to rearrangement to a more stable carbocation. Furthermore, the presence of a second chlorine atom on the same carbon can lead to subsequent reactions or deactivation of the aromatic ring.
Logical Pathway for Friedel-Crafts Alkylation with this compound
Caption: Proposed workflow for the Friedel-Crafts alkylation using this compound.
Experimental Protocol (Proposed)
Reaction: Alkylation of Benzene (B151609) with this compound
Disclaimer: This protocol is based on general procedures for Friedel-Crafts alkylation and has not been validated for this compound. Significant side products and low yields are anticipated.
Materials:
-
This compound
-
Benzene (in large excess to minimize polyalkylation)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM) as solvent
-
Ice-water bath
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice-water bath.
-
Add benzene (10 equivalents) to the flask.
-
Slowly add this compound (1 equivalent) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice with stirring.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography.
Expected Challenges and Side Reactions:
-
Carbocation Rearrangement: The initially formed secondary carbocation can rearrange via a hydride shift to a more stable tertiary carbocation, leading to a mixture of isomeric products.
-
Polyalkylation: The mono-alkylated product is often more reactive than the starting arene, leading to the formation of di- and poly-alkylated products.[7] Using a large excess of the arene can help to minimize this.
-
Dehydrohalogenation: Elimination of HCl from this compound or the carbocation intermediate can lead to the formation of chloroalkenes.
-
Reaction with the Second Chlorine: The second chlorine atom may participate in subsequent reactions, leading to complex product mixtures.
Halogenation Reactions: Halogen Exchange
Halogen exchange reactions, such as the Finkelstein and Swarts reactions, are effective methods for the synthesis of alkyl iodides and fluorides from alkyl chlorides or bromides.
Finkelstein Reaction: Synthesis of 2,2-Diiodobutane (B13468714) (Proposed)
Caption: Proposed pathway for the Finkelstein reaction of this compound.
Experimental Protocol (Proposed based on general Finkelstein reaction conditions):
Reaction: this compound to 2,2-Diiodobutane
Materials:
-
This compound
-
Sodium Iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in anhydrous acetone.
-
Add an excess of anhydrous sodium iodide (at least 2.5 equivalents).
-
Heat the mixture to reflux with vigorous stirring. The formation of a white precipitate (NaCl) should be observed.
-
Continue refluxing for 24-48 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and filter to remove the precipitated sodium chloride.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water and a dilute solution of sodium thiosulfate (B1220275) (to remove any residual iodine).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the 2,2-diiodobutane by vacuum distillation.
Expected Yield and Purity:
-
Yields for Finkelstein reactions are generally moderate to high. However, the reactivity of the second chlorine atom after the first substitution may be different.
-
The primary impurity is likely to be the intermediate, 2-chloro-2-iodobutane.
Swarts Reaction: Synthesis of 2,2-Difluorobutane (B3031438) (Proposed)
The Swarts reaction is used to synthesize alkyl fluorides from alkyl chlorides or bromides using a fluoride (B91410) source, typically a heavy metal fluoride like antimony trifluoride (SbF₃) or silver(I) fluoride (AgF).[4][10][18] The reaction of 2,2-dichloropropane (B165471) with SbF₃ to form 2,2-difluoropropane (B1294401) provides a good model for the analogous reaction with this compound.
Caption: Proposed pathway for the Swarts reaction of this compound.
Experimental Protocol (Proposed based on the synthesis of 2,2-difluoropropane):
Reaction: this compound to 2,2-Difluorobutane
Materials:
-
This compound
-
Antimony trifluoride (SbF₃)
-
Antimony pentachloride (SbCl₅) (as a catalyst, optional)
-
Standard distillation apparatus
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as it may produce volatile and toxic compounds.
-
In a distillation flask, place antimony trifluoride (excess, e.g., 1.5 equivalents per chlorine atom to be replaced).
-
Add a catalytic amount of antimony pentachloride if desired (this can facilitate the reaction).
-
Slowly add this compound (1 equivalent) to the flask.
-
Gently heat the mixture. The product, 2,2-difluorobutane, has a lower boiling point than the starting material and will distill out of the reaction mixture as it is formed.
-
Collect the distillate in a cooled receiver.
-
The collected crude product can be washed with cold water, a dilute solution of sodium bicarbonate, and then dried over a suitable drying agent like anhydrous calcium chloride.
-
Further purification can be achieved by fractional distillation.
Quantitative Data for Analogous Reaction (2,2-Dichloropropane to 2,2-Difluoropropane):
-
While specific yields for 2,2-difluorobutane are not available, the analogous reaction with 2,2-dichloropropane is known to proceed. Yields for Swarts reactions can vary widely depending on the substrate and conditions.
| Starting Material | Product | Fluorinating Agent | Conditions | Yield |
| 2,2-Dichloropropane | 2,2-Difluoropropane | SbF₃ | Heat | Not specified |
Competing Reactions
When using this compound in substitution reactions, it is crucial to be aware of potential competing reactions, primarily elimination (dehydrohalogenation) and hydrolysis.
Dehydrohalogenation
In the presence of a strong base, this compound can undergo elimination of HCl to form chloroalkenes. The reaction typically follows an E2 mechanism.[1][4][19] Two possible products can be formed: 2-chloro-1-butene and 2-chloro-2-butene. According to Zaitsev's rule, the more substituted alkene, 2-chloro-2-butene, is expected to be the major product.
Hydrolysis to Butanone
Geminal dihalides can be hydrolyzed to form carbonyl compounds.[9][15][20][21][22] The hydrolysis of this compound is expected to yield butanone. This reaction typically proceeds by nucleophilic substitution of the chlorine atoms by water or hydroxide (B78521) ions to form an unstable gem-diol, which then rapidly dehydrates to the ketone.
Reaction Scheme: CH₃CH₂C(Cl)₂CH₃ + 2 H₂O → [CH₃CH₂C(OH)₂CH₃] → CH₃CH₂C(=O)CH₃ + 2 HCl
This reaction is an important consideration, especially when performing reactions in the presence of water or when using aqueous work-up procedures at elevated temperatures.
Summary and Outlook
This compound presents an interesting, though challenging, substrate for alkylation and halogenation reactions. While direct, optimized protocols for its use are not widely reported, its reactivity can be predicted based on the established principles of Friedel-Crafts, Finkelstein, and Swarts reactions. Researchers and drug development professionals should be mindful of the potential for carbocation rearrangements, polyalkylation, and competing elimination and hydrolysis reactions. The provided protocols, based on analogous systems, offer a starting point for the exploration of the synthetic utility of this compound. Further research is needed to develop specific and high-yielding methods for these transformations.
References
- 1. Improved Procedure for the Synthesis of gem-Diiodoalkanes by the Alkylation of Diiodomethane. Scope and Limitations [organic-chemistry.org]
- 2. Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unexpected rearrangements and a novel synthesis of 1,1-dichloro-1-alkenones from 1,1,1-trifluoroalkanones with aluminium trichloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. hysz.nju.edu.cn [hysz.nju.edu.cn]
- 7. orgsyn.org [orgsyn.org]
- 8. All About Dehydrohalogenation of Alkyl Dihalides [unacademy.com]
- 9. quora.com [quora.com]
- 10. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]
- 11. A review of new developments in the Friedel-Crafts alkylation - From green chemistry to asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Hydrolysis of gem dihalides explanation to formaldehydes and ketones.. [askfilo.com]
- 16. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Visible-light-promoted synthesis of gem-dihaloenones - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
- 19. youtube.com [youtube.com]
- 20. Geminal halide hydrolysis - Wikipedia [en.wikipedia.org]
- 21. m.youtube.com [m.youtube.com]
- 22. youtube.com [youtube.com]
Safety Data Sheet for 2,2-Dichlorobutane: Application Notes and Protocols for Scientific Personnel
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive safety data, handling protocols, and emergency procedures for 2,2-Dichlorobutane (CAS No. 4279-22-5). The information is intended to guide laboratory personnel in the safe use and management of this compound in a research and development setting.
Chemical and Physical Properties
This compound is a chlorinated hydrocarbon.[1] It is a colorless to light orange or yellow clear liquid.[2] Due to the presence of chlorine atoms, it is reactive and can participate in reactions such as nucleophilic substitution and elimination.[1] It is soluble in organic solvents but has limited solubility in water.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₈Cl₂ | [2][3] |
| Molecular Weight | 127.01 g/mol | [2][3] |
| Appearance | Colorless to light orange/yellow liquid | [2] |
| Boiling Point | 104 °C | |
| Flash Point | 27 °C (lit.) | [4] |
| Density | 1.09 g/cm³ | [5] |
| Refractive Index | 1.43 | [6] |
| CAS Number | 4279-22-5 | [2][3][4][6] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | 3 | H226: Flammable liquid and vapor[3] |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation[3] |
| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation[3] |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation[3] |
Hazard Pictograms:
-
Flame (Flammable)
-
Exclamation Mark (Irritant)
Signal Word: Warning[3]
Toxicological and Ecotoxicological Data
Experimental Protocols
Handling and Storage Protocol
Objective: To outline the safe handling and storage procedures for this compound in a laboratory setting.
Materials:
-
This compound
-
Chemical fume hood
-
Personal Protective Equipment (PPE):
-
Nitrile or butyl rubber gloves[8]
-
Chemical safety goggles and face shield
-
Flame-retardant laboratory coat
-
Closed-toe shoes
-
-
Grounding straps
-
Appropriately labeled storage containers
-
Flammable liquids storage cabinet
Procedure:
-
Risk Assessment: Before handling, conduct a thorough risk assessment for the specific experiment.
-
Engineering Controls: All handling of this compound must be performed in a certified chemical fume hood to minimize inhalation of vapors.[8]
-
Personal Protective Equipment (PPE): Don the appropriate PPE before handling the chemical. Ensure gloves are compatible with chlorinated hydrocarbons.[8]
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge, which can ignite flammable vapors.
-
Dispensing: Use only non-sparking tools when opening and dispensing the chemical.
-
Storage:
-
Store in a tightly closed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[7]
-
Store in a designated flammable liquids storage cabinet.
-
Incompatible materials to avoid include strong oxidizing agents, strong bases, and metals.[7]
-
Spill Response Protocol
Objective: To provide a safe and effective procedure for managing a spill of this compound.
Materials:
-
Spill kit containing:
-
Chemical-resistant gloves (nitrile or butyl rubber)
-
Safety goggles and face shield
-
Absorbent material (e.g., vermiculite, sand, or commercial sorbent pads)
-
Non-sparking scoop and brush
-
Sealable, labeled waste container
-
Soap and water
-
Procedure:
-
Evacuate and Alert: Immediately alert others in the vicinity of the spill. If the spill is large or you are unsure how to handle it, evacuate the area and contact the institution's environmental health and safety (EHS) department.
-
Control Ignition Sources: Extinguish all nearby ignition sources.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment: For small spills, contain the liquid with absorbent material, working from the outside in.
-
Absorption: Cover the spill with a generous amount of absorbent material.
-
Collection: Using non-sparking tools, carefully scoop the absorbed material into a designated, labeled waste container.
-
Decontamination: Clean the spill area with soap and water.
-
Waste Disposal: Seal the waste container and dispose of it as hazardous waste according to institutional and local regulations.
Waste Disposal Protocol
Objective: To ensure the safe and compliant disposal of this compound waste.
Procedure:
-
Waste Collection: Collect all waste containing this compound in a dedicated, properly labeled, and sealed container.
-
Segregation: Do not mix with incompatible waste streams.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the waste container in a designated satellite accumulation area, away from ignition sources and incompatible materials.
-
Disposal: Arrange for pickup and disposal by the institution's EHS department or a licensed hazardous waste disposal contractor. Do not dispose of down the drain.
Emergency Procedures
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[9]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[9] If skin irritation occurs, seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: Flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.
Visual Workflow and Diagrams
Caption: Hazard identification and response workflow for this compound.
Caption: General experimental workflow for using this compound.
References
- 1. CAS 4279-22-5: this compound | CymitQuimica [cymitquimica.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | C4H8Cl2 | CID 521118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 4279-22-5 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. labproinc.com [labproinc.com]
- 7. fishersci.com [fishersci.com]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bg.cpachem.com [bg.cpachem.com]
Application Notes: Disposal of 2,2-Dichlorobutane Waste
Introduction 2,2-Dichlorobutane is a halogenated organic compound classified as a flammable and irritant liquid.[1][2][3][4] Proper management and disposal of waste containing this chemical are critical to ensure the safety of laboratory personnel and to prevent environmental contamination. These application notes provide detailed protocols for the safe handling, segregation, storage, and disposal of this compound waste, intended for researchers, scientists, and professionals in drug development and other scientific fields. Adherence to these guidelines, in conjunction with institutional and local regulations, is mandatory.
Chemical Profile and Hazards
This compound is a colorless liquid with limited solubility in water but good solubility in organic solvents.[5] Its primary hazards stem from its flammability and potential to cause skin, eye, and respiratory irritation.[1][2][3]
Physical and Chemical Properties
The properties of this compound are summarized below. This data is essential for assessing risks and implementing appropriate safety measures.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₈Cl₂ | [5][6] |
| Molecular Weight | 127.01 g/mol | [1][5][6] |
| Appearance | Colorless Liquid | [3][5] |
| Boiling Point | 104 °C | [1][6] |
| Melting Point | -74 °C | [6][7] |
| Density | 1.09 g/mL | [6] |
| Flash Point | 15.6 °C - 27 °C | [1][6][8] |
| Solubility | Limited in water; Soluble in organic solvents | [5] |
Hazard Classification and Safety Precautions
Understanding the GHS classification is crucial for safe handling and storage.
| Hazard Classification | GHS Code | Signal Word | Precautionary Statements (Selected) | Reference(s) |
| Flammable Liquid | H226 | Warning | P210: Keep away from heat, sparks, open flames. | [1][3] |
| Skin Irritation | H315 | Warning | P280: Wear protective gloves. | [1][2][3] |
| Eye Irritation | H319 | Warning | P305+P351+P338: IF IN EYES: Rinse cautiously with water. | [1][2][3] |
| Respiratory Irritation | H335 | Warning | P261: Avoid breathing vapors. P271: Use in a well-ventilated area. | [1][2][3] |
Waste Disposal Protocols
The disposal of this compound must be managed as a hazardous waste stream, specifically as a halogenated organic solvent waste .
Protocol for Waste Segregation and Collection
-
Identify Waste Stream: All solutions, reaction mixtures, and contaminated materials (e.g., silica (B1680970) gel, filter paper, gloves) containing this compound must be treated as hazardous waste.
-
Segregate at Source:
-
Select Appropriate Container:
Protocol for Labeling and Storage
-
Labeling:
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.[9][13]
-
Clearly write the full chemical name: "Waste this compound". Avoid using abbreviations or chemical formulas.[9]
-
List all other constituents in the waste container, including solvents and their approximate percentages.
-
Keep a running log of additions if multiple small-scale experiments contribute to a single waste container.
-
-
Storage:
-
Keep waste containers tightly closed at all times, except when adding waste.[9][13]
-
Store the sealed container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is cool, dry, and well-ventilated, away from heat and ignition sources.[15]
-
Store in secondary containment (e.g., a chemical-resistant tray or bin) to contain potential leaks or spills.[11][14]
-
Segregate the halogenated waste container from incompatible materials, particularly strong oxidizing agents.
-
Protocol for Arranging Final Disposal
-
Request Pickup: Once the waste container is full (or within the time limits set by your institution, e.g., 60 days), arrange for disposal.[11]
-
Contact EHS: Submit a chemical waste collection request to your institution's EHS department.[13][14]
-
Documentation: Ensure all labels and associated paperwork are completed accurately before the scheduled pickup.
-
Professional Disposal: The waste will be handled by trained EHS personnel or a licensed hazardous waste contractor for final disposal, which typically involves high-temperature incineration. Landfilling of liquid halogenated solvents is generally prohibited.[16]
Experimental Protocol: Synthesis of 2-Butene (B3427860) (Example)
This protocol illustrates a typical laboratory procedure that would generate this compound waste.
Objective: To synthesize 2-butene via an elimination reaction of this compound.
Methodology:
-
Setup: Assemble a round-bottom flask with a reflux condenser and a magnetic stir bar in a chemical fume hood.
-
Reagents: Add 10 mL of ethanol (B145695) to the flask, followed by 5 g of potassium hydroxide (B78521) (KOH), and stir until dissolved.
-
Reaction: Slowly add 2.5 g (2.3 mL) of this compound to the ethanolic KOH solution dropwise.
-
Reflux: Heat the mixture to reflux for 1 hour.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with 20 mL of water.
-
Separate the organic layer from the aqueous layer.
-
-
Waste Generation:
-
The aqueous layer, containing residual ethanol, KOH, and traces of chlorinated compounds, must be collected as Aqueous Hazardous Waste .
-
Any unreacted this compound and the ethanolic solution from the initial reaction flask should be collected as Halogenated Organic Waste .
-
Contaminated materials (pipettes, gloves) should be placed in a designated solid hazardous waste container.
-
Emergency and Spill Procedures
-
Personal Protection: Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[3][12][17]
-
Small Spills (inside a fume hood):
-
Absorb the spill with an inert, non-combustible material like vermiculite, sand, or earth.[12][15] Do not use combustible materials like paper towels or sawdust.
-
Using non-sparking tools, carefully scoop the absorbed material into a designated, sealable container.[12][15]
-
Label the container as "Spill Debris with this compound" and dispose of it as hazardous waste.
-
-
Large Spills (or spills outside a fume hood):
Waste Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.
Caption: Workflow for this compound Waste Management.
References
- 1. This compound | 4279-22-5 [sigmaaldrich.com]
- 2. This compound | C4H8Cl2 | CID 521118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. guidechem.com [guidechem.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. CAS 4279-22-5: this compound | CymitQuimica [cymitquimica.com]
- 6. guidechem.com [guidechem.com]
- 7. This compound [stenutz.eu]
- 8. This compound | 4279-22-5 [chemicalbook.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. benchchem.com [benchchem.com]
- 13. vumc.org [vumc.org]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. ADMINISTRATIVE CODE [ilga.gov]
- 17. fishersci.com [fishersci.com]
Application Notes and Protocols: Synthesis of Butan-2-one from 2,2-Dichlorobutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of butan-2-one from 2,2-dichlorobutane via alkaline hydrolysis. The method involves the conversion of the geminal dihalide to an unstable gem-diol intermediate, which spontaneously dehydrates to yield the corresponding ketone. This process is a fundamental transformation in organic synthesis for the preparation of carbonyl compounds. This application note includes a detailed experimental protocol, tabulated data for the physical and spectroscopic properties of the key compounds, and a visual representation of the reaction pathway and experimental workflow.
Introduction
The conversion of geminal dihalides to carbonyl compounds is a classic and effective method in organic synthesis.[1][2][3] The hydrolysis of a non-terminal geminal dihalide, such as this compound, with an aqueous alkali, provides a direct route to ketones.[1] The reaction proceeds through a nucleophilic substitution mechanism, where the halide atoms are replaced by hydroxyl groups to form a gem-diol. This intermediate is generally unstable and readily eliminates a molecule of water to form the stable ketone.[1] Butan-2-one, also known as methyl ethyl ketone (MEK), is a versatile industrial solvent and a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[4]
Data Presentation
Table 1: Physical Properties of Reactant and Product
| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Solubility in Water |
| This compound | This compound | C₄H₈Cl₂ | 127.01 | 104 | 1.1 | Insoluble |
| Butan-2-one | Butan-2-one | C₄H₈O | 72.11 | 79.6 | 0.805 | Soluble (27.5 g/100 mL at 20°C)[4][5] |
Table 2: Spectroscopic Data for Butan-2-one
| Spectroscopic Technique | Key Peaks / Chemical Shifts |
| Infrared (IR) Spectroscopy | ~1715 cm⁻¹ (strong, sharp C=O stretch) [6], 2980-2850 cm⁻¹ (C-H stretch)[6], ~1450 cm⁻¹ and ~1370 cm⁻¹ (C-H bend)[6] |
| ¹H NMR Spectroscopy | δ ~2.4 ppm (quartet, 2H, -CH₂-) , δ ~2.1 ppm (singlet, 3H, -COCH₃) , δ ~1.0 ppm (triplet, 3H, -CH₂C H₃) |
| ¹³C NMR Spectroscopy | δ ~209 ppm (C=O) , δ ~37 ppm (-CH₂-) , δ ~29 ppm (-COCH₃) , δ ~8 ppm (-CH₂ CH₃) |
Reaction Signaling Pathway
Caption: Reaction pathway from this compound to Butan-2-one.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Experimental Protocols
Materials and Reagents:
-
This compound (98% purity or higher)
-
Potassium hydroxide (KOH) pellets
-
Deionized water
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Boiling chips
-
1 M Hydrochloric acid (HCl)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Distillation apparatus (fractional distillation setup recommended)
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
pH paper or pH meter
Procedure:
1. Reaction Setup:
-
In a 250 mL round-bottom flask, prepare a 2 M aqueous solution of potassium hydroxide by dissolving 11.2 g of KOH pellets in 100 mL of deionized water.
-
Add 12.7 g (0.1 mol) of this compound to the aqueous KOH solution in the round-bottom flask.
-
Add a few boiling chips to the flask to ensure smooth boiling.
-
Attach a reflux condenser to the flask and ensure a steady flow of cooling water.
2. Hydrolysis:
-
Heat the reaction mixture to a gentle reflux using a heating mantle.
-
Maintain the reflux for approximately 2-3 hours. The progress of the reaction can be monitored by gas chromatography (GC) if available.
3. Workup and Extraction:
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the excess potassium hydroxide by slowly adding 1 M HCl until the pH of the aqueous layer is approximately 7.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with three 30 mL portions of diethyl ether.
-
Combine the organic extracts in a clean Erlenmeyer flask.
4. Drying and Solvent Removal:
-
Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate for about 15-20 minutes.
-
Decant or filter the dried organic solution into a clean, dry round-bottom flask.
-
Remove the bulk of the diethyl ether using a rotary evaporator.
5. Purification:
-
Purify the crude butan-2-one by fractional distillation.
-
Collect the fraction boiling at 78-81 °C .
6. Product Analysis:
-
Determine the yield of the purified butan-2-one.
-
Characterize the product using infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
This compound is a flammable and potentially harmful chemical. Avoid inhalation and skin contact.
-
Potassium hydroxide is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Diethyl ether is extremely flammable. Ensure there are no open flames or spark sources in the vicinity during its use.
-
The neutralization of the basic solution with acid is an exothermic process. Add the acid slowly and with cooling if necessary.
Conclusion
This protocol outlines a reliable method for the synthesis of butan-2-one from this compound. The hydrolysis of the geminal dihalide provides a straightforward route to the ketone. Adherence to the detailed experimental procedure and safety precautions is essential for a successful and safe synthesis. The provided spectroscopic data serves as a benchmark for product characterization.
References
- 1. quora.com [quora.com]
- 2. brainly.in [brainly.in]
- 3. Geminal halide hydrolysis - Wikipedia [en.wikipedia.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Table 4-2, Physical and Chemical Properties of 2-Butanone - Toxicological Profile for 2-Butanone - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
Application Notes and Protocols: 2,2-Dichlorobutane as a Versatile Precursor for Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes explore the potential of 2,2-dichlorobutane as a foundational building block in the synthesis of various classes of agrochemicals. While not a widely documented precursor in current industrial agrochemical production, its chemical functionalities offer theoretical pathways to valuable active ingredients. This document provides detailed hypothetical protocols and workflows for the synthesis of herbicides, insecticides, and insect growth regulators, aiming to inspire further research and development in this area.
Synthesis of Phenoxy-type Herbicides
A plausible, though not industrially established, route to phenoxy-type herbicides involves the conversion of this compound to a reactive intermediate, 2-chloro-2-butene (B1582250), followed by a Williamson ether synthesis with a substituted phenol (B47542).
Reaction Pathway
The overall synthetic scheme involves a two-step process:
-
Dehydrochlorination of this compound: The elimination of one equivalent of hydrogen chloride from this compound yields a mixture of chloroalkene isomers, primarily 2-chloro-2-butene.
-
Williamson Ether Synthesis: The resulting 2-chloro-2-butene can then be reacted with a substituted phenol (e.g., 2,4-dichlorophenol) under basic conditions to form the corresponding phenoxy ether, a potential herbicide.
Caption: Proposed synthesis of a phenoxy-type herbicide from this compound.
Experimental Protocols
Protocol 1: Dehydrochlorination of this compound
-
Materials: this compound, potassium tert-butoxide, anhydrous tert-butanol (B103910).
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, dissolve potassium tert-butoxide (1.1 equivalents) in anhydrous tert-butanol under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add this compound (1 equivalent) to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the mixture, quench with water, and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 2-chloro-2-butene by fractional distillation.
-
Protocol 2: Synthesis of a 2-(2-butenoxy)-1,4-dichlorobenzene (Hypothetical Herbicide)
-
Materials: 2-chloro-2-butene, 2,4-dichlorophenol, sodium hydroxide (B78521), dimethylformamide (DMF).
-
Procedure:
-
In a round-bottom flask, dissolve 2,4-dichlorophenol (1 equivalent) in DMF.
-
Add powdered sodium hydroxide (1.2 equivalents) portion-wise while stirring.
-
Heat the mixture to 60°C for 1 hour to form the sodium phenoxide.
-
Add 2-chloro-2-butene (1.1 equivalents) dropwise to the reaction mixture.
-
Maintain the temperature at 80-90°C and monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion (typically 8-12 hours), cool the mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Data Presentation
| Parameter | Dehydrochlorination | Williamson Ether Synthesis |
| Reactants | This compound, KOtBu | 2-Chloro-2-butene, 2,4-Dichlorophenol, NaOH |
| Solvent | tert-Butanol | DMF |
| Temperature (°C) | Reflux | 80-90 |
| Reaction Time (h) | 4-6 | 8-12 |
| Hypothetical Yield (%) | 75-85 | 60-70 |
| Product Purity (%) | >95 (after distillation) | >98 (after chromatography) |
Synthesis of Insect Juvenile Hormone Analogues
A key synthon for many insect juvenile hormone analogues is a ketone. This compound can be readily hydrolyzed to 2-butanone (B6335102), which can then serve as a starting point for the elaboration of more complex structures mimicking juvenile hormones.
Reaction Pathway
This synthetic strategy involves the initial hydrolysis of this compound to 2-butanone, followed by a series of reactions to build the characteristic terpenoid-like chain of juvenile hormone analogues.
Caption: Pathway from this compound to a juvenile hormone analogue.
Experimental Protocols
Protocol 3: Hydrolysis of this compound to 2-Butanone
-
Materials: this compound, water, catalytic amount of a strong acid (e.g., H₂SO₄).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound (1 equivalent) and a large excess of water.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux with vigorous stirring for 12-24 hours.
-
Monitor the disappearance of the starting material by GC-MS.
-
After completion, cool the reaction mixture and separate the organic layer.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous calcium chloride and purify by distillation to obtain 2-butanone.
-
Subsequent steps for the conversion of 2-butanone to a juvenile hormone analogue would involve well-established organic transformations such as the Wittig reaction to extend the carbon chain and introduce double bonds, and epoxidation to form the characteristic oxirane ring found in many juvenile hormones.
Data Presentation
| Parameter | Hydrolysis of this compound |
| Reactants | This compound, H₂O, H₂SO₄ (cat.) |
| Solvent | Water |
| Temperature (°C) | Reflux |
| Reaction Time (h) | 12-24 |
| Hypothetical Yield (%) | 80-90 |
| Product Purity (%) | >98 (after distillation) |
Synthesis of Pyrethroid Insecticide Intermediates
Similar to the synthesis of juvenile hormone analogues, the hydrolysis of this compound to 2-butanone provides a key starting material for the synthesis of certain pyrethroid insecticide substructures. The sec-butyl group is a feature in some pyrethroid alcohols.
Logical Workflow
The workflow begins with the conversion of this compound to 2-butanone, which can then be used to construct the alcohol portion of a pyrethroid ester.
Application Notes and Protocols: Fire and Explosion Hazards of 2,2-Dichlorobutane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the known fire and explosion hazards associated with 2,2-Dichlorobutane. The information is intended to promote safe handling and use of this compound in a laboratory setting. All personnel should consult the full Safety Data Sheet (SDS) before handling this chemical and adhere to all institutional and regulatory safety guidelines.
Hazard Identification and Classification
This compound is classified as a flammable liquid.[1][2] Its vapor can form explosive mixtures with air, posing a significant fire and explosion risk, particularly in enclosed spaces or with inadequate ventilation.[3][4][5][6]
GHS Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a Flammable Liquid.[1][2] The pertinent hazard statement is H226: Flammable liquid and vapor.[1][2] Some sources may also use H225: Highly flammable liquid and vapor.[5]
Quantitative Data on Fire and Explosion Hazards
| Parameter | Value (this compound) | Value (1,2-Dichlorobutane) | Notes |
| Flash Point | 27 °C (80.6 °F)[2][7][8][9] | 30 °C (86 °F)[4] | The temperature at which the liquid produces sufficient vapor to ignite in the presence of an ignition source. One source reports a flash point of 15.6°C for this compound. |
| Autoignition Temperature | Data not available | 275 °C (527 °F)[10][11] | The temperature at which the substance will ignite spontaneously without an external ignition source. |
| Lower Explosive Limit (LEL) | Data not available | Data not available | The minimum concentration of vapor in air below which a flame will not propagate. |
| Upper Explosive Limit (UEL) | Data not available | Data not available | The maximum concentration of vapor in air above which a flame will not propagate. |
| NFPA 704 Rating | Data not available | Health: 2, Flammability: 2, Instability: 0[10] | A standardized system for identifying the acute hazards of materials. |
Experimental Protocol: Determination of Flash Point (Pensky-Martens Closed-Cup Method)
This protocol is a generalized procedure based on the ASTM D93 standard for determining the flash point of a flammable liquid like this compound.[12]
Objective
To determine the lowest temperature at which the vapors of this compound will ignite when an ignition source is introduced, using a Pensky-Martens closed-cup tester.
Materials and Equipment
-
Pensky-Martens closed-cup flash point apparatus (manual or automated)
-
Sample of this compound (at least 75 mL)
-
Calibrated thermometer or temperature probe
-
Heating source
-
Stirring device
-
Ignition source (gas flame or electric igniter)
-
Barometer
-
Appropriate personal protective equipment (PPE): safety goggles, flame-resistant lab coat, and chemical-resistant gloves.
Procedure
-
Apparatus Preparation:
-
Thoroughly clean and dry the test cup and lid assembly to remove any residual solvent or contaminants.
-
Ensure the apparatus is placed in a draft-free area.
-
-
Sample Preparation:
-
Pour the this compound sample into the test cup to the marked filling line.
-
Place the lid on the cup and ensure a proper seal.
-
Insert the thermometer or temperature probe to the correct depth as specified by the instrument manufacturer.
-
-
Heating and Stirring:
-
Begin heating the sample at a steady rate.
-
Start the stirrer at the prescribed rate (typically 90-120 rpm for liquids like this compound).
-
-
Application of Ignition Source:
-
As the sample heats, apply the ignition source at regular temperature intervals.
-
For each test, momentarily stop stirring and dip the ignition source into the vapor space of the cup.
-
-
Flash Point Determination:
-
The flash point is the lowest temperature at which a distinct flash is observed inside the cup upon application of the ignition source.
-
Record the temperature at which the flash occurs.
-
-
Barometric Pressure Correction:
-
Record the ambient barometric pressure.
-
Correct the observed flash point to the standard atmospheric pressure of 101.3 kPa using the appropriate formula as provided in the ASTM D93 standard.
-
Safety Precautions
-
Perform the experiment in a well-ventilated fume hood.
-
Keep all flammable materials away from the test area.
-
Have a fire extinguisher rated for chemical fires readily accessible.
-
Dispose of the sample and any cleaning solvents according to institutional and regulatory guidelines.
Visualizations
Fire and Explosion Hazard Assessment Workflow
Caption: Workflow for assessing the fire and explosion hazards of a chemical.
Logical Relationship of Fire Hazard Parameters
Caption: Relationship between a flammable substance and the conditions for a fire.
References
- 1. precisionlubrication.com [precisionlubrication.com]
- 2. scribd.com [scribd.com]
- 3. scimed.co.uk [scimed.co.uk]
- 4. lcslaboratory.com [lcslaboratory.com]
- 5. Flash Point - Prime Process Safety Center [primeprocesssafety.com]
- 6. Page loading... [guidechem.com]
- 7. Closed Cup Flash Point Test Method: An Overview - zeal [zealinstruments.com]
- 8. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]
- 9. Butane, 2,2-dichloro- [webbook.nist.gov]
- 10. store.astm.org [store.astm.org]
- 11. 1,2-Dichlorobutane | C4H8Cl2 | CID 12017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
Application Notes and Protocols for 2,2-Dichlorobutane Exposure
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed first aid measures and protocols for managing accidental exposure to 2,2-Dichlorobutane. It is intended for use by personnel in research and drug development environments where this chemical is handled.
Summary of First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure to this compound. The following table summarizes the initial actions to be taken for different routes of exposure.
| Exposure Route | Immediate Action | Duration of Flushing/Rinsing | Key Considerations |
| Inhalation | Move the exposed individual to fresh air immediately.[1] | Not Applicable | If breathing is difficult or has stopped, administer artificial respiration.[1] Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing.[2][3] Rinse the affected skin area with copious amounts of water.[2][3][4] | At least 15 minutes.[2][3][4] | If skin irritation persists, seek medical advice.[2][3] Wash contaminated clothing before reuse.[2] |
| Eye Contact | Immediately flush the eyes with plenty of water, also under the eyelids.[2][3] | At least 15 minutes.[2][3][4] | Remove contact lenses if present and easy to do so.[2][3] Continue rinsing and seek immediate medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting.[5] Clean the mouth with water and have the person drink plenty of water.[2][3] | Not Applicable | Seek immediate medical attention.[1][6] |
Experimental Protocols for First Aid Response
These protocols provide a stepwise guide for responding to an exposure incident involving this compound.
2.1. Inhalation Exposure Protocol
-
Immediate Evacuation: Remove the affected person from the contaminated area to fresh air at once.[1]
-
Assess Breathing: Check if the person is breathing. If breathing has stopped, perform artificial respiration.[1] If breathing is difficult, trained personnel may administer oxygen.[1]
-
Maintain Body Temperature and Rest: Keep the affected person warm and at rest.[1]
-
Seek Medical Attention: Call for immediate medical assistance.[1]
2.2. Skin Contact Protocol
-
Remove Contaminated Items: Immediately take off all contaminated clothing and shoes.[2][3][5]
-
Decontaminate with Water: Flush the affected skin with large amounts of running water for at least 15 minutes.[2][3][4]
-
Wash with Soap and Water: After initial flushing, gently wash the area with soap and water.[1]
-
Medical Evaluation: If skin irritation develops or persists, seek medical attention.[2][3]
-
Clothing Decontamination: Launder contaminated clothing before wearing it again.[2]
2.3. Eye Contact Protocol
-
Immediate Flushing: Immediately begin to rinse the eyes with a gentle, steady stream of water for at least 15 minutes.[2][3][4] An eyewash station should be used if available.
-
Eyelid Manipulation: While flushing, hold the eyelids open and occasionally lift the upper and lower lids to ensure complete irrigation of the eye and eyelid surfaces.[1]
-
Contact Lens Removal: If the person is wearing contact lenses and they can be removed easily, take them out.[2][3]
-
Seek Immediate Medical Help: After flushing, it is crucial to get immediate medical attention.[2][3]
2.4. Ingestion Protocol
-
Do Not Induce Vomiting: Never try to make the person vomit, as this can cause further damage.[5]
-
Rinse Mouth: Have the conscious person rinse their mouth thoroughly with water.[2][3]
-
Administer Water: If the person is conscious and able to swallow, have them drink one or two glasses of water to dilute the chemical.[6][7]
-
Immediate Medical Consultation: Seek immediate medical attention.[1][6]
Logical Workflow for First Aid Response
The following diagram illustrates the decision-making process for administering first aid in the event of a this compound exposure.
Caption: First aid workflow for this compound exposure.
References
- 1. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. en.hesperian.org [en.hesperian.org]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. carlroth.com [carlroth.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Material Compatibility with 2,2-Dichlorobutane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes on the compatibility of various materials with 2,2-Dichlorobutane. Understanding these incompatibilities is crucial for ensuring laboratory safety, maintaining the integrity of experimental setups, and preventing contamination in drug development processes. The information presented herein is a compilation of available data and established testing protocols.
Introduction
This compound (C₄H₈Cl₂) is a chlorinated hydrocarbon that serves as a reagent and solvent in various chemical syntheses.[1][2] Its reactive nature, however, necessitates careful consideration of the materials it comes into contact with to prevent degradation, chemical reactions, and potential equipment failure. This document outlines known material incompatibilities, provides standardized protocols for compatibility testing, and offers a visual guide to the potential hazards arising from such incompatibilities.
Incompatible Materials
Direct quantitative data for the compatibility of this compound with a wide range of materials is limited. However, based on data for dichlorobutane isomers and general knowledge of chlorinated hydrocarbons, a number of materials are expected to be incompatible. The following table summarizes the known and expected incompatibilities. It is strongly recommended to perform specific compatibility testing for any material not listed or for applications with critical performance requirements.
Table 1: Summary of Material Incompatibility with Dichlorobutanes
| Material Category | Specific Material | Compatibility Rating | Observations and Remarks |
| Elastomers | Acetal | D - Not Recommended | Based on data for "Dichlorobutane".[3] |
| Buna (Nitrile Rubber) | D - Not Recommended | Based on data for "Dichlorobutane".[3] General chemical resistance charts advise against using Nitrile with halogenated hydrocarbons. | |
| EPR (Ethylene Propylene) | C - Fair to Poor | Based on data for "Dichlorobutane".[3] | |
| Rubber Articles | Incompatible | As per the safety data sheet for 1,4-Dichlorobutane.[4] | |
| Plastics | Various Plastics | Potentially Incompatible | Safety data for 1,4-Dichlorobutane indicates incompatibility with "different plastics".[4] Specific testing is highly recommended. |
| Metals | Aluminum | D - Severe Effect | Based on data for "Dichlorobutane".[5] |
| Light Metals | Incompatible | As per the safety data sheet for 1,4-Dichlorobutane.[4] | |
| Carbon Steel | B - Good | Based on data for "Dichlorobutane".[3] | |
| Cast/Ductile Iron | B - Good | Based on data for "Dichlorobutane".[3] | |
| Steel | Incompatible | As per the safety data sheet for 1,4-Dichlorobutane.[4] This may depend on the grade and conditions. | |
| Other Chemicals | Strong Oxidizing Agents | HIGHLY INCOMPATIBLE | Risk of violent reaction, fire, or explosion. |
| Strong Bases | HIGHLY INCOMPATIBLE | Can cause dehydrohalogenation, leading to the formation of flammable and reactive byproducts. |
Rating Key:
-
A - Excellent: Little to no effect.
-
B - Good: Minor effect, slight corrosion or discoloration.
-
C - Fair to Poor: Moderate effect, not recommended for continuous use.
-
D - Not Recommended/Severe Effect: Significant degradation of the material.
-
Incompatible: Should not be used together under any circumstances.
Experimental Protocols for Material Compatibility Testing
For materials where compatibility data is unavailable or for critical applications, it is imperative to conduct compatibility testing. The following protocols are based on the internationally recognized ASTM D543 standard, "Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents." These methods can be adapted for elastomers and other materials.
Protocol 1: Immersion Test for Weight and Dimensional Changes
Objective: To determine the change in weight and dimensions of a material upon immersion in this compound.
Materials:
-
Test specimens of the material with known dimensions and weight.
-
This compound, reagent grade.
-
Glass immersion containers with airtight lids.
-
Analytical balance (accurate to 0.1 mg).
-
Calipers or other dimensional measurement tools.
-
Fume hood.
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat.
Procedure:
-
Specimen Preparation:
-
Cut at least three specimens of the material to a standard size (e.g., 50 mm x 25 mm x 2 mm).
-
Clean the specimens with a non-reactive solvent (e.g., isopropanol) and dry them thoroughly in a desiccator.
-
Accurately measure the initial weight (W₁) and dimensions (length, width, thickness) of each specimen.
-
-
Immersion:
-
Place each specimen in a separate glass container.
-
Completely immerse the specimens in this compound, ensuring a sufficient volume to cover the specimen throughout the test period.
-
Securely seal the containers to prevent evaporation of the solvent.
-
Place the containers in a controlled environment, typically at a standard temperature (e.g., 23 ± 2 °C).
-
-
Exposure Period:
-
The duration of the immersion can vary depending on the application, but standard test periods are often 24, 48, 72, or 168 hours (1 week).
-
-
Post-Immersion Analysis:
-
After the designated exposure time, carefully remove the specimens from the containers inside a fume hood.
-
Gently blot the specimens with a lint-free cloth to remove excess surface liquid.
-
Immediately re-weigh the specimens to obtain the final weight (W₂).
-
Re-measure the dimensions of the specimens.
-
-
Calculations:
-
Percentage Weight Change (%ΔW): %ΔW = [(W₂ - W₁) / W₁] * 100
-
Percentage Dimensional Change (%ΔD): Calculate for each dimension (length, width, thickness). For example, for length: %ΔL = [(L₂ - L₁) / L₁] * 100
-
-
Reporting:
-
Report the average percentage weight and dimensional changes for the three specimens, along with the standard deviation.
-
Note any changes in appearance, such as discoloration, swelling, cracking, or crazing.
-
Protocol 2: Evaluation of Changes in Mechanical Properties
Objective: To assess the effect of this compound on the mechanical properties (e.g., tensile strength, elongation at break) of a material.
Materials:
-
In addition to the materials listed in Protocol 1, a universal testing machine (tensile tester) is required.
-
Standardized test specimens for mechanical testing (e.g., dumbbell-shaped specimens as per ASTM D638 for plastics).
Procedure:
-
Prepare two sets of test specimens: one for immersion and one as a control group.
-
Follow the immersion procedure as described in Protocol 1 for one set of specimens.
-
After the immersion period, remove the specimens, blot them dry, and allow them to re-equilibrate to the testing environment for a specified time if required by the standard.
-
Conduct mechanical testing (e.g., tensile testing) on both the immersed and control specimens according to the relevant ASTM standard.
-
Analysis:
-
Compare the average tensile strength, elongation at break, and other relevant mechanical properties of the immersed specimens to the control specimens.
-
Calculate the percentage change in each mechanical property.
-
-
Reporting:
-
Report the changes in mechanical properties, noting any significant degradation.
-
Visualization of Incompatibility Hazards
The following diagram illustrates the logical relationships between incompatible materials and the potential hazards associated with their interaction with this compound.
Caption: Incompatibility of this compound leading to hazards.
Conclusion and Recommendations
The selection of appropriate materials for handling and storing this compound is critical for safety and experimental integrity. Materials such as certain elastomers (Acetal, Buna), plastics, and active metals like aluminum should be avoided. Strong oxidizing agents and strong bases pose a significant reactive hazard and must not be mixed with this compound.
It is imperative for researchers, scientists, and drug development professionals to:
-
Consult material compatibility charts and safety data sheets before using this compound.
-
Conduct rigorous compatibility testing using standardized protocols, such as those derived from ASTM D543, for any material that will be in prolonged or critical contact with this chemical.
-
Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment.
-
Have a clear understanding of the potential hazards associated with incompatible materials to mitigate risks effectively.
References
Troubleshooting & Optimization
Technical Support Center: Analysis of 2,2-Dichlorobutane by GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of 2,2-Dichlorobutane using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect to see in my this compound sample?
A1: Impurities in this compound can originate from its synthesis, degradation, or storage. Common impurities include:
-
Isomeric Dichlorobutanes: Other isomers of dichlorobutane are common process-related impurities. These include 1,1-dichlorobutane, 1,2-dichlorobutane, 1,3-dichlorobutane, 1,4-dichlorobutane, and 2,3-dichlorobutane. Their similar volatility can make chromatographic separation challenging.
-
Monochlorobutane Isomers: Incomplete chlorination during synthesis can result in the presence of monochlorobutane isomers such as 1-chlorobutane (B31608) and 2-chlorobutane (B165301).[1][2]
-
Unreacted Starting Material: If this compound is synthesized from 2-butanone (B6335102), residual 2-butanone may be present in the final product.
-
Chlorinated Alkenes (Elimination Products): Elimination of HCl from dichlorobutane isomers can lead to the formation of various chlorobutene isomers. For example, 2-chloro-1-butene and 2-chloro-2-butene (B1582250) can be formed from this compound.
-
Rearrangement Products: Carbocation intermediates formed during synthesis can potentially undergo rearrangement, leading to unexpected isomeric impurities.[3][4]
-
Residual Solvents: Solvents used during the synthesis and purification process may be present in trace amounts.
Q2: I am seeing an unexpected peak in my chromatogram. How can I identify it?
A2: Identifying an unknown peak requires a systematic approach:
-
Evaluate the Mass Spectrum:
-
Molecular Ion: Look for the molecular ion peak (M+). For chlorinated compounds, you will see a characteristic isotopic pattern. A single chlorine atom gives an M+2 peak with about one-third the intensity of the M+ peak. Two chlorine atoms will show M+, M+2, and M+4 peaks in an approximate ratio of 9:6:1.[2]
-
Fragmentation Pattern: Compare the fragmentation pattern of the unknown peak with mass spectral libraries (e.g., NIST, Wiley). Pay close attention to the base peak and other significant fragments.
-
Characteristic Fragments: Look for fragment ions characteristic of butyl chains (e.g., m/z 57 for a butyl cation) and chlorinated fragments.
-
-
Consider Potential Impurities: Refer to the list of common impurities in Q1. Do the molecular weight and fragmentation pattern of your unknown peak match any of these potential structures?
-
Review Your Experimental Conditions:
-
Injector Temperature: A high injector temperature can cause thermal degradation of the analyte.[5] Consider reducing the injector temperature to see if the unknown peak decreases or disappears.
-
Column Bleed: At high oven temperatures, the stationary phase of the GC column can degrade, leading to a rising baseline and characteristic column bleed peaks in the mass spectrum.
-
-
Inject a Blank: Run a solvent blank to ensure the peak is not a contaminant from your solvent or the GC-MS system itself.
Q3: My peak for this compound is showing significant tailing. What could be the cause?
A3: Peak tailing for halogenated compounds can be caused by several factors:
-
Active Sites in the GC System: Active sites in the injector liner, column, or detector can interact with the analyte, causing peak tailing. Deactivated liners and guard columns can help mitigate this.
-
Column Degradation: Over time, the stationary phase of the column can degrade, exposing active silanol (B1196071) groups. Trimming a small portion (e.g., 0.5 meters) from the front of the column can sometimes resolve this issue.[6]
-
Sample Overload: Injecting too concentrated a sample can lead to peak fronting or tailing. Try diluting your sample.
-
Improper Column Installation: A poor connection at the injector or detector can create dead volume, leading to peak broadening and tailing.
Q4: How can I differentiate this compound from its isomers using GC-MS?
A4: While all dichlorobutane isomers have the same molecular weight (126.01 g/mol ), they can be distinguished by:
-
Gas Chromatographic Retention Time: Using a suitable GC column and temperature program, it is often possible to achieve baseline separation of the different isomers. Non-polar columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase, are commonly used.[2]
-
Mass Spectral Fragmentation Patterns: Each isomer will produce a unique fragmentation pattern upon electron ionization. The relative abundances of key fragment ions can be used for positive identification. Refer to the table below for characteristic mass fragments.[2]
Quantitative Data Summary
The following tables provide a summary of key mass spectral data for this compound and its common impurities, as well as a typical GC-MS experimental protocol.
Table 1: Key Mass Fragments of this compound and Potential Impurities
| Compound | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) and Relative Abundance |
| This compound | 127.01 | 91/93 (M-Cl)+ , 55 (base peak), 63/65, 75/77 |
| 1,1-Dichlorobutane | 127.01 | 63/65 (base peak) , 91/93, 55 |
| 1,2-Dichlorobutane | 127.01 | 77/79 , 63/65, 49/51 |
| 1,3-Dichlorobutane | 127.01 | 63/65 (base peak) , 75/77, 41 |
| 2,3-Dichlorobutane | 127.01 | 91/93 , 55, 63/65 |
| 2-Chlorobutane | 92.57 | 57 (base peak) , 92/94 (M+), 63/65, 41[7] |
| 2-Butanone | 72.11 | 43 (base peak) , 72 (M+), 29, 57 |
| 2-Chloro-2-butene | 90.55 | 90/92 (M+) , 55 (base peak), 39 |
Note: The base peak is the most intense peak in the mass spectrum. Isotopic peaks for chlorine-containing fragments are shown as m/z and m/z+2.
Detailed Experimental Protocol: GC-MS Analysis of this compound
This protocol provides a general starting point for the analysis of this compound and its impurities. Method optimization may be required based on the specific instrumentation and analytical goals.
1. Sample Preparation
-
Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent (e.g., methanol (B129727) or dichloromethane).
-
Further dilute as necessary to achieve a final concentration within the linear range of the instrument (e.g., 1-10 µg/mL).
2. GC-MS Instrumentation and Conditions
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Injector Type | Split/Splitless |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl-methylpolysiloxane (or equivalent) |
| Oven Temperature Program | Initial: 40 °C, hold for 2 minRamp: 10 °C/min to 200 °CHold: 2 min at 200 °C |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 35-200 |
| Solvent Delay | 2 minutes |
3. Data Analysis
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Identify this compound based on its retention time and mass spectrum.
-
For any unknown peaks, compare their mass spectra against a spectral library (e.g., NIST) and the data provided in Table 1.
-
Quantify impurities using an appropriate method (e.g., area percent, external standard, or internal standard).
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for identifying an unknown peak observed during the GC-MS analysis of this compound.
Caption: A logical workflow for identifying unknown peaks in a GC-MS chromatogram.
References
- 1. mass spectrum of 1-chlorobutane fragmentation pattern of ions for analysis and identification of 1-chlorobutane n-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C4H9Cl CH3CHClCH2CH3 mass spectrum of 2-chlorobutane fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. 2-Butene, 2-chloro- [webbook.nist.gov]
Optimizing reaction conditions for the synthesis of 2,2-Dichlorobutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,2-Dichlorobutane.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The primary methods for the synthesis of this compound are:
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From 2-Butanone (B6335102): Reaction with a chlorinating agent like phosphorus pentachloride (PCl₅).
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From 2-Butyne (B1218202): Hydrochlorination by reacting with two equivalents of hydrogen chloride (HCl).[1][2]
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From Butane (B89635) or Butene: Direct chlorination, though this method often results in a mixture of isomers and is generally low-yielding for this compound specifically.[1]
Q2: I am getting a low yield of this compound. What are the common causes?
A2: Low yields can stem from several factors, many of which are common in organic synthesis.[3] Key areas to investigate include:
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Purity of Reagents and Solvents: Impurities, especially water, can react with chlorinating agents or interfere with the reaction. Ensure all reagents and solvents are pure and anhydrous.[4]
-
Reaction Temperature: The optimal temperature can be crucial. Side reactions may be favored at temperatures that are too high or too low.[4][5]
-
Stoichiometry of Reagents: Incorrect molar ratios of reactants can lead to incomplete reactions or the formation of byproducts.[4]
-
Product Loss During Work-up: this compound is a volatile liquid (boiling point ~104°C), and significant loss can occur during solvent evaporation or distillation if not performed carefully.[6]
Q3: What are the typical impurities I might see in my final product?
A3: Depending on the synthetic route, impurities could include:
-
Isomeric Dichlorobutanes: Especially when starting from butane or butene, you may form 1,2-, 2,3-, or 1,3-dichlorobutane.[1][7]
-
Monochlorinated Intermediates: Incomplete reaction from 2-butyne could leave 2-chloro-2-butene (B1582250).
-
Unreacted Starting Material: If the reaction does not go to completion.
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Solvent and Reagent Residues: Traces of solvents or byproducts from the chlorinating agent (e.g., phosphoryl chloride from PCl₅).
Q4: How can I purify the crude this compound?
A4: Fractional distillation is the most common method for purifying this compound, separating it from impurities with different boiling points.[1][5] Washing the crude product with a sodium bicarbonate solution can help neutralize any residual acid before distillation.[8]
Troubleshooting Guides
Issue 1: Low Yield in Synthesis from 2-Butanone using PCl₅
| Symptom | Possible Cause | Suggested Solution |
| Reaction is sluggish or does not proceed to completion. | Impure PCl₅ or 2-butanone. | Use freshly opened or purified reagents. Ensure 2-butanone is dry. |
| Low reaction temperature. | Gently warm the reaction mixture. The reaction is often exothermic and may require initial heating to start. | |
| Formation of a dark, tarry substance. | Side reactions due to high temperature. | Control the reaction temperature, possibly by cooling in an ice bath during the initial exothermic phase. |
| Aldol condensation of 2-butanone catalyzed by acid impurities. | Ensure the absence of strong acids other than what is generated in situ. | |
| Low isolated yield after work-up. | Loss of volatile product during solvent removal. | Use a rotary evaporator with a cooled trap and carefully control the vacuum and temperature. |
| Incomplete quenching of PCl₅. | Ensure the reaction mixture is fully quenched with ice water before extraction. |
Issue 2: Incomplete Reaction or Isomer Formation from 2-Butyne and HCl
| Symptom | Possible Cause | Suggested Solution |
| Reaction stalls, leaving 2-chloro-2-butene as a major byproduct. | Insufficient HCl. | Ensure an excess of HCl gas is bubbled through the reaction mixture or that the reaction is conducted under sufficient HCl pressure.[1] |
| Low reaction pressure. | For the reaction of 2-butyne with HCl, elevated pressure is often necessary for the second addition of HCl to occur efficiently.[1] | |
| Formation of other chlorinated isomers. | Isomerization of the butyne or butene intermediates. | This is less common with this method but can be influenced by catalysts or high temperatures. Adhere to established non-catalytic protocols.[1] |
Experimental Protocols
Synthesis of this compound from 2-Butanone
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.
-
Reagents: Place phosphorus pentachloride (PCl₅) in the flask. Slowly add 2-butanone from the dropping funnel. The reaction is often exothermic, so cooling may be necessary.
-
Reaction: After the addition is complete, gently reflux the mixture until the reaction is complete (monitor by GC-MS).
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice to quench the unreacted PCl₅ and POCl₃.
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Extraction: Separate the organic layer and wash it with a dilute sodium bicarbonate solution, followed by water.
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Drying: Dry the organic layer over anhydrous magnesium sulfate.
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Purification: Filter and purify by fractional distillation, collecting the fraction boiling at approximately 102-104°C.[1]
Synthesis of this compound from 2-Butyne
-
Setup: Place 2-butyne in a high-pressure autoclave.
-
Reagents: Introduce an excess of hydrogen chloride (HCl) gas into the autoclave to achieve elevated pressure (e.g., 20-40 atmospheres).[1]
-
Reaction: The reaction is indicated by a decrease in pressure and an increase in temperature. Allow the reaction to proceed until the pressure stabilizes.[1]
-
Work-up: Vent the excess HCl. Wash the resulting product with water to remove any remaining acid.
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Drying: Dry the organic product over a suitable drying agent like anhydrous calcium chloride.
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Purification: Purify by fractional distillation.[1]
Visualizations
Caption: Experimental workflows for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. US3465054A - Process for the manufacture of this compound - Google Patents [patents.google.com]
- 2. homework.study.com [homework.study.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. guidechem.com [guidechem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Troubleshooting Low Yields in Reactions Using 2,2-Dichlorobutane
For researchers, scientists, and drug development professionals utilizing 2,2-dichlorobutane, achieving high reaction yields is crucial for the efficient synthesis of target molecules. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions where this compound is used, and what are the expected products?
A1: this compound is a geminal dihalide, and its reactivity is primarily centered around nucleophilic substitution and elimination reactions. The two most common transformations are:
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Hydrolysis to 2-Butanone (B6335102): In the presence of water or aqueous base, this compound undergoes hydrolysis to form 2-butanone. This reaction proceeds through an unstable gem-diol intermediate which readily loses water.
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Dehydrohalogenation to Chloroalkenes: Treatment with a base can lead to the elimination of one or two molecules of hydrogen chloride (HCl) to yield a mixture of chloroalkenes or butynes. The product distribution is highly dependent on the reaction conditions.
Q2: My hydrolysis of this compound to 2-butanone is giving a low yield. What are the likely causes?
A2: Low yields in the hydrolysis of this compound can stem from several factors:
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Incomplete Reaction: The hydrolysis may not have gone to completion. This can be due to insufficient reaction time, too low a temperature, or inadequate mixing if a biphasic system is used.
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Side Reactions: Competing elimination reactions can occur, especially if the conditions are too harsh or the base is too strong and non-nucleophilic. This will lead to the formation of 2-chloro-1-butene and 2-chloro-2-butene.
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Product Loss During Workup: 2-butanone is a relatively volatile compound (boiling point: 79.6 °C). Significant loss can occur during solvent removal or extraction if not performed carefully.
-
Purity of Starting Material: The presence of impurities in the this compound can interfere with the reaction.
Q3: I am attempting a double dehydrohalogenation of this compound to form 2-butyne (B1218202), but the yield is poor. What could be the issue?
A3: The synthesis of 2-butyne from this compound is a challenging reaction that often results in low yields due to the formation of multiple byproducts.[1] Common issues include:
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Incomplete Elimination: The elimination of the second molecule of HCl is often more difficult than the first, leading to a mixture of starting material, mono-elimination products (2-chloro-1-butene and 2-chloro-2-butene), and the desired alkyne.
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Isomerization: Strong bases can cause isomerization of the initially formed 2-butyne to the terminal alkyne, 1-butyne.
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Polymerization: Alkynes can polymerize under harsh reaction conditions.
Q4: What are the typical impurities in commercially available this compound, and how can they affect my reaction?
A4: While specific impurity profiles can vary between suppliers, common impurities in chlorinated alkanes can include other isomers (e.g., 1,2-dichlorobutane, 2,3-dichlorobutane), under- or over-chlorinated species, and residual starting materials from its synthesis (e.g., 2-butyne or 2-chlorobutenes).[2] These impurities can lead to a variety of issues:
-
Isomeric Impurities: Can lead to the formation of undesired side products that may be difficult to separate from the target molecule.
-
Protic Impurities (e.g., water, alcohols): Can quench organometallic reagents or interfere with base-catalyzed reactions.
It is highly recommended to analyze the purity of the starting material by Gas Chromatography-Mass Spectrometry (GC-MS) before use.
Troubleshooting Guides
Low Yield in the Hydrolysis of this compound to 2-Butanone
| Symptom | Possible Cause | Recommended Solution |
| Significant amount of unreacted this compound remains (as determined by GC-MS). | Incomplete reaction. | - Increase reaction time.- Increase reaction temperature.- Ensure vigorous stirring, especially in a biphasic mixture.- Consider using a phase-transfer catalyst if applicable. |
| Presence of significant amounts of 2-chloro-1-butene and/or 2-chloro-2-butene. | Competing elimination reaction. | - Use a milder base (e.g., sodium bicarbonate instead of sodium hydroxide).- Perform the reaction at a lower temperature. |
| Low isolated yield despite clean conversion in the crude reaction mixture. | Product loss during workup. | - Use a cooled receiving flask during distillation.- Minimize the time the product is exposed to elevated temperatures.- Perform extractions efficiently and with appropriate solvent volumes. |
| Reaction is slow or stalls. | Poor quality of starting material. | - Analyze the purity of this compound by GC-MS.- Purify the starting material by distillation if necessary. |
Low Yield in Dehydrohalogenation Reactions
| Symptom | Possible Cause | Recommended Solution |
| Mixture of mono- and di-elimination products. | Insufficiently strong base or harshness of conditions. | - For double dehydrohalogenation, use a very strong base like sodium amide (NaNH₂).- For mono-dehydrohalogenation, carefully control the stoichiometry of a milder base. |
| Formation of the less substituted alkene (Hofmann product) instead of the desired more substituted alkene (Zaitsev product). | Use of a sterically hindered base. | - Use a smaller, non-hindered base like sodium ethoxide or potassium hydroxide (B78521) to favor the Zaitsev product. |
| Formation of a terminal alkyne instead of an internal alkyne. | Isomerization of the alkyne. | - Use a base that is less prone to causing isomerization.- Keep reaction times to a minimum. |
| Formation of polymeric material. | Harsh reaction conditions. | - Lower the reaction temperature.- Use a less concentrated solution. |
Data Presentation
The following table summarizes expected product distributions in elimination reactions of related secondary chloroalkanes, which can serve as a guide for reactions with this compound.
| Substrate | Base | Solvent | Major Product(s) | Minor Product(s) | Approximate Yield of Major Product(s) |
| 2-Chlorobutane (B165301) | KOH | Ethanol | trans-2-Butene, cis-2-Butene | 1-Butene | ~70-80% (combined) |
| 2-Chlorobutane | KOC(CH₃)₃ (Potassium tert-butoxide) | tert-Butanol | 1-Butene | trans-2-Butene, cis-2-Butene | ~70% |
| 2,3-Dichlorobutane (B1630595) | NaOH (aq) | Water | 2-Chloro-2-butene | 82.5% |
Data for 2-chlorobutane and 2,3-dichlorobutane are presented as analogous systems to predict the behavior of this compound.[3]
Experimental Protocols
Protocol 1: Hydrolysis of this compound to 2-Butanone
Objective: To synthesize 2-butanone via the hydrolysis of this compound.
Materials:
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This compound
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1 M Sodium Carbonate (Na₂CO₃) solution
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Diethyl ether
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
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Round-bottom flask
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Reflux condenser
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Separatory funnel
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Distillation apparatus
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, place this compound (1 equivalent) and 1 M sodium carbonate solution (2.5 equivalents).
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Heat the mixture to reflux with vigorous stirring for 2-3 hours. Monitor the reaction progress by GC-MS.
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After cooling to room temperature, transfer the mixture to a separatory funnel.
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Extract the aqueous layer with diethyl ether (3 x 50 mL).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the diethyl ether by simple distillation.
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Purify the resulting crude 2-butanone by fractional distillation.
Protocol 2: Dehydrohalogenation of this compound
Objective: To synthesize a mixture of chloroalkenes from this compound.
Materials:
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This compound
-
Potassium tert-butoxide
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Anhydrous tetrahydrofuran (B95107) (THF)
-
Round-bottom flask
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Reflux condenser
-
Nitrogen inlet
-
Separatory funnel
Procedure:
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Set up a dry, nitrogen-flushed round-bottom flask with a reflux condenser and a magnetic stir bar.
-
Add potassium tert-butoxide (1.1 equivalents) and anhydrous THF to the flask.
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Cool the mixture to 0 °C in an ice bath.
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Slowly add a solution of this compound (1 equivalent) in anhydrous THF to the stirred suspension.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by GC-MS.
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Quench the reaction by carefully adding water.
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Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter and carefully remove the solvent by distillation to obtain the crude product mixture of chloroalkenes. Further purification can be achieved by fractional distillation.
Visualizations
Troubleshooting Logic for Low Yield in Hydrolysis
Reaction Pathways of this compound
References
Technical Support Center: 2,2-Dichlorobutane Storage and Handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2,2-Dichlorobutane to prevent its degradation.
Troubleshooting Guide
This guide addresses common issues encountered during the storage of this compound.
Issue 1: Loss of Purity or Appearance of Unknown Peaks in Analysis (e.g., GC-MS)
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Possible Cause: Degradation of this compound.
-
Troubleshooting Steps:
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Verify Storage Conditions: Ensure the compound is stored in a cool, dark place, ideally at temperatures below 15°C.[1][2] Exposure to heat and light can accelerate degradation.
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Check for Atmospheric Exposure: this compound is sensitive to air.[2] Ensure the container is tightly sealed. For long-term storage, blanketing with an inert gas such as argon or nitrogen is recommended.[1][2][3]
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Inspect for Moisture Contamination: The presence of water can lead to hydrolysis. Check for any signs of moisture in the storage container.
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Review Container Material Compatibility: Ensure the storage container is made of a compatible material. Incompatible materials can leach impurities or catalyze degradation.
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Analyze for Degradation Products: Use analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify potential degradation products.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored in a cool, dark, and well-ventilated place.[1][2] The recommended storage temperature is below 15°C.[1][2] It is also advised to store it under an inert gas atmosphere, such as argon or nitrogen, to prevent degradation due to air sensitivity.[1][2][3] The container should be tightly sealed to prevent moisture ingress and exposure to the atmosphere.[1][2]
Q2: What types of containers are suitable for storing this compound?
A2: Amber glass bottles with PTFE-lined caps (B75204) are highly recommended for storing this compound. The amber glass protects the compound from light, which can cause photodegradation, while the PTFE liner provides an inert seal. For larger quantities, stainless steel or specific types of polyethylene (B3416737) (HDPE) containers may be suitable, but compatibility should always be verified. Based on general chemical compatibility charts for "Dichlorobutane," materials like Acetal, Buna, and CSM (Hypalon) are not recommended.
| Material | Compatibility Rating with Dichlorobutane |
| 304 Stainless Steel | Good |
| 316 Stainless Steel | Good |
| Acetal | Not Recommended |
| Buna | Not Recommended |
| CSM (Hypalon) | Not Recommended |
| EPR | Good |
| Natural Rubber | Not Recommended |
| PTFE | Good |
| PVC | Good |
| Viton | Good |
Source: Adapted from general chemical compatibility data.
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathways for this compound are hydrolysis and dehydrohalogenation. Being "air sensitive" also suggests a susceptibility to oxidation.[2]
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Hydrolysis: In the presence of water, this compound can hydrolyze to form 2-butanone. This reaction can be accelerated by elevated temperatures.
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Dehydrohalogenation: This elimination reaction involves the removal of a hydrogen and a chlorine atom to form an alkene.[4] In the case of this compound, this could lead to the formation of 2-chloro-1-butene or 2-chloro-2-butene. This process is often promoted by the presence of bases.
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Photodegradation: Exposure to light, particularly UV light, can initiate the cleavage of the carbon-chlorine bond, leading to the formation of free radicals and subsequent degradation products.
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Oxidation: Although specific oxidation products of this compound are not well-documented in the provided search results, its "air sensitive" nature suggests that it can react with oxygen, potentially forming various oxygenated products.
Q4: How can I test the purity of my this compound sample?
A4: The most common and effective method for testing the purity of this compound and identifying any degradation products is Gas Chromatography (GC), often coupled with a Mass Spectrometer (MS) for definitive identification of impurities.[1]
Experimental Protocols
Protocol: Purity Analysis of this compound by Gas Chromatography (GC)
This protocol is a general guideline for the analysis of this compound and its potential degradation products. Instrument conditions should be optimized for your specific system.
1. Instrumentation and Conditions:
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Gas Chromatograph: Any standard GC system equipped with a split/splitless injector and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[1]
-
Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) or a column with intermediate polarity (e.g., DB-17ms) is suitable. A common choice is a 30 m x 0.25 mm ID, 0.25 µm film thickness column.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min for Helium).
-
Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1) to handle a neat or concentrated sample.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
-
Detector (FID):
-
Temperature: 280°C.
-
-
Detector (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
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Mass Range: m/z 35-200.
-
2. Sample Preparation:
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Dilute the this compound sample in a suitable solvent such as dichloromethane (B109758) or methanol (B129727) to a concentration of approximately 1 µg/mL.[1]
3. Analysis:
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Inject 1 µL of the prepared sample into the GC.
-
Acquire the data and analyze the resulting chromatogram. The peak corresponding to this compound should be the major peak. Any other significant peaks may indicate impurities or degradation products. Mass spectral data can be used to identify these other components by comparing their fragmentation patterns to a spectral library.
References
Technical Support Center: Interpreting Complex NMR Spectra of 2,2-Dichlorobutane Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of 2,2-dichlorobutane reaction mixtures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My ¹H NMR spectrum of a this compound reaction mixture shows more peaks than expected. What are the likely impurities or side products?
A1: Unanticipated peaks in your ¹H NMR spectrum often indicate the presence of starting material, regioisomeric products, or diastereomers. Common products from reactions of this compound include:
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Elimination Products: Treatment of this compound with a strong base can lead to a mixture of butene isomers.
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Hydrolysis Product: Reaction with water or aqueous base can lead to the formation of 2-butanone (B6335102).
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Unreacted Starting Material: Incomplete reaction will result in signals from this compound.
Refer to the data tables below to identify the characteristic chemical shifts of these potential species.
Q2: I am expecting a single elimination product, but the NMR suggests a mixture of alkenes. How can I differentiate between them?
A2: The elimination of HCl from this compound can yield 1-butene (B85601), cis-2-butene, and trans-2-butene. These isomers have distinct signals in both ¹H and ¹³C NMR spectra.
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¹H NMR: Pay close attention to the vinyl region (~4.5-6.0 ppm). The splitting patterns and coupling constants are unique for each isomer. For instance, 1-butene will show a complex multiplet for the internal vinyl proton and two distinct signals for the terminal vinyl protons. The vinyl protons of cis- and trans-2-butene will appear as a single multiplet due to symmetry, but their chemical shifts and the chemical shifts of the methyl groups will differ slightly.
-
¹³C NMR: The chemical shifts of the olefinic carbons are diagnostic. 1-Butene will show two distinct signals for the sp² carbons, while the symmetry of cis- and trans-2-butene results in only one signal for the two equivalent sp² carbons, though the chemical shift will differ between the isomers.
Q3: My reaction was intended to be a substitution, but I see evidence of 2-butanone in the NMR. Why did this happen?
A3: The presence of 2-butanone indicates a hydrolysis reaction. Geminal dihalides like this compound can be unstable in the presence of water, especially under basic or heated conditions, leading to the formation of a ketone.[1] Ensure your reaction is conducted under strictly anhydrous conditions if substitution is the desired outcome.
Q4: The integration of my ¹H NMR spectrum does not seem to match any single expected product. What should I do?
A4: A non-stoichiometric integration suggests a mixture of compounds. To decipher the composition:
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Identify Unique Signals: Find well-resolved peaks that are characteristic of a single component in the mixture.
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Normalize Integration: Set the integration of a known signal (e.g., a methyl group of a specific product) to the corresponding number of protons (e.g., 3H).
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Calculate Ratios: Use the normalized integration to determine the relative molar ratios of the other components in the mixture.
Data Presentation: NMR Data for this compound and Related Compounds
Table 1: ¹H NMR Chemical Shift Data (CDCl₃)
| Compound | CH₃ (C1) | C(Cl)₂CH₂ (C3) | CH₃ (C4) | Other Protons |
| This compound | ~1.09 (t) | ~2.20 (q) | ~1.75 (s) | |
| 2-Butanone | ~1.06 (t) | ~2.47 (q) | ~2.14 (s) | |
| 1-Butene | ~1.00 (t) | ~2.05 (m) | =CH₂: ~4.95-5.10 (m), =CH: ~5.80 (m) | |
| cis-2-Butene | ~1.65 (d) | =CH: ~5.40 (m) | ||
| trans-2-Butene | ~1.60 (d) | =CH: ~5.45 (m) |
(Note: Chemical shifts (δ) are in ppm. Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet).)
Table 2: ¹³C NMR Chemical Shift Data (CDCl₃)
| Compound | C1 | C2 | C3 | C4 |
| This compound | ~8.5 | ~89.0 | ~38.0 | ~28.0 |
| 2-Butanone | ~7.9 | ~209.0 | ~36.8 | ~29.7 |
| 1-Butene | ~13.7 | ~140.2 | ~30.0 | ~114.1 |
| cis-2-Butene | ~11.4 | ~124.7 | ~124.7 | ~11.4 |
| trans-2-Butene | ~17.0 | ~125.8 | ~125.8 | ~17.0 |
(Note: Chemical shifts (δ) are in ppm.)
Experimental Protocols & Methodologies
Protocol 1: Elimination Reaction of this compound
This procedure is a representative example for inducing elimination reactions of this compound to form a mixture of butenes.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol (B145695) or THF).
-
Reagent Addition: Add a strong, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) (2.2 eq) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up: Upon completion, quench the reaction with water and extract the organic products with a suitable solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Analysis: Analyze the crude product mixture by ¹H and ¹³C NMR spectroscopy.
Protocol 2: Hydrolysis of this compound
This protocol describes the hydrolysis of this compound to 2-butanone.
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Reaction Setup: In a round-bottom flask fitted with a reflux condenser, add this compound and an aqueous solution of a base (e.g., aqueous potassium hydroxide).
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Heating: Heat the reaction mixture to reflux with vigorous stirring.
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Reaction Monitoring: Monitor the disappearance of the starting material using GC-MS.
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Work-up: After the reaction is complete, cool the mixture to room temperature and extract the product with an organic solvent. Dry the organic layer and remove the solvent by distillation.
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Analysis: Characterize the product by ¹H and ¹³C NMR spectroscopy.
Mandatory Visualizations
Caption: Potential reaction pathways of this compound.
Caption: Troubleshooting workflow for complex NMR spectra.
References
Technical Support Center: Reactions of 2,2-Dichlorobutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the use of 2,2-dichlorobutane in chemical synthesis. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of reactions that this compound undergoes?
This compound, as a geminal dihalide, primarily undergoes elimination and nucleophilic substitution reactions. The course of the reaction is highly dependent on the reaction conditions, particularly the nature of the base or nucleophile used.[1] With strong bases, double dehydrohalogenation to form alkynes is a common and synthetically useful reaction.
Q2: What are the expected major and minor products when this compound is treated with a strong, non-hindered base like sodium amide (NaNH₂)?
When this compound is treated with a strong, non-hindered base such as sodium amide (NaNH₂), the major product expected from the double dehydrohalogenation is the internal alkyne, 2-butyne (B1218202). This is because the formation of the more substituted, and thus more stable, internal alkyne is favored (Zaitsev's rule). A potential minor product is the terminal alkyne, 1-butyne (B89482), or the isomeric allene, 1,2-butadiene, although the formation of the conjugated diene 1,3-butadiene (B125203) is less likely under these conditions.
Q3: How does the choice of base affect the product distribution in the elimination reaction of this compound?
The choice of base is critical in determining the regioselectivity of the elimination reaction.
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Strong, non-hindered bases (e.g., sodium amide, sodium hydroxide, potassium hydroxide) tend to favor the formation of the more thermodynamically stable, more substituted alkene (Zaitsev's rule). In the case of the double elimination of this compound, this would favor 2-butyne.
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Bulky, sterically hindered bases (e.g., potassium tert-butoxide, KOtBu) favor the formation of the less substituted alkene (Hofmann's rule) by abstracting the more sterically accessible proton. In the case of this compound, a bulky base would likely favor the formation of 1-butyne.
Q4: Can nucleophilic substitution compete with elimination when using this compound?
Yes, nucleophilic substitution (SN1 and SN2) can compete with elimination (E1 and E2) reactions. The outcome is influenced by several factors:
-
Base/Nucleophile Strength: Strong bases that are also good nucleophiles can lead to a mixture of substitution and elimination products. Strong, non-nucleophilic bases (like KOtBu) will favor elimination.
-
Solvent: Polar protic solvents can favor SN1 reactions, while polar aprotic solvents are suitable for SN2 reactions.
-
Temperature: Higher temperatures generally favor elimination over substitution.
For a secondary dihalide like this compound, the use of a strong, hindered base and/or high temperatures will maximize the yield of the elimination product.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no yield of the desired alkyne (2-butyne or 1-butyne) | Insufficiently strong base: The second dehydrohalogenation step requires a very strong base. | If using KOH or alkoxides, consider switching to a stronger base like sodium amide (NaNH₂) in liquid ammonia (B1221849). |
| Incomplete reaction: The reaction may have stopped at the vinyl halide intermediate. | Increase the reaction time and/or temperature. Monitor the reaction progress using techniques like TLC or GC-MS to ensure the disappearance of the starting material and any intermediates. | |
| Wet reagents or solvents: Strong bases like NaNH₂ react violently with water. | Ensure all glassware, solvents, and reagents are rigorously dried before use. | |
| Formation of a mixture of alkynes (e.g., both 1-butyne and 2-butyne) | Inappropriate base used: A non-selective base may have been used. | To selectively form 1-butyne (Hofmann product), use a bulky base like potassium tert-butoxide. To favor the formation of 2-butyne (Zaitsev product), use a strong, non-hindered base like NaNH₂. |
| Formation of substitution products instead of elimination products | Reaction conditions favor substitution: Use of a good nucleophile that is also a moderately strong base, and lower reaction temperatures. | To favor elimination, use a strong, non-nucleophilic (hindered) base and/or increase the reaction temperature. |
| Formation of unexpected byproducts (e.g., allenes, dienes) | Isomerization of the alkyne product: The initially formed alkyne may isomerize under the reaction conditions. | The use of sodium amide in liquid ammonia at low temperatures can help to minimize alkyne isomerization. |
Quantitative Data
| Base | Expected Major Product | Expected Minor Product(s) | Governing Rule |
| Sodium Amide (NaNH₂) | 2-Butyne | 1-Butyne, 1,2-Butadiene | Zaitsev |
| Potassium tert-Butoxide (KOtBu) | 1-Butyne | 2-Butyne, 1,2-Butadiene | Hofmann |
Experimental Protocols
Synthesis of 2-Butyne from this compound (Representative Protocol)
This protocol is a representative procedure for the double dehydrohalogenation of a geminal dihalide and should be adapted and optimized for specific laboratory conditions.
Materials:
-
This compound
-
Sodium amide (NaNH₂)
-
Liquid ammonia (anhydrous)
-
Anhydrous diethyl ether
-
Inert atmosphere (e.g., nitrogen or argon)
-
Dry ice/acetone condenser
-
Three-necked round-bottom flask
-
Stirring apparatus
-
Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)
Procedure:
-
Set up a three-necked round-bottom flask equipped with a mechanical stirrer, a dry ice/acetone condenser, and a gas inlet for an inert atmosphere.
-
Under a positive pressure of inert gas, condense anhydrous liquid ammonia into the flask.
-
Carefully add sodium amide to the liquid ammonia with stirring until it dissolves.
-
Dissolve this compound in anhydrous diethyl ether in a separate flask.
-
Slowly add the solution of this compound to the stirred sodium amide/liquid ammonia solution at -78 °C (dry ice/acetone bath).
-
Allow the reaction to stir at this temperature for several hours, monitoring the progress by an appropriate method (e.g., GC-MS analysis of quenched aliquots).
-
Upon completion, cautiously quench the reaction by the slow addition of a proton source, such as saturated aqueous ammonium chloride, while maintaining the low temperature.
-
Allow the ammonia to evaporate.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation to obtain the crude 2-butyne.
-
Purify the product by distillation, if necessary.
Visualizations
Caption: Elimination pathways of this compound.
Caption: Troubleshooting workflow for low alkyne yield.
Signaling Pathways
Based on the available scientific literature, this compound is primarily utilized as a synthetic intermediate in organic chemistry.[1][2] There is currently no information to suggest that this compound or its metabolites directly interact with or modulate biological signaling pathways. Its biological effects are primarily associated with its toxicological properties as a chlorinated hydrocarbon.[1] Therefore, a diagram of a signaling pathway involving this compound cannot be provided.
References
Technical Support Center: Improving Selectivity in Reactions of 2,2-Dichlorobutane
Welcome to the technical support center for reactions involving 2,2-dichlorobutane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the selectivity of your experiments.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during reactions with this compound, offering potential causes and solutions in a straightforward question-and-answer format.
Q1: My dehydrohalogenation of this compound results in a mixture of alkenes. How can I selectively synthesize a specific alkene?
A1: The dehydrohalogenation of this compound can yield a mixture of products, primarily 2-chloro-1-butene, 2-chloro-2-butene, and potentially further elimination to butynes. Selectivity is primarily controlled by the choice of base and reaction conditions.
-
For the formation of the less substituted alkene (Hofmann product), such as 2-chloro-1-butene: A sterically hindered, strong base is recommended.[1][2] The bulkiness of the base favors the removal of the more accessible proton from the terminal carbon.[1]
-
For the formation of the more substituted alkene (Zaitsev product), such as 2-chloro-2-butene: A smaller, strong base will favor the formation of the more thermodynamically stable alkene.[3][4]
Troubleshooting Table: Dehydrohalogenation Selectivity
| Issue | Possible Cause | Suggested Solution |
| Low yield of desired alkene | - Incomplete reaction. - Suboptimal temperature. - Base not strong enough. | - Increase reaction time. - Optimize temperature (heating is often required for E2 reactions). - Use a stronger base (e.g., switch from NaOH to NaNH₂ for alkyne formation). |
| Formation of multiple alkene isomers | - Non-selective base. - Isomerization of the product. | - For the Hofmann product, use a bulky base like potassium tert-butoxide.[1][2] - For the Zaitsev product, use a smaller base like sodium ethoxide.[3] - Lower reaction temperature to minimize isomerization. |
| Formation of alkyne instead of chloroalkene | - Use of a very strong base in excess. | - Use one equivalent of a milder strong base for mono-elimination. - Carefully control the stoichiometry of the base. |
Q2: I am attempting a nucleophilic substitution on this compound, but I am getting significant elimination byproducts. How can I favor substitution?
A2: The competition between substitution and elimination is a common challenge with secondary and tertiary halides.[5] To favor substitution over elimination:
-
Nucleophile Choice: Use a weak base that is a good nucleophile. Strong, bulky bases favor elimination.[1][2]
-
Solvent: Polar aprotic solvents (e.g., acetone, DMSO) favor S(_N)2 reactions, while polar protic solvents (e.g., ethanol, water) can promote S(_N)1 reactions.[6][7] For S(_N)2, a polar aprotic solvent will enhance the nucleophilicity of the nucleophile.
-
Temperature: Lower reaction temperatures generally favor substitution over elimination, as elimination reactions often have a higher activation energy.
Troubleshooting Table: Substitution vs. Elimination
| Issue | Possible Cause | Suggested Solution |
| High percentage of elimination products | - Strong, bulky base used as a nucleophile. - High reaction temperature. | - Use a good nucleophile that is a weak base (e.g., I⁻, CN⁻, N₃⁻). - Lower the reaction temperature. |
| Slow or no substitution reaction | - Poor leaving group. - Weak nucleophile. - Inappropriate solvent. | - While chlorine is a reasonable leaving group, you could consider converting to a better leaving group if possible (not straightforward for a gem-dihalide). - Use a stronger nucleophile. - For S(_N)2, use a polar aprotic solvent. For S(_N)1, use a polar protic solvent.[6][7] |
| Formation of butan-2-one via hydrolysis | - Presence of water in the reaction mixture. | - Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Q3: How can I selectively substitute only one of the chlorine atoms in this compound?
A3: Monosubstitution can be challenging but is achievable by carefully controlling the reaction conditions:
-
Stoichiometry: Use a 1:1 molar ratio of your nucleophile to this compound, or even a slight excess of the dichlorobutane.
-
Reaction Time and Temperature: Monitor the reaction closely and stop it once a significant amount of the monosubstituted product has formed. Lower temperatures can also help improve selectivity by slowing down the second substitution.
Experimental Protocols
Below are detailed methodologies for key reactions involving this compound.
Protocol 1: Selective Dehydrohalogenation to 2-Chloro-1-butene (Hofmann Product)
Objective: To selectively synthesize the less substituted alkene via an E2 mechanism using a bulky base.
Materials:
-
This compound
-
Anhydrous tert-butanol
-
Argon or Nitrogen gas
-
Standard glassware for reflux and distillation
Procedure:
-
Set up a round-bottom flask with a reflux condenser under an inert atmosphere (argon or nitrogen).
-
In the flask, dissolve potassium tert-butoxide (1.1 equivalents) in anhydrous tert-butanol.
-
Add this compound (1 equivalent) dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the mixture to reflux and monitor the reaction progress using GC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure and purify the product by fractional distillation.
Protocol 2: Hydrolysis to Butan-2-one
Objective: To convert this compound to butan-2-one through hydrolysis.
Materials:
-
This compound
-
Water
-
Calcium carbonate (to neutralize the HCl produced)
-
Standard glassware for reflux and distillation
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add this compound and a suspension of calcium carbonate in water.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC or GC until the this compound is consumed.
-
Cool the reaction mixture and separate the organic layer. If an emulsion forms, add brine to break it.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Purify the butan-2-one by distillation.
Visualizing Reaction Pathways and Workflows
The following diagrams illustrate the key reaction pathways and a general experimental workflow for optimizing reaction selectivity.
References
- 1. tBuOK Elimination - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. brainly.in [brainly.in]
- 4. A) Dehydrohalogenation reaction of 2-chlorobutane gives 2-butene(R) Elimination reaction takes place accord-ing to Saytzeff’s rule [infinitylearn.com]
- 5. amherst.edu [amherst.edu]
- 6. odinity.com [odinity.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Safe Handling of 2,2-Dichlorobutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information for the safe handling of 2,2-Dichlorobutane, with a specific focus on managing the risks associated with static discharge. Adherence to these protocols is critical to ensure a safe laboratory environment.
Frequently Asked Questions (FAQs)
Q1: Why is static discharge a concern when working with this compound?
A1: this compound is a flammable liquid with a flash point of 27°C.[1][2] This means that at temperatures above 27°C, it can produce enough vapor to form an ignitable mixture with air. The movement and pouring of flammable liquids, particularly those with low electrical conductivity, can generate static electricity.[3] A subsequent static discharge (a spark) can possess sufficient energy to ignite the flammable vapors, leading to a fire or explosion. Safety data sheets for this compound explicitly recommend taking precautionary measures against static discharge, including the grounding and bonding of containers and receiving equipment.
Q2: What are the primary methods to prevent static discharge when handling this compound?
A2: The two fundamental safety techniques are grounding and bonding .
-
Grounding (or earthing) involves connecting a conductive object, such as a solvent drum, to the earth via a grounding wire. This provides a path for any accumulated static charge to safely dissipate into the ground, maintaining the object at zero electrical potential.
-
Bonding is the process of electrically connecting two or more conductive objects, like a dispensing drum and a receiving container. This equalizes the electrical potential between the objects, preventing a static spark from jumping between them during transfer. For maximum safety, it is recommended to bond the containers and then ground one of them.[4]
Q3: What laboratory conditions can increase the risk of static discharge?
A3: Low humidity environments significantly increase the risk of static electricity buildup. Dry air is a poor conductor of electricity, allowing static charges to accumulate more easily. It is generally recommended to maintain a relative humidity of at least 50% in areas where flammable liquids are handled.[1] Additionally, cold and dry atmospheres are more conducive to static generation.[3]
Q4: What type of personal protective equipment (PPE) should be worn when handling this compound to minimize static risk?
A4: Appropriate PPE is crucial. This includes:
-
Flame-resistant lab coats (e.g., Nomex) to provide protection against flash fires.
-
Static-dissipative or conductive footwear to help dissipate static charges from the body to a grounded floor.
-
Gloves made of appropriate chemical-resistant material.
-
Safety glasses or goggles and a face shield , especially when transferring larger volumes. It is also advisable to avoid wearing clothing made of synthetic materials like polyester (B1180765) or nylon, which can readily generate static electricity. Cotton and other natural fibers are generally a safer choice.
Q5: Can I use plastic containers for transferring or storing this compound?
A5: It is highly recommended to use metal or other conductive containers for transferring flammable liquids, as they can be easily grounded and bonded.[3] If non-metallic containers must be used, special precautions are necessary. When grounding non-metallic containers, the ground connection must be made directly to the liquid itself, for example, by using a grounded metal dip tube that extends to the bottom of the container.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| A small spark is observed when a metal tool comes near the opening of a container of this compound. | Static charge has accumulated on the container, the tool, or the person handling it. | 1. Immediately stop the procedure. 2. Ensure all conductive components (containers, funnels, etc.) are properly bonded and grounded before proceeding. 3. Check the integrity of grounding and bonding wires and connections. 4. Verify that personnel are wearing appropriate static-dissipative footwear. 5. Increase the humidity in the work area if it is low. |
| During transfer, the liquid is splashing significantly. | The pouring rate is too high, or the liquid stream is falling a long distance. Splashing increases the generation of static electricity. | 1. Reduce the flow rate of the liquid transfer. 2. Use a funnel and ensure the outlet of the funnel extends below the liquid level in the receiving container to avoid free-falling and splashing. 3. If pumping, the discharge nozzle should be positioned near the bottom of the receiving container. |
| Unsure if the grounding point in the lab is effective. | The grounding point may not have a low-resistance path to the earth. | 1. Consult with your facility's safety officer or an electrician to verify the integrity of the grounding system. 2. Use designated grounding points, such as copper water pipes (B44673) (do not use fire sprinkler lines) or a dedicated grounding bus bar. 3. Ensure that the connection point is clean and free of paint, rust, or debris to ensure a good metal-to-metal contact. |
Data Presentation
Physical and Safety Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₈Cl₂ |
| Molecular Weight | 127.01 g/mol [5] |
| Boiling Point | 104 °C[1][2] |
| Flash Point | 27 °C[1][2] |
| Specific Gravity | 1.09 (at 20°C) |
| Appearance | Colorless to light orange/yellow clear liquid |
| Electrical Conductivity | Data not readily available. Assume it is a poor conductor and can accumulate static charge. |
| Dielectric Constant | Data not readily available. Similar compounds suggest a low to moderate value. |
| Autoignition Temperature | Data not readily available. |
| Lower Explosive Limit (LEL) | Data not readily available. |
| Upper Explosive Limit (UEL) | Data not readily available. |
Note: The lack of readily available data for electrostatic properties, autoignition temperature, and explosive limits necessitates handling this compound with a high degree of caution, assuming it has a propensity to accumulate static charge and has a flammable range typical of similar solvents.
Experimental Protocols
Detailed Methodology for Safe Transfer of this compound
This protocol outlines the steps for safely transferring this compound from a larger storage container to a smaller laboratory vessel.
1. Preparation and Area Setup:
-
Conduct the transfer in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure the work area is free of ignition sources (e.g., open flames, hot plates, non-intrinsically safe electrical equipment).
-
Verify that the relative humidity is above 50%. If not, use a humidifier to increase it.
-
Have appropriate fire-extinguishing equipment readily available (e.g., a dry chemical or carbon dioxide fire extinguisher).
-
Assemble all necessary equipment: dispensing container, receiving container (both preferably conductive), bonding and grounding wires with clamps, and a conductive funnel.
2. Personal Protective Equipment (PPE):
-
Don a flame-resistant lab coat, chemical-resistant gloves, and safety goggles with a face shield.
-
Ensure you are wearing static-dissipative footwear.
3. Grounding and Bonding Procedure:
-
Inspect the bonding and grounding wires and clamps to ensure they are in good condition and free of corrosion.
-
Connect a grounding wire from a verified earth ground (e.g., a cold-water pipe or a designated grounding bus) to the dispensing container. Ensure a secure metal-to-metal connection.
-
Connect a bonding wire between the dispensing container and the receiving container. Again, ensure a secure metal-to-metal connection. If using a funnel, it should also be bonded to the receiving container.
4. Liquid Transfer:
-
Before starting the transfer, touch a grounded object to dissipate any personal static charge.
-
Open the containers carefully to release any pressure buildup.
-
Begin the transfer slowly to minimize turbulence and splashing, which can generate static electricity.
-
If using a funnel, ensure the tip of the funnel is below the surface of the liquid in the receiving container.
-
Avoid a free-fall of the liquid into the receiving container.
-
Do not fill the receiving container to more than 95% of its capacity to allow for vapor expansion.
5. Completion and Cleanup:
-
Once the transfer is complete, securely cap both containers.
-
Remove the bonding and grounding wires in the reverse order of connection (i.e., remove the bonding wire first, then the grounding wire).
-
Clean any spills immediately with an appropriate absorbent material, and dispose of the waste in a designated hazardous waste container.
Mandatory Visualization
References
Technical Support Center: Safely Scaling Up Reactions with 2,2-Dichlorobutane
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe scale-up of chemical reactions involving 2,2-dichlorobutane. The information is presented in a question-and-answer format to address specific issues you may encounter.
Section 1: Troubleshooting Guide
This section provides troubleshooting for potential issues encountered during the scale-up of reactions with this compound.
Q1: My reaction is showing an unexpected exotherm, and the temperature is rising rapidly. What should I do?
A1: An unexpected and rapid temperature rise could indicate a potential thermal runaway. Immediate action is critical.
-
Emergency Cooling: Immediately apply emergency cooling. This could involve lowering the temperature of the heating mantle, raising the reactor from the heat source, or using an ice bath if the reactor scale allows.
-
Stop Reagent Addition: If you are adding any reagents, stop the addition immediately.
-
Quench the Reaction: If the temperature continues to rise uncontrollably, and it is safe to do so, quench the reaction by adding a pre-determined quenching agent. The choice of quenching agent will be specific to your reaction chemistry.
-
Evacuate: If the situation cannot be brought under control, evacuate the area and alert your safety personnel.
To prevent this, always perform a thorough thermal hazard assessment before scaling up. Reaction calorimetry is an essential tool to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).[1][2]
Q2: I am observing poor mixing and localized "hot spots" in my larger reactor. How can I address this?
A2: Poor mixing is a common issue during scale-up and can lead to localized high concentrations of reactants and dangerous hot spots.
-
Agitator Design and Speed: Ensure your agitator (stirrer) is appropriately designed and sized for the reactor geometry and the viscosity of the reaction mixture. You may need to switch from a simple magnetic stir bar to an overhead mechanical stirrer with a suitable impeller design (e.g., anchor, pitched-blade turbine).
-
Baffles: For larger vessels, the use of baffles can significantly improve mixing by disrupting vortex formation and promoting more turbulent flow.
-
Monitor Power Draw: If your stirring motor allows, monitoring the power draw can give an indication of the viscosity of the reaction mixture and help detect mixing issues.
-
Computational Fluid Dynamics (CFD): For complex mixing challenges in large-scale reactors, CFD modeling can be a valuable tool to optimize mixing parameters.
Q3: My reaction is proceeding much slower on a larger scale than in the lab. What could be the cause?
A3: A decrease in reaction rate upon scale-up can be due to several factors related to mass and heat transfer.
-
Inefficient Mixing: As discussed in Q2, poor mixing can lead to lower effective concentrations of reactants, thus slowing down the reaction.
-
Heat Transfer Limitations: If the reaction is endothermic, the larger volume-to-surface area ratio of a bigger reactor may result in less efficient heat input, leading to a lower reaction temperature and a slower rate.[3] Ensure your heating system is capable of maintaining the desired temperature throughout the larger reaction mass.
-
Reagent Addition Rate: If one of the reagents is added portion-wise or via a dropping funnel, the addition rate may need to be adjusted for the larger scale to maintain the desired reaction concentration and temperature profile.
Q4: I am noticing some discoloration or unexpected side products in my scaled-up reaction. What should I investigate?
A4: The appearance of discoloration or new impurities can indicate decomposition or side reactions that were not significant at a smaller scale.
-
Thermal Decomposition: this compound can decompose at elevated temperatures. Pyrolysis of this compound has been shown to occur at temperatures between 308-370°C, yielding hydrogen chloride and a mixture of chlorobutenes.[4] While your reaction temperature may be lower, localized hot spots due to poor mixing could initiate decomposition.
-
Material Incompatibility: Ensure that all wetted parts of your reactor setup (reactor vessel, stirrer, probes, tubing) are chemically compatible with this compound and all other chemicals in your reaction mixture, especially at the reaction temperature. See the material compatibility table in Section 3 for general guidance.
-
Atmospheric Contaminants: If your reaction is sensitive to air or moisture, ensure your inert atmosphere is maintained effectively at the larger scale.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the safe handling and scaling of reactions with this compound.
Q5: What are the primary hazards associated with this compound?
A5: this compound is a flammable liquid and vapor.[5] It can also cause skin and serious eye irritation, and may cause respiratory irritation.[5] As a chlorinated hydrocarbon, it should be handled with care, as these compounds can pose environmental and health risks, including potential toxicity.[6]
Q6: What is the recommended maximum scale-up factor for a reaction involving this compound?
A6: For hazardous reactions, it is recommended to start with a small-scale experiment and increase the scale by a maximum of three-fold for each subsequent scale-up.[7] For more well-understood and less hazardous reactions, a larger scale-up factor may be acceptable, but this should be determined after a thorough risk assessment.[7]
Q7: How can I assess the thermal risk of my reaction with this compound before scaling up?
A7: A comprehensive thermal risk assessment is crucial. This should include:
-
Literature Review: Search for data on the thermal stability of all reactants, products, and intermediates.
-
Differential Scanning Calorimetry (DSC): This technique can be used to determine the onset temperature of decomposition for your reaction mixture.
-
Reaction Calorimetry (RC): An RC study will provide critical data on the heat of reaction, adiabatic temperature rise, and heat generation rate under your specific process conditions.[2] This data is essential for ensuring your cooling capacity is sufficient for the scaled-up reaction.
Q8: What are the key considerations for choosing a reactor for a scaled-up reaction with this compound?
A8: When selecting a reactor, consider the following:
-
Material of Construction: The reactor material must be compatible with this compound and all other chemicals in the reaction. Glass-lined steel or Hastelloy are often used for their broad chemical resistance.
-
Heat Transfer: The reactor should have a sufficiently large heat transfer area (e.g., a jacket) and be connected to a heating/cooling system that can handle the thermal load of the reaction.
-
Agitation: The reactor must be equipped with an appropriate agitation system to ensure efficient mixing.
-
Pressure Rating: If the reaction is expected to generate gas or is run at elevated temperatures, the reactor must be appropriately pressure-rated.
-
Safety Features: The reactor should be equipped with safety features such as a rupture disc or a relief valve, a quench system, and temperature and pressure sensors with alarms and interlocks.
Q9: Are there any established occupational exposure limits for this compound?
A9: Currently, there are no specific Permissible Exposure Limits (PELs) from OSHA or Threshold Limit Values (TLVs) from ACGIH established for this compound. For related compounds like 1,2-dichloroethane, exposure limits have been set.[8] In the absence of specific limits for this compound, it is prudent to handle it as a hazardous chemical and minimize exposure through the use of appropriate engineering controls (fume hood) and personal protective equipment (gloves, safety glasses, lab coat).
Section 3: Data and Protocols
Quantitative Data
Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₈Cl₂ | [6][9][10] |
| Molecular Weight | 127.01 g/mol | [5][10] |
| Boiling Point | 102.2 - 104 °C | [5] |
| Flash Point | 27 °C | [11] |
| Density | 1.1 ± 0.1 g/cm³ | [5] |
Material Compatibility for Dichlorobutane
This table provides general guidance. It is crucial to verify compatibility under your specific experimental conditions.
| Material | Compatibility | Source |
| Buna-N (Nitrile) | B - Good | [12] |
| Carbon Steel | B - Good | [12] |
| Cast/Ductile Iron | - (No Data) | [12] |
| 304 Stainless Steel | - (No Data) | [12] |
| 316 Stainless Steel | - (No Data) | [12] |
| Acetal | D - Not Recommended | [12] |
| CSM (Hypalon) | D - Not Recommended | [12] |
| EPR | A - Excellent | [12] |
| Fluorosilicone | A - Excellent | [12] |
| LDPE | Poor resistance to halogenated hydrocarbons | [13] |
Experimental Protocols
Note: No specific, validated scale-up protocols for reactions involving this compound were found in the public domain. The following is a general protocol template that should be adapted and thoroughly tested at a small scale before any significant scale-up is attempted.
Template: General Protocol for Safe Scale-Up of a Reaction Involving this compound
-
Hazard Assessment:
-
Conduct a thorough literature search for all reactants, products, and potential byproducts.
-
Perform a thermal hazard analysis using techniques like DSC and reaction calorimetry to determine the heat of reaction, adiabatic temperature rise, and onset of decomposition.
-
Identify critical process parameters (temperature, concentration, addition rate) and their safe operating limits.
-
-
Small-Scale Trial (e.g., 1-3x initial lab scale):
-
Set up the reaction in a well-ventilated fume hood.
-
Use a reactor with appropriate stirring and temperature control.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.
-
Slowly add reagents and carefully monitor the internal reaction temperature using a calibrated probe.
-
Record all observations, including any temperature fluctuations, color changes, or gas evolution.
-
At the end of the reaction, follow a pre-determined and tested work-up and quenching procedure.
-
Analyze the product to ensure the desired outcome and to check for the formation of unexpected byproducts.
-
-
Intermediate-Scale and Final-Scale Reactions:
-
Based on the successful and well-understood results of the small-scale trial, increase the scale by no more than a factor of three.
-
Re-evaluate the equipment to ensure it is suitable for the larger volume, including the reactor size, stirrer torque, and heating/cooling capacity.
-
Adjust reagent addition rates to maintain adequate temperature control.
-
Continuously monitor the reaction. Do not leave a scaled-up reaction unattended.[14]
-
Have a documented emergency plan in place, including procedures for rapid cooling and quenching.
-
Section 4: Visualizations
Caption: A decision workflow for risk assessment during the scale-up of chemical reactions.
Caption: Potential pathway leading to a thermal runaway reaction.
References
- 1. dekraprod-media.e-spirit.cloud [dekraprod-media.e-spirit.cloud]
- 2. mt.com [mt.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pyrolysis of gem-dichlorides: this compound and 2,2-dichloropropane - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. This compound | C4H8Cl2 | CID 521118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 4279-22-5: this compound | CymitQuimica [cymitquimica.com]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
- 8. ETHYLENE DICHLORIDE (1,2-DICHLOROETHANE) | Occupational Safety and Health Administration [osha.gov]
- 9. Butane, 2,2-dichloro- [webbook.nist.gov]
- 10. scbt.com [scbt.com]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. graco.com [graco.com]
- 13. calpaclab.com [calpaclab.com]
- 14. ehs.stanford.edu [ehs.stanford.edu]
Technical Support Center: Chemical Stability and Degradation of Chlorinated Alkanes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols related to the study of chlorinated alkanes.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for chlorinated alkanes in experimental systems?
A1: Chlorinated alkanes degrade through two main routes: abiotic and biotic pathways.
-
Abiotic Degradation: This occurs without microbial involvement. Key mechanisms include:
-
Reductive Dechlorination (Hydrogenolysis): A halogen atom is replaced by a hydrogen atom. This is a principal pathway in anaerobic conditions, often mediated by zero-valent metals (e.g., iron, zinc) or minerals like pyrite (B73398) and magnetite.[1][2]
-
Elimination (Dehydrochlorination): A molecule of hydrogen chloride (HCl) is removed, forming a less chlorinated, unsaturated compound (an alkene).[1][3] This can be a significant pathway in the presence of certain reactive materials.
-
Hydrolysis: The compound reacts with water, typically a very slow process for chlorinated alkanes unless under specific pH conditions.[1]
-
-
Biotic Degradation: This involves microorganisms and can occur under various conditions:
-
Anaerobic Respiration (Halorespiration): Some specialized bacteria use highly chlorinated compounds as electron acceptors to gain energy, sequentially removing chlorine atoms.[4][5]
-
Aerobic Co-metabolism: Microorganisms degrading another primary substrate (e.g., methane (B114726), propane) produce enzymes, like monooxygenases, that fortuitously degrade chlorinated alkanes.[5][6] The degradation does not provide energy to the microbe.[6]
-
Aerobic Metabolism: Some less-chlorinated alkanes can be used directly by certain bacteria as a source of carbon and energy.[6][7]
-
Q2: My degradation experiment shows no change in the concentration of the chlorinated alkane. What are the likely causes?
A2: This is a common issue that can stem from several factors related to your experimental setup or analytical method.
-
For Abiotic Systems (e.g., using Zero-Valent Iron, ZVI):
-
Reagent Passivation: The surface of the ZVI may be oxidized or coated with precipitates, preventing it from reacting. Consider acid-washing the ZVI before use to remove the oxide layer.[8]
-
Insufficient Mixing: If using a solid-phase reactant like ZVI powder, ensure the system is adequately mixed to maximize contact between the reactant and the chlorinated alkane.
-
Incorrect pH: The efficiency of some abiotic reactions is pH-dependent. Verify that the pH of your system is within the optimal range for the desired reaction.
-
-
For Biotic Systems (Microbial Cultures):
-
Incorrect Redox Conditions: Ensure the appropriate conditions are met. For example, anaerobic cultures for reductive dechlorination must be strictly free of oxygen.
-
Toxicity: The concentration of the chlorinated alkane or an intermediate product might be toxic to the microbial culture, inhibiting its metabolic activity.[9]
-
Lack of Primary Substrate (for co-metabolism): In co-metabolism experiments, the primary growth substrate (e.g., methane, toluene) must be present to induce the necessary enzymes.[5]
-
Inactive Microbial Culture: The microbial consortium may have lost its degradation capability. It's crucial to regularly check the viability and activity of the culture with a positive control.
-
-
Analytical Issues:
-
Confirm your analytical method is sensitive enough to detect small changes in concentration. Check your calibration curves and run a known standard to verify instrument performance.
-
Q3: Why is the quantification of chlorinated paraffins (CPs) so challenging?
A3: The analysis of CPs (short, medium, and long-chain chlorinated alkanes) is notoriously difficult due to their immense complexity.
-
Complex Mixtures: Commercial CP formulations are not single compounds but mixtures containing thousands of different isomers and congeners, varying in carbon chain length and degree of chlorination.[10][11][12]
-
Chromatographic Co-elution: It is impossible to separate all these components using standard chromatographic techniques like GC or LC.[13][14] This results in a characteristic "hump" in the chromatogram rather than distinct peaks.
-
Mass Spectral Overlap: Many different congeners have the same nominal mass, causing significant overlap even with high-resolution mass spectrometry.[11][14] Transformation products like chlorinated olefins can further interfere.[3][15]
-
Standardization Issues: Quantification is highly dependent on the analytical standard used. If the chlorine content or congener profile of the standard does not closely match the sample, significant errors can occur.[10][16] The limited availability of reliable and representative standards is a major bottleneck.[10]
Troubleshooting Guides
This section addresses specific problems encountered during the analysis of chlorinated alkanes, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS).
Guide 1: GC-MS Analysis - No Analyte Peak Detected
| Possible Cause | Diagnostic Step | Solution |
| Injection Problem | Inject a well-characterized, stable standard (e.g., a simple alkane) to confirm system functionality. | • Check if the sample vial contains sufficient volume. • Ensure the autosampler syringe is drawing and dispensing liquid correctly. Clean or replace the syringe if blocked.[17] • Verify the correct injection port and method parameters are selected. |
| Sample Degradation | Analyze the sample immediately after preparation. Review the literature for the stability of your specific analyte under your storage conditions. | • Prepare fresh samples. • Check for analyte degradation in the GC inlet by lowering the inlet temperature.[18] |
| System Leak | Use an electronic leak detector to check fittings at the gas cylinder, traps, injector, and column connections. | • Tighten or replace leaking fittings, ferrules, or septa.[18] |
| Column Issue | Disconnect the column from the detector and check for carrier gas flow at the column outlet. | • Reinstall the column correctly, ensuring it is not broken and is inserted to the proper depth in the injector and detector.[17] |
| MS Detector Issue | Perform an MS tune to check for vacuum stability and detector performance. | • Ensure the vacuum is stable and sufficient. • Check that the ion source is clean and the filaments are functional.[18] • Confirm that the MS is set to acquire data in the correct mass range for your analyte. |
Guide 2: GC-MS Analysis - Poor Peak Shape (Tailing, Fronting, Broadening)
| Problem | Possible Cause | Solution |
| Tailing Peaks | Active Sites: Polar analytes interact with active sites (silanol groups) in the injector liner, column, or connections. | • Use a properly deactivated inlet liner; replace if dirty or old.[19] • Trim 5-10 cm from the front of the column to remove accumulated non-volatile residues. • Check for system leaks, which can expose active surfaces.[18] |
| Contamination: Interaction of halogenated solvents with the ion source can cause tailing.[20] | • Clean the ion source. Consider injecting a non-halogenated solvent to check for improvement. | |
| Fronting Peaks | Column Overload: Injecting too much sample mass onto the column. | • Dilute the sample or reduce the injection volume. • Use a column with a thicker stationary phase or larger internal diameter.[19] |
| Solvent Mismatch: The analyte has poor solubility in the injection solvent. | • Change the injection solvent to one that better matches the analyte's polarity. | |
| Broad Peaks | Low Carrier Gas Flow: Insufficient flow rate leads to increased diffusion and band broadening. | • Verify and adjust the carrier gas flow rate to the column manufacturer's recommendation. |
| Incorrect Initial Temperature: Oven temperature is too high for proper solvent focusing at the start of the run. | • Lower the initial oven temperature, typically to 10-20°C below the boiling point of the solvent.[19] | |
| Dead Volume: Poor column installation or fittings create unswept spaces. | • Reinstall the column, ensuring a clean, square cut and correct insertion depth. Minimize the use of connectors.[17] |
Guide 3: GC-MS Analysis - Extraneous or "Ghost" Peaks
| Possible Cause | Diagnostic Step | Solution |
| Carryover | Inject a solvent blank immediately after a concentrated sample. If a smaller version of the analyte peak appears, it's carryover.[21] | • Clean the syringe and injection port. • Increase the number of solvent rinses in the autosampler sequence between samples. • Check for backflash by using a liner with a larger volume or reducing the injection volume. |
| Contaminated System | Run a blank gradient (no injection). If peaks appear, the contamination is in the system. | • Septum Bleed: Replace the injector septum with a high-quality, low-bleed version.[17] • Column Bleed: Bake out the column at its maximum isothermal temperature (or as recommended). If bleed is still high, the column may be damaged and need replacement. • Contaminated Carrier Gas: Use high-purity gas and ensure moisture/oxygen traps are functional. |
| Sample Contamination | Review the sample preparation procedure. | • Use high-purity solvents for extraction and dilution.[22] • Ensure all glassware is thoroughly cleaned.[22] |
Quantitative Data Summary
The stability and degradation rate of chlorinated alkanes are highly dependent on their structure and environmental conditions. The following tables summarize representative kinetic data.
Table 1: Abiotic Degradation Kinetics of Selected Chlorinated Alkanes with Zero-Valent Iron (ZVI)
| Compound | Initial Conc. (mg/L) | System Conditions | Pseudo-First-Order Rate Constant (k) | Half-Life (t½) | Reference |
| Tetrachloroethene (PCE) | ~10 | 10g ZVI / 40mL water | - | 0.013 - 20 hr | [23] |
| Trichloroethene (TCE) | ~10 | 10g ZVI / 40mL water | - | 0.013 - 20 hr | [23] |
| Carbon Tetrachloride (CCl₄) | ~15 | 10g ZVI / 40mL water | - | 0.013 - 20 hr | [23] |
| 1,2,3-Trichloropropane (TCP) | 12.27 | 0.5g µZVI + 1mM Vitamin B₁₂ | 0.81 day⁻¹ | 0.86 days | [24] |
| 1,2-Dichloropropane (DCP) | 9.48 | 0.5g µZVI + 1mM Vitamin B₁₂ | 0.44 day⁻¹ | 1.58 days | [24] |
| Range normalized to 1 m²/mL surface area to volume ratio. |
Table 2: Estimated Environmental Half-Lives of Chlorinated Paraffins (CPs)
| CP Group | Matrix | Condition | Half-Life (days) | Reference |
| Short-Chain (SCCPs) | Water | - | 38 - 180 | [1] |
| Short-Chain (SCCPs) | Soil | - | 30 - 75 | [1] |
| Short-Chain (SCCPs) | Sediment | Aerobic | 337 - 1620 | [1][25] |
| Medium-Chain (MCCPs) | Air | Photolysis | 1.7 - 7.1 | [26] |
| Medium-Chain (MCCPs) | Sediment | - | > 365 | [27] |
| Long-Chain (LCCPs) | Sediment | - | Expected to be persistent | [27] |
Experimental Protocols
Protocol 1: Abiotic Degradation of Trichloroethene (TCE) by Zero-Valent Iron (ZVI)
This protocol outlines a batch experiment to assess the degradation of TCE by commercially available micro-scale ZVI powder.
1. Materials and Reagents:
-
Trichloroethene (TCE), analytical standard
-
Methanol (B129727), purge-and-trap grade
-
Zero-Valent Iron (ZVI) powder (e.g., 100-mesh)
-
Hydrochloric acid (HCl), ~1 M for acid washing
-
Deionized water, purged with N₂ gas to deoxygenate
-
40 mL amber glass vials with PTFE-lined septa
-
Gas-tight syringe
-
Shaker table
2. ZVI Preparation (Acid Washing):
-
Weigh the required amount of ZVI powder into a beaker.
-
Add 1 M HCl to the beaker to fully immerse the ZVI.
-
Gently swirl for 5-10 minutes to strip the oxide layer.
-
Carefully decant the HCl.
-
Wash the ZVI powder 3-4 times with deoxygenated deionized water.
-
Dry the ZVI under a stream of N₂ gas or in a vacuum oven. Store in an anaerobic environment until use.
3. Experimental Setup:
-
Prepare a stock solution of TCE in methanol (e.g., 10 g/L).
-
In an anaerobic glovebox, add a precise mass of acid-washed ZVI (e.g., 5.0 g) to each 40 mL vial.
-
Add 39.0 mL of deoxygenated deionized water to each vial.
-
Spike each vial with the TCE stock solution using a microsyringe to achieve the desired final aqueous concentration (e.g., 10 mg/L).
-
Immediately cap the vials, ensuring no headspace.
-
Prepare control vials: one with TCE and water (no ZVI) to check for hydrolysis, and one with ZVI and water (no TCE) as a blank.
-
Place all vials on a shaker table at a constant speed (e.g., 150 rpm) at room temperature.
4. Sampling and Analysis:
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial for analysis.
-
Allow solids to settle. Take an aqueous sample (e.g., 1 mL) and transfer it to a 2 mL autosampler vial containing a suitable quenching and extraction solvent (e.g., hexane (B92381) with an internal standard).
-
Vortex vigorously for 1-2 minutes to extract the TCE.
-
Analyze the organic phase by GC-MS or GC-ECD.
-
Quantify the concentration of TCE against a calibration curve. Monitor for the appearance of degradation products like cis-dichloroethene (cDCE), vinyl chloride (VC), and ethene.
Protocol 2: Analysis of Chlorinated Alkanes by GC-ECNI-MS
This protocol provides a general methodology for the quantification of short- and medium-chain chlorinated paraffins (SCCPs/MCCPs) in an environmental extract using Gas Chromatography with Electron Capture Negative Ionization Mass Spectrometry.
1. Instrument and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for semi-volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Mass Spectrometer: Capable of Electron Capture Negative Ionization (ECNI).
-
Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.
-
Injector: Split/splitless inlet, operated in splitless mode at 250-280°C.
-
Oven Program: Example: 100°C (hold 2 min), ramp to 300°C at 10°C/min, hold 10 min.
-
Ion Source: ECNI mode, with methane as reagent gas. Source temperature ~150-200°C.
-
Acquisition: Selected Ion Monitoring (SIM) or full scan, monitoring for characteristic ions (e.g., [M-Cl]⁻ or [M+Cl]⁻ adducts).[4]
2. Sample Preparation and Injection:
-
Ensure the sample extract is clean and free of particulate matter. If necessary, perform cleanup using silica (B1680970) gel or Florisil chromatography.
-
Concentrate the sample extract to a final volume of 100-200 µL under a gentle stream of nitrogen.
-
Add an appropriate internal standard.
-
Inject 1 µL of the final extract into the GC.
3. Quantification:
-
Quantification is complex and requires a careful approach. A common method is to use a CP mixture standard with a chlorine content that closely matches the expected chlorine content of the sample.[16]
-
Generate a multi-point calibration curve using the selected standard.
-
Integrate the total area of the characteristic CP "hump" in the chromatogram within a defined retention time window.
-
Calculate the concentration in the sample based on the calibration curve, correcting for the internal standard response and any dilution factors.
-
Alternatively, more advanced deconvolution algorithms can be used to estimate the contribution of different homologue groups.[4]
Visualizations
Degradation Pathways
Caption: Abiotic reductive dechlorination pathway of TCE.
Caption: Aerobic co-metabolism of TCE by methanotrophs.
Experimental & Troubleshooting Workflows
Caption: General workflow for a degradation experiment.
Caption: Troubleshooting logic for a missing GC-MS peak.
References
- 1. Update on the Human Health Assessment - Canada.ca [canada.ca]
- 2. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]
- 3. researchgate.net [researchgate.net]
- 4. Streamlining Quantification and Data Harmonization of Polychlorinated Alkanes Using a Platform-Independent Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. eurochlor.org [eurochlor.org]
- 7. researchgate.net [researchgate.net]
- 8. Remediation of chlorinated aliphatic hydrocarbons in groundwater using ZVI and low-voltage DC field: Long-term performance and insights from pilot-scale experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of chlorinated paraffins (CPs): Analytical conundrums and the pressing need for reliable and relevant standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lack of consensus on how to detect chlorinated paraffins [foodnavigator.com]
- 12. Eurofins News: Short and Medium Chain Chlorinated Paraffins - Eurofins Scientific [eurofins.de]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of polychlorinated alkanes in food by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. scribd.com [scribd.com]
- 18. shimadzu.co.uk [shimadzu.co.uk]
- 19. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 20. academic.oup.com [academic.oup.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. youtube.com [youtube.com]
- 23. provectusenvironmental.com [provectusenvironmental.com]
- 24. researchgate.net [researchgate.net]
- 25. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 26. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 27. canada.ca [canada.ca]
Optimizing SN2 versus E2 pathways for dichlorobutene reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dichlorobutene (B78561) isomers. The following information will help you optimize your reaction conditions to favor either SN2 (bimolecular nucleophilic substitution) or E2 (bimolecular elimination) pathways.
Troubleshooting Guides
Here are solutions to common issues encountered during the reaction optimization of dichlorobutene isomers.
Problem: Low yield of the desired SN2 substitution product.
| Potential Cause | Suggested Solution |
| Strongly basic nucleophile promoting E2: | Use a good nucleophile that is a weak base. Examples include halides (I⁻, Br⁻, Cl⁻), cyanide (CN⁻), or azide (B81097) (N₃⁻).[1] |
| Sterically hindered substrate or nucleophile: | If using a substituted dichlorobutene, ensure the nucleophile is not bulky. For primary dichlorobutenes, a less hindered nucleophile will favor SN2.[1][2] |
| High reaction temperature: | Lower the reaction temperature. Higher temperatures generally favor elimination over substitution.[3][4] |
| Inappropriate solvent choice: | Use a polar aprotic solvent such as DMSO, DMF, or acetone (B3395972). These solvents enhance nucleophilicity, favoring the SN2 pathway.[1][2][5][6] |
Problem: Predominance of the E2 elimination product.
| Potential Cause | Suggested Solution |
| Use of a strong, non-bulky base: | To favor E2, a strong base is necessary. However, if you wish to control the regioselectivity of the elimination, consider a bulky base.[1][2] |
| Low reaction temperature: | Increase the reaction temperature, as elimination reactions are favored by heat.[3][4] |
| Solvent choice: | Polar protic solvents can favor elimination over substitution by solvating the nucleophile, thus reducing its nucleophilicity more than its basicity.[2] |
Problem: Formation of multiple products (isomers, substitution, and elimination products).
| Potential Cause | Suggested Solution |
| Isomerization of dichlorobutene starting material: | Ensure the purity of your starting dichlorobutene isomer. Isomerization can occur, especially at higher temperatures, leading to a mixture of products.[7] |
| Reaction conditions on the borderline of SN2/E2: | Fine-tune the reaction conditions. A slight change in temperature, solvent polarity, or the nucleophile/base concentration can shift the balance between the two pathways. |
| Secondary nature of the substrate: | Secondary alkyl halides are prone to both SN2 and E2 reactions.[2][8] Careful selection of a weakly basic, good nucleophile and a polar aprotic solvent at a lower temperature is crucial to favor SN2. Conversely, a strong base and higher temperature will favor E2. |
Frequently Asked Questions (FAQs)
Q1: Which dichlorobutene isomer is more reactive towards SN2 reactions?
Primary dichlorobutenes, such as 1,4-dichloro-2-butene, are generally more reactive towards SN2 reactions than secondary isomers like 3,4-dichloro-1-butene (B1205564) due to less steric hindrance at the reaction center.[2][8]
Q2: How can I favor the formation of the Zaitsev or Hofmann elimination product?
To favor the more substituted (Zaitsev) product, use a strong, non-bulky base like sodium ethoxide. To favor the less substituted (Hofmann) product, a sterically hindered base such as potassium tert-butoxide is recommended.[9][10][11]
Q3: What is the effect of the leaving group on the SN2/E2 competition?
Both SN2 and E2 reactions require a good leaving group. The nature of the leaving group generally affects the rate of both reactions similarly and does not significantly alter the ratio of SN2 to E2 products.
Q4: Can I completely eliminate the competing reaction pathway?
In many cases, it is challenging to achieve 100% selectivity for either the SN2 or E2 pathway, especially with secondary substrates where both reactions are viable.[12] The goal is to optimize conditions to maximize the yield of the desired product.
Quantitative Data
The following table summarizes the expected product distribution for the reaction of a secondary alkyl halide (2-bromopropane, as an analogue for a secondary dichlorobutene) with different nucleophiles/bases. Note: Specific data for dichlorobutene isomers is limited in the literature; these values serve as a general guide.
| Substrate | Reagent | Solvent | Temperature (°C) | SN2 Product (%) | E2 Product (%) |
| 2-Bromopropane | NaOH | Ethanol/Water | 20 | ~35 | ~65 |
| 2-Bromopropane | NaOEt | Ethanol | 25 | 18 | 82 |
| 2-Bromopropane | NaOEt | Ethanol | 80 | 9 | 91 |
| 2-Bromopropane | KOC(CH₃)₃ | t-Butanol | 25 | Minor | Major |
Experimental Protocols
Protocol 1: Synthesis of an SN2 Product - Reaction of 1,4-dichloro-2-butene with Sodium Iodide
Objective: To favor the SN2 pathway for the synthesis of 1-iodo-4-chloro-2-butene.
Materials:
-
1,4-dichloro-2-butene (cis/trans mixture)
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Dichloromethane (B109758) (for extraction)
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 1,4-dichloro-2-butene (1 equivalent) in anhydrous acetone.
-
Add sodium iodide (1.1 equivalents) to the solution.
-
Attach a reflux condenser and heat the mixture to a gentle reflux with stirring. Monitor the reaction progress by TLC or GC.
-
After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.
-
Remove the acetone using a rotary evaporator.
-
Partition the residue between dichloromethane and water.
-
Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to remove unreacted iodine) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary.
Protocol 2: Synthesis of an E2 Product - Reaction of 3,4-dichloro-1-butene with Potassium tert-butoxide
Objective: To favor the E2 pathway for the synthesis of chloroprene.
Materials:
-
3,4-dichloro-1-butene
-
Potassium tert-butoxide (KOC(CH₃)₃)
-
tert-Butanol (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Distillation apparatus
-
Ice bath
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add a solution of potassium tert-butoxide (1.2 equivalents) in anhydrous tert-butanol.
-
Heat the solution to a gentle reflux.
-
Slowly add 3,4-dichloro-1-butene (1 equivalent) to the refluxing solution.
-
Continue to reflux with stirring for 1-2 hours. Monitor the reaction progress by GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, chloroprene, is volatile. It can be isolated by distillation directly from the reaction mixture. Use an ice bath to cool the receiving flask.
-
Further purification can be achieved by fractional distillation.
Visualizations
Caption: Factors influencing the competition between SN2 and E2 pathways.
Caption: A workflow for troubleshooting SN2 versus E2 reaction outcomes.
References
- 1. quora.com [quora.com]
- 2. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. reddit.com [reddit.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. scribd.com [scribd.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Khan Academy [khanacademy.org]
- 11. Exceptions to Zaitsev's Rule for E2 Reactions - Chad's Prep® [chadsprep.com]
- 12. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Kinetic Studies of Dichlorobutane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their kinetic studies of reactions involving dichlorobutanes.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for monitoring the kinetics of dichlorobutane reactions?
A1: The kinetics of dichlorobutane reactions are typically monitored using chromatographic or spectroscopic techniques. Gas chromatography (GC) is a powerful method for separating and quantifying volatile dichlorobutane isomers and other reaction components.[1][2] For real-time analysis, in-situ techniques like Attenuated Total Reflectance (ATR) FTIR spectroscopy or ¹H NMR spectroscopy can be employed to track the concentration of reactants and products over time without sample workup.[1][3][4]
Q2: My kinetic data is not reproducible. What are the common causes and solutions?
A2: Poor reproducibility in kinetic studies can stem from several factors. Inconsistent sample quenching, variations in the analytical procedure, and temperature fluctuations in the reactor are common culprits. To improve reproducibility, it is crucial to standardize the quenching procedure using a rapid cooling method, validate the analytical method, and ensure precise temperature control of the reaction vessel.[5]
Q3: What side reactions are common in reactions involving dichlorobutanes?
A3: Dichlorobutanes can undergo several competing reactions, with the preferred pathway depending on factors like the isomer's structure, the nucleophile/base used, and solvent conditions.[1] Common side reactions include:
-
Isomerization: Shifting the position of the chlorine atoms.[1]
-
Elimination (E2): Favored by strong, sterically hindered bases, leading to the formation of dienes.[1]
-
Substitution (SN2): Favored by strong, unhindered nucleophiles.[1]
-
Further Chlorination: In free-radical chlorination reactions, dichlorobutanes can be formed as part of a mixture of isomers, and further reaction can occur.[6][7]
Q4: How do I handle dichlorobutanes safely in the laboratory?
A4: Dichlorobutanes are flammable liquids and should be handled in a well-ventilated area, away from heat, sparks, and open flames.[8][9][10] Always wear appropriate personal protective equipment (PPE), including chemical-impermeable gloves, protective clothing, and eye/face protection.[8][9] Ensure containers are tightly closed and properly grounded to prevent static discharge.[9][10] In case of a spill, remove all ignition sources, evacuate the area, and absorb the spill with an inert material like sand or vermiculite (B1170534) for proper disposal.[11][12]
Troubleshooting Guide for Gas Chromatography (GC) Analysis
Gas chromatography is a primary analytical tool for these studies. Below are common issues and troubleshooting steps.
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | Active sites in the inlet liner or column; column contamination; improper column installation. | Clean or replace the inlet liner; condition the column at a higher temperature; trim the first few centimeters off the column inlet; reinstall the column correctly.[13][14][15] |
| Peak Fronting | Column overload; sample condensing in the injector or column. | Reduce the injection volume or use a higher split ratio; increase the injector and/or oven temperature, but do not exceed the column's maximum limit.[13][14] |
| Rising Baseline | Column bleed at high temperatures; contaminated carrier gas; detector contamination. | Condition the column properly before use; ensure high-purity carrier gas and install appropriate filters; clean the detector according to the manufacturer's instructions.[15][16] |
| Ghost Peaks | Contamination in the syringe, inlet, or from the septum. | Rinse the syringe with a clean solvent; clean the injector and replace the inlet liner and septum.[17] |
| Poor Resolution | Inadequate column selectivity; incorrect oven temperature program. | Select a column with a different stationary phase (e.g., polar vs. non-polar)[2]; optimize the temperature ramp rate for better separation.[13] |
| Shifting Retention Times | Leak in the carrier gas line; changes in carrier gas flow rate; column aging. | Perform a leak check on the system; verify and adjust the carrier gas flow controller; trim the column or replace it if performance has degraded significantly.[14][17] |
Data Presentation
Table 1: Properties of Dichlorobutane Isomers for GC Method Development
| Isomer | Boiling Point (°C) | Typical Elution Order (Non-Polar Column) |
| 1,1-Dichlorobutane | 114-115 | 1 |
| 1,2-Dichlorobutane | 121-123 | 2 |
| 1,3-Dichlorobutane | 131-133 | 3 |
| 1,4-Dichlorobutane | 161-163 | 4 |
| (Data sourced from BenchChem)[2] |
Table 2: Relative Reactivity in Free-Radical Chlorination of 1-Chlorobutane
This table illustrates how an existing chlorine atom influences the reactivity of C-H bonds at different positions, a key concept in understanding product distribution in dichlorobutane synthesis.
| Isomer Formed | % Abundance in Product Mixture |
| 1,1-dichlorobutane | 5.8% |
| 1,2-dichlorobutane | 22.9% |
| 1,3-dichlorobutane | 46.3% |
| 1,4-dichlorobutane | 25.0% |
| (Data adapted from a study on the chlorination of 1-chlorobutane)[18] The product distribution highlights that hydrogens on carbons further from the initial chlorine atom are more reactive.[6][18] |
Experimental Protocols
Protocol 1: General Method for Kinetic Monitoring by GC Analysis
This protocol outlines the steps for tracking a reaction's progress by taking samples at various time points.
-
Reaction Setup: Assemble the reaction apparatus in a fume hood. Charge the reactor with the necessary solvents and reactants, excluding the limiting reagent or catalyst that will initiate the reaction.
-
Equilibration: Bring the reaction mixture to the desired temperature using a thermostat-controlled bath.
-
Reaction Initiation: Add the final reactant or catalyst to the mixture and simultaneously start a timer. This is time zero (t=0).
-
Sampling: At predetermined time intervals (e.g., 2, 5, 10, 20, 40 minutes), withdraw a small, precise aliquot (e.g., 0.1 mL) of the reaction mixture.[5]
-
Quenching: Immediately transfer the aliquot into a vial containing a cold quenching solution to stop the reaction.[5][19] The quenching agent will depend on the reaction chemistry (e.g., a cold solvent, a neutralizing agent).
-
Sample Preparation: Add a known amount of an internal standard to the quenched sample. This allows for accurate quantification by correcting for variations in sample volume and injection.
-
GC Analysis: Inject the prepared sample into the gas chromatograph.
-
Data Collection: Record the chromatograms for each time point.
-
Data Analysis: Integrate the peak areas of the reactants, products, and the internal standard. Calculate the concentration of each species at each time point. Plot concentration versus time to determine the reaction rate and order.
Protocol 2: GC Method for Separation of Dichlorobutane Isomers
This protocol provides typical conditions for analyzing a mixture of dichlorobutane isomers.[2]
-
Instrumentation: Standard gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[2]
-
Column: A non-polar stationary phase column (e.g., DB-1, HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separation based on boiling points.[2]
-
Carrier Gas: Helium or Hydrogen.[2]
-
Injector Temperature: 200 °C.[2]
-
Detector Temperature: 280 °C (for FID).[2]
-
Oven Temperature Program:
-
Sample Preparation: Dilute the sample mixture in a suitable solvent (e.g., dichloromethane, hexane).[2]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chlorination [sas.upenn.edu]
- 7. Chem 502--Assignment 2 [sas.upenn.edu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. carlroth.com [carlroth.com]
- 11. agilent.com [agilent.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 18. Untitled Document [sas.upenn.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Monitoring Reaction Progress of 2,2-Dichlorobutane Using Chromatography
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for monitoring the reaction progress of 2,2-Dichlorobutane and related compounds using chromatographic techniques, primarily Gas Chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: What is the most suitable chromatographic method for monitoring reactions involving this compound?
A1: Gas Chromatography (GC) is the most appropriate and widely used method for monitoring reactions with volatile and semi-volatile compounds like this compound.[1] Its high resolution and sensitivity allow for the effective separation and quantification of the reactant, products, and byproducts. Common detectors used for this purpose include the Flame Ionization Detector (FID) and the Electron Capture Detector (ECD), with the ECD being particularly sensitive to halogenated compounds.[2] A mass spectrometer (MS) can also be coupled with a GC (GC-MS) for definitive peak identification.
Q2: How do I choose the right GC column for analyzing this compound?
A2: The choice of a GC column is critical for achieving good separation. The selection should be based on the stationary phase, column internal diameter (I.D.), film thickness, and length.[3]
-
Stationary Phase: The most important factor is the stationary phase, which dictates the separation selectivity.[3][4] For separating isomers of dichlorobutane, both non-polar and polar stationary phases can be used. A non-polar phase (e.g., 5% diphenyl / 95% dimethylpolysiloxane, like a DB-5 or equivalent) generally separates compounds based on their boiling points. A polar stationary phase (e.g., polyethylene (B3416737) glycol, like a CP-Wax 57 CB) can offer different selectivity, which is useful if co-elution is an issue on a non-polar column.[5]
-
Column I.D.: A 0.25 mm I.D. column is a good starting point as it offers a good balance between efficiency and sample capacity.[3][6]
-
Film Thickness: For a volatile compound like this compound, a standard film thickness (e.g., 0.25 µm) is typically sufficient.
-
Column Length: A 30-meter column is generally adequate for most applications. Shorter columns can be used for faster analysis if the resolution is sufficient, while longer columns provide higher resolution for complex mixtures.[7]
Q3: What are the key considerations for sample preparation before GC analysis?
A3: Proper sample preparation is crucial for obtaining reliable and reproducible results.[8] Key steps include:
-
Quenching the Reaction: The reaction must be stopped (quenched) at specific time points to accurately represent the reaction mixture's composition at that moment. This can be achieved by rapid cooling or by adding a chemical quencher that neutralizes a reactant or catalyst.
-
Dilution: The sample should be diluted with a suitable volatile solvent (e.g., dichloromethane, hexane, or methanol) to a concentration appropriate for the GC system, typically around 1-10 µg/mL.[1][9]
-
Filtering/Centrifuging: To prevent contamination of the injector and column, ensure the sample is free of any particulate matter by filtering or centrifuging it before transferring it to a GC vial.[9][10]
-
Solvent Selection: The solvent should not co-elute with any of the compounds of interest and should be of high purity.[1] Avoid using water as a solvent for GC-MS analysis.[9][10]
Experimental Protocol: Monitoring a Reaction Using Gas Chromatography
This protocol provides a general procedure for monitoring the progress of a chemical reaction involving this compound using GC-FID.
1. Sample Preparation Workflow
2. Gas Chromatography (GC) Method Parameters
The following table summarizes typical starting parameters for a GC-FID analysis. These may need to be optimized for your specific application.
| Parameter | Recommended Setting |
| Gas Chromatograph | Standard GC with split/splitless injector and FID |
| Column | 30 m x 0.25 mm I.D., 0.25 µm film thickness (e.g., DB-5 or equivalent) |
| Carrier Gas | Helium or Hydrogen at a constant flow rate of 1 mL/min[5] |
| Injector Type | Split/splitless in split mode |
| Split Ratio | 50:1 (can be adjusted based on sample concentration)[5] |
| Injector Temperature | 250 °C[5] |
| Oven Program | Initial: 40 °C, hold for 2 min; Ramp: 10 °C/min to 200 °C[5] |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas | 25 mL/min (Nitrogen or Helium) |
| Injection Volume | 1 µL |
3. Data Analysis
-
Identify the peaks corresponding to this compound and the reaction products based on their retention times, which can be confirmed by injecting pure standards.
-
Integrate the peak areas for each component at each time point.
-
Calculate the relative percentage of each component or use a calibration curve to determine the concentration.
-
Plot the concentration or relative percentage of the reactant (this compound) and products as a function of time to monitor the reaction progress.
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic analysis of reactions involving this compound.
Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Suggested Solution |
| Active Sites in the GC System | Halogenated compounds can interact with active sites in the injector liner or column, causing peak tailing. Use a deactivated liner and an inert column.[11] |
| Column Overload | Injecting too much sample can lead to peak fronting.[11] Dilute the sample or increase the split ratio. |
| Improper Column Installation | A poor column cut or incorrect insertion depth into the injector or detector can cause peak splitting or tailing. Reinstall the column carefully.[12] |
| Solvent Effects | Using an inappropriate solvent or a large injection volume in splitless mode can lead to peak splitting.[13] Ensure the solvent is compatible with the stationary phase. |
Problem 2: No or Low Signal Intensity
| Possible Cause | Suggested Solution |
| Sample Concentration Too Low | The concentration of the analyte may be below the detection limit. Prepare a more concentrated sample or decrease the split ratio. |
| Injector or Syringe Leak | Check for leaks in the injector septum and syringe. Replace the septum if necessary. |
| Sample Degradation | This compound or other reaction components might be degrading in the hot injector. Try lowering the injector temperature.[11] |
| Detector Issues | Ensure the FID is lit and that gas flows (hydrogen, air, makeup) are at their setpoints. Check for detector contamination.[12] |
Troubleshooting Workflow for Low Signal Intensity
Problem 3: Baseline Instability or Drift
| Possible Cause | Suggested Solution |
| Contaminated Carrier Gas | Impurities in the carrier gas can cause a noisy or drifting baseline. Ensure high-purity gas and that gas traps are functional.[13] |
| Column Bleed | Operating the column above its maximum temperature limit will cause the stationary phase to degrade, resulting in a rising baseline.[14] Ensure the oven temperature does not exceed the column's limit. |
| Contaminated Injector or Detector | Residue from previous injections can elute and cause baseline disturbances. Clean the injector liner and the detector.[12] |
| Gas Leaks | Leaks in the system can introduce air, leading to an unstable baseline. Perform a leak check.[15] |
Problem 4: Ghost Peaks
| Possible Cause | Suggested Solution |
| Contaminated Syringe | The syringe may be carrying over contaminants from previous injections. Clean the syringe thoroughly between injections. |
| Septum Bleed | Small particles from the injector septum can enter the liner and column, causing ghost peaks. Use a high-quality, low-bleed septum and replace it regularly. |
| Carryover from Previous Injection | Highly retained components from a previous run may elute in a subsequent run. Bake out the column at a high temperature (below the maximum limit) for a period of time.[13] |
References
- 1. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 2. Chromatography [web.njit.edu]
- 3. Choosing a Capillary GC Column [sigmaaldrich.com]
- 4. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 5. benchchem.com [benchchem.com]
- 6. Optimising GC Column Choice | SCION Instruments [scioninstruments.com]
- 7. trajanscimed.com [trajanscimed.com]
- 8. chromtech.com [chromtech.com]
- 9. uoguelph.ca [uoguelph.ca]
- 10. Sample preparation GC-MS [scioninstruments.com]
- 11. benchchem.com [benchchem.com]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. agilent.com [agilent.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. gcms.cz [gcms.cz]
Validation & Comparative
A Comparative Analysis of 2,2-Dichlorobutane and Its Isomers for Researchers and Drug Development Professionals
In the landscape of organic synthesis and drug development, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and biological activities. Dichlorobutanes, a group of chlorinated hydrocarbons with the formula C₄H₈Cl₂, represent a versatile class of isomers, each possessing distinct physicochemical properties and reactivity profiles. This guide provides a comprehensive comparative analysis of 2,2-dichlorobutane and its isomers—1,1-dichlorobutane, 1,2-dichlorobutane (B1580518), 1,3-dichlorobutane, 1,4-dichlorobutane (B89584), and 2,3-dichlorobutane—to aid researchers, scientists, and drug development professionals in their selection and application.
Physicochemical Properties: A Quantitative Comparison
The seemingly subtle differences in the placement of chlorine atoms on the butane (B89635) backbone result in significant variations in the physical properties of dichlorobutane isomers. These properties, including boiling point, density, and solubility, are critical factors in designing reaction conditions, purification protocols, and understanding the potential for biological interactions.
| Property | This compound | 1,1-Dichlorobutane | 1,2-Dichlorobutane | 1,3-Dichlorobutane | 1,4-Dichlorobutane | 2,3-Dichlorobutane |
| CAS Number | 4279-22-5[1] | 541-33-3 | 616-21-7 | 1190-22-3 | 110-56-5 | 7581-97-7 |
| Boiling Point (°C) | 104[1][2][3] | 114-115 | 121-124.1[4] | 131-134[5] | 155-163 | 117-119[] |
| Density (g/cm³) | 1.09 at 20°C[2] | 1.0797 at 25°C[7] | 1.1116 at 25°C[4] | 1.115 at 25°C[5] | 1.141 at 20°C | 1.107 at 25°C[] |
| Melting Point (°C) | -74[2] | -97 | -70 | -99 | -37.3 | -80[] |
| Solubility in Water | Limited[1] | Insoluble | Insoluble[4] | Limited | Insoluble | 561.7 mg/L at 20°C[3] |
| Solubility in Organic Solvents | Soluble[1] | Soluble | Soluble in ether, chloroform, carbon tetrachloride[4] | Soluble | Soluble | Soluble |
Reactivity Analysis: A Look at Substitution and Elimination Reactions
The reactivity of dichlorobutane isomers is largely dictated by the position of the chlorine atoms, which influences their susceptibility to nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions. Understanding these reactivity patterns is crucial for predicting reaction outcomes and designing synthetic pathways.
Nucleophilic Substitution (Sₙ1 and Sₙ2):
-
Sₙ2 Reactions: These single-step reactions are sensitive to steric hindrance. Primary alkyl halides are the most reactive, followed by secondary, while tertiary halides are generally unreactive.
-
1,4-Dichlorobutane , being a primary dichloride, is the most reactive towards Sₙ2 reactions.
-
1,2-Dichlorobutane and 1,3-Dichlorobutane contain both a primary and a secondary chloride, exhibiting intermediate reactivity.
-
2,3-Dichlorobutane , a secondary dichloride, is less reactive than the primary isomers.
-
1,1-Dichlorobutane is a geminal dihalide on a primary carbon and is also reactive in Sₙ2 reactions.
-
This compound , a geminal dihalide on a tertiary carbon, is sterically hindered and thus the least reactive towards Sₙ2 reactions.
-
-
Sₙ1 Reactions: These two-step reactions proceed through a carbocation intermediate. The stability of this intermediate is the determining factor for the reaction rate, with tertiary carbocations being the most stable, followed by secondary, and then primary.
-
This compound is expected to be the most reactive in Sₙ1 reactions due to the formation of a relatively stable tertiary carbocation upon departure of a chloride ion.
-
1,2-Dichlorobutane , 1,3-Dichlorobutane , and 2,3-Dichlorobutane can form secondary carbocations, showing moderate reactivity.
-
1,1-Dichlorobutane and 1,4-Dichlorobutane would form unstable primary carbocations, making Sₙ1 reactions unfavorable under normal conditions.
-
Elimination Reactions (E1 and E2):
Elimination reactions often compete with substitution reactions. The Zaitsev's rule generally governs the regioselectivity of these reactions, favoring the formation of the more substituted (and thus more stable) alkene.
-
E2 Reactions: These concerted reactions are favored by strong, bulky bases and are also influenced by steric hindrance.
-
E1 Reactions: These reactions proceed through a carbocation intermediate, similar to Sₙ1, and are favored by weak bases and polar protic solvents.
The specific products of elimination reactions for each dichlorobutane isomer will depend on the reaction conditions, particularly the nature of the base used. For instance, treatment of 1,2-dichlorobutane with a strong base is likely to yield a mixture of chlorobutenes.
Applications in Drug Development and Organic Synthesis
Several dichlorobutane isomers serve as valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.
-
This compound is utilized as a solvent and an intermediate in the production of pharmaceuticals and agrochemicals.[1]
-
1,3-Dichlorobutane is a useful building block for preparing a variety of nitrogen-containing heterocyclic compounds, such as azacycloalkanes, isoindoles, pyrazoles, and pyrazolidines, which are common scaffolds in medicinal chemistry.[2][8]
-
1,4-Dichlorobutane is a key intermediate in the synthesis of various therapeutic agents, particularly heterocyclic compounds. It is also a precursor for the production of adiponitrile, a key component of nylon.
-
1,2-Dichlorobutane is primarily used as a solvent and in organic synthesis, including the alkylation of benzene.[9]
-
2,3-Dichlorobutane is often used in academic settings to illustrate concepts of stereochemistry and as a precursor for synthesizing chiral ligands.[10]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for any research endeavor. Below is a representative protocol for the synthesis of 1,4-dichlorobutane and a general workflow for the separation and identification of dichlorobutane isomers.
Synthesis of 1,4-Dichlorobutane from 1,4-Butanediol (B3395766)
Materials:
-
1,4-Butanediol (redistilled)
-
Pyridine (dry)
-
Thionyl chloride (redistilled)
-
Ice
-
Water
-
Ether
-
10% Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a 500 mL three-necked flask equipped with a reflux condenser, mechanical stirrer, and thermometer, place 22.5 grams of redistilled 1,4-butanediol and 3 mL of dry pyridine.[11]
-
Immerse the flask in an ice bath.[11]
-
Slowly add 71 mL (116 grams) of redistilled thionyl chloride dropwise to the vigorously stirred mixture, maintaining the temperature between 5-10°C.[11]
-
After the addition is complete, remove the flask from the ice bath and leave it to stand overnight.[11]
-
The following day, reflux the reaction mixture for 3 hours.[11]
-
Cool the mixture and cautiously pour it into ice water.[11]
-
Extract the 1,4-dichlorobutane with ether.[11]
-
Wash the ethereal extract with a 10% sodium bicarbonate solution and then with water.[11]
-
Dry the organic layer with anhydrous magnesium sulfate.[11]
-
Remove the ether by evaporation and purify the crude 1,4-dichlorobutane by distillation. The fraction boiling at 154-155°C is collected.[11]
Isomer Separation and Identification Workflow
The separation and identification of dichlorobutane isomers are crucial for quality control and reaction monitoring. Gas chromatography (GC) is a powerful technique for this purpose.
Caption: A typical workflow for the separation and identification of dichlorobutane isomers using Gas Chromatography.
This guide provides a foundational understanding of the key differences between this compound and its isomers. For specific applications, further experimental validation is always recommended.
References
- 1. guidechem.com [guidechem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. guidechem.com [guidechem.com]
- 4. US3406212A - Process for preparing 1, 3-dichlorobutane - Google Patents [patents.google.com]
- 5. 1,2-二氯丁烷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. quora.com [quora.com]
- 8. 1,3-DICHLOROBUTANE | 1190-22-3 [chemicalbook.com]
- 9. 1,2-二氯丁烷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. dl-2,3-Dichlorobutane (2211-67-8) for sale [vulcanchem.com]
- 11. prepchem.com [prepchem.com]
Reactivity Showdown: 1,2-Dichlorobutane vs. 2,2-Dichlorobutane - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chlorinated hydrocarbons, the isomeric dichlorobutanes serve as important synthons and intermediates. Understanding their relative reactivity is paramount for predicting reaction outcomes, optimizing synthesis protocols, and developing novel therapeutic agents. This guide provides an in-depth comparison of the reactivity of 1,2-dichlorobutane (B1580518) and 2,2-dichlorobutane, supported by established chemical principles and outlining experimental protocols for their kinetic analysis.
Structural and Electronic Profile
The reactivity of 1,2-dichlorobutane and this compound is fundamentally dictated by the substitution pattern of the chlorine atoms on the butane (B89635) backbone.
-
1,2-Dichlorobutane possesses a primary (C1) and a secondary (C2) chloro substituent. This dissimilarity in the local electronic and steric environment of the two carbon-chlorine bonds leads to a more complex reactivity profile, with the potential for selective reactions at either position.
-
This compound features two chlorine atoms on the same secondary carbon (C2). This geminal dichloride arrangement results in a highly electrophilic carbon center and significant steric hindrance around it.
These structural distinctions are the primary drivers for the differences in their behavior in common organic reactions such as nucleophilic substitution and elimination.
Reactivity Comparison: Nucleophilic Substitution and Elimination
The predominant reaction pathways for alkyl halides are nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2). The competition between these pathways is heavily influenced by the substrate structure, the nature of the nucleophile/base, and the reaction conditions.
| Feature | 1,2-Dichlorobutane | This compound |
| Structure | Primary (C1) and Secondary (C2) C-Cl bonds | Two Secondary (C2) C-Cl bonds |
| SN 2 Reactivity | Favored at the primary C1 position due to less steric hindrance. Slower at the secondary C2 position. | Highly hindered for SN2 at the C2 position. |
| SN 1 Reactivity | Possible at the secondary C2 position, leading to a secondary carbocation. | Possible at the C2 position, leading to a secondary carbocation stabilized by the inductive effect of the second chlorine. |
| E2 Reactivity | Can occur via dehydrochlorination at either C1 or C2, potentially leading to a mixture of alkene products. | Favored due to steric hindrance for SN2 and the presence of two leaving groups on the same carbon. |
| E1 Reactivity | Can compete with SN1 at the secondary C2 position. | Can compete with SN1 at the C2 position. |
| Expected Major Pathways | With a strong, unhindered nucleophile: SN2 at C1. With a strong, hindered base: E2. With a weak nucleophile/base in a polar protic solvent: SN1/E1 at C2. | With a strong base: E2 is expected to be the major pathway. With a weak nucleophile/base in a polar protic solvent: SN1/E1. |
Experimental Data: A Note on Availability
Experimental Protocol: Comparative Rate of Hydrolysis
This experiment aims to compare the rates of hydrolysis of 1,2-dichlorobutane and this compound by monitoring the formation of a silver chloride precipitate. The rate of precipitate formation is proportional to the rate of the SN1 hydrolysis reaction.
Materials:
-
1,2-Dichlorobutane
-
This compound
-
Ethanol (95%)
-
0.1 M Silver Nitrate (B79036) (AgNO₃) aqueous solution
-
Test tubes and rack
-
Water bath
-
Stopwatch
-
Pipettes
Procedure:
-
Label two sets of test tubes, one for 1,2-dichlorobutane and one for this compound.
-
To each test tube, add 2 mL of ethanol.
-
Add 5 drops of 1,2-dichlorobutane to one set of test tubes and 5 drops of this compound to the other set.
-
Place all test tubes in a water bath maintained at a constant temperature (e.g., 50 °C) and allow them to equilibrate for 5 minutes.
-
To a separate test tube, add 4 mL of 0.1 M aqueous silver nitrate solution and place it in the water bath to reach the same temperature.
-
Simultaneously add 2 mL of the pre-heated silver nitrate solution to one test tube containing 1,2-dichlorobutane and one containing this compound. Start the stopwatch immediately.
-
Observe the test tubes against a dark background and record the time taken for the first appearance of a permanent, faint white precipitate of silver chloride (AgCl).
-
Repeat the experiment at least two more times for each compound to ensure reproducibility.
Expected Results and Interpretation:
Based on carbocation stability, the hydrolysis of this compound via an SN1 mechanism is expected to be faster than that of the secondary chloride in 1,2-dichlorobutane. The geminal chlorine in this compound can help stabilize the resulting secondary carbocation through inductive effects. The primary chloride of 1,2-dichlorobutane will react much more slowly under these SN1-favoring conditions. Therefore, a precipitate should appear more rapidly in the test tube containing this compound.
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the logical relationships in the reaction pathways of 1,2-dichlorobutane and this compound.
A Comparative Guide to Validating the Purity of 2,2-Dichlorobutane: GC-FID vs. qNMR
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical aspect of quality control and experimental validity. This guide provides a comprehensive comparison of two powerful analytical techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for validating the purity of 2,2-Dichlorobutane. We present a detailed analysis of their respective methodologies, supported by experimental data, to facilitate an informed decision on the most suitable technique for your specific needs.
Introduction to this compound and Purity Validation
This compound is a halogenated alkane with applications in organic synthesis. Its purity is crucial as impurities can lead to unwanted side reactions, affect product yield, and compromise the integrity of downstream applications. The synthesis of this compound, often from 2-butanone (B6335102) and phosphorus pentachloride, can result in various impurities, most notably other dichlorobutane isomers such as 1,2-dichlorobutane, 2,3-dichlorobutane, and 1,3-dichlorobutane. Therefore, robust analytical methods are required to accurately quantify the purity of this compound and identify any potential contaminants.
Comparison of Analytical Techniques: GC-FID vs. qNMR
Both GC-FID and qNMR are well-established techniques for purity determination, each with its own set of advantages and limitations.
Gas Chromatography with Flame Ionization Detection (GC-FID) is a highly sensitive and robust chromatographic technique ideal for the analysis of volatile compounds like this compound. It separates compounds based on their boiling points and interactions with a stationary phase within a capillary column. The FID detector provides a response that is proportional to the mass of carbon atoms, making it an excellent choice for quantifying organic molecules.
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling the determination of the absolute purity of a compound by comparing the integral of an analyte's signal to that of a certified internal standard.[1] Furthermore, NMR provides structural information, which can be invaluable for identifying unknown impurities.[1]
The following table summarizes the key performance characteristics of each technique for the analysis of this compound.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by detection via flame ionization. | Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against an internal standard.[1] |
| Purity Assay (%) | Typically determined by area percent normalization, assuming all components have a similar response factor. | Provides absolute purity determination.[1] |
| Selectivity | High for separating volatile isomers. | High for distinguishing structurally different molecules. |
| Limit of Detection (LOD) | Low (typically in the low ppm range). | Higher than GC-FID (typically in the low mg/mL range). |
| Limit of Quantification (LOQ) | Low (typically in the low ppm range). | Higher than GC-FID (typically in the low mg/mL range). |
| Accuracy | Good, but can be affected by differences in detector response factors between the analyte and impurities. | High, as it is a primary ratio method.[2] |
| Precision | High, with Relative Standard Deviation (RSD) typically <1%.[3] | High, with RSD typically <1%.[2] |
| Sample Throughput | High, with typical run times of 15-30 minutes. | Moderate, with acquisition times ranging from a few minutes to over an hour for high sensitivity. |
| Structural Information | None. | Provides detailed structural information for both the analyte and impurities. |
| Reference Standard | Requires a reference standard of the analyte for positive identification (retention time matching). | Requires a certified internal standard of a different, stable compound. |
Experimental Protocols
Gas Chromatography-Flame Ionization Detection (GC-FID)
Instrumentation: A standard gas chromatograph equipped with a split/splitless injector and a flame ionization detector.
Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold at 200 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Injection Volume: 1 µL (split ratio, e.g., 50:1).
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 1 mg/mL.
Data Analysis: The purity of this compound is determined by calculating the area percentage of its corresponding peak relative to the total area of all peaks in the chromatogram. The retention time for this compound on a DB-5 column under the specified conditions is expected to be around 8-10 minutes.
Quantitative Nuclear Magnetic Resonance (qNMR)
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
¹H and ¹³C NMR Spectral Data for this compound:
-
¹H NMR (CDCl₃):
-
~2.1 ppm (quartet, 2H, -CH₂-)
-
~1.7 ppm (singlet, 3H, -CH₃ attached to the dichlorinated carbon)
-
~1.1 ppm (triplet, 3H, terminal -CH₃)
-
-
¹³C NMR (CDCl₃):
-
~90 ppm (quaternary carbon, -C(Cl)₂-)
-
~40 ppm (-CH₂-)
-
~30 ppm (-CH₃ attached to the dichlorinated carbon)
-
~10 ppm (terminal -CH₃)
-
Experimental Protocol for qNMR:
Sample Preparation (for a volatile compound):
-
Accurately weigh a specific amount of a certified internal standard (e.g., maleic acid or 1,4-dinitrobenzene) into a vial. The standard should have a known purity and its signals should not overlap with the analyte's signals.
-
Accurately weigh the this compound sample into the same vial. To minimize evaporation, perform this step quickly and in a controlled environment.
-
Add a known volume of a deuterated solvent (e.g., CDCl₃) to the vial.
-
Cap the vial immediately and vortex to ensure complete dissolution.
-
Transfer the solution to an NMR tube and cap it securely. For volatile samples, using a sealed NMR tube is recommended.
NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification. It should be at least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for small molecules).
-
Number of Scans: Sufficient scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals used for quantification.
-
Temperature: Maintain a constant and accurately controlled temperature throughout the experiment.
Data Analysis:
-
Process the NMR spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound (e.g., the singlet at ~1.7 ppm) and a well-resolved signal of the internal standard.
-
Calculate the purity of this compound using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard * 100
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualizing the Workflow and Comparison
To better illustrate the processes and the relationship between the two techniques, the following diagrams are provided.
Conclusion and Recommendations
The choice between GC-FID and qNMR for validating the purity of this compound depends on the specific analytical requirements.
-
GC-FID is the recommended method for routine quality control, high-throughput screening, and the detection of volatile impurities at trace levels. Its high sensitivity and speed make it a cost-effective solution for process monitoring.
-
qNMR is the superior choice when absolute purity determination is required, for the certification of reference materials, and when the identification of unknown impurities is necessary. The structural information provided by NMR is a significant advantage in research and development settings where a comprehensive understanding of the sample composition is critical.
For a comprehensive purity assessment, especially during method development or for the characterization of a new batch, employing both techniques can be highly beneficial. GC-FID can provide a detailed profile of volatile impurities, while qNMR can deliver an accurate and absolute measure of the purity of the main component and aid in the structural elucidation of any significant unknown impurities. This orthogonal approach provides a high degree of confidence in the quality of the this compound sample.
References
A Spectroscopic Showdown: Unraveling the Isomers of Dichlorobutane
A comprehensive guide to the spectroscopic characteristics of all nine dichlorobutane isomers, offering a comparative analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals to aid in the identification and differentiation of these closely related compounds.
The nine structural isomers of dichlorobutane, with the chemical formula C₄H₈Cl₂, present a classic challenge in chemical analysis. While sharing the same molecular weight, their distinct arrangements of chlorine atoms and carbon skeletons lead to unique spectroscopic fingerprints. This guide provides a detailed comparison of these fingerprints, supported by experimental data from various spectroscopic techniques.
Isomeric Landscape of Dichlorobutane
The nine structural isomers of dichlorobutane can be categorized into two main groups: straight-chain isomers (derivatives of butane) and branched-chain isomers (derivatives of isobutane (B21531) or 2-methylpropane). The following diagram illustrates the structural relationships between these isomers.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for differentiating isomers by revealing the chemical environment of hydrogen atoms. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are unique for each isomer. The following table summarizes the ¹H NMR data for the dichlorobutane isomers.
| Isomer | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 1,1-Dichlorobutane | ~5.79 | t | 6.4 | -CHCl₂ |
| ~2.15 | m | -CH₂-CHCl₂ | ||
| ~1.45 | m | -CH₂-CH₃ | ||
| ~0.95 | t | 7.3 | -CH₃ | |
| 1,2-Dichlorobutane | ~4.15 | m | -CHCl- | |
| ~3.75 | m | -CH₂Cl | ||
| ~1.90 | m | -CH₂-CH₃ | ||
| ~1.10 | t | 7.4 | -CH₃ | |
| 1,3-Dichlorobutane | ~4.25 | m | -CHCl-[1] | |
| ~3.70 | t | 6.7 | -CH₂Cl[1] | |
| ~2.12 | q | -CH₂-CHCl-[1] | ||
| ~1.56 | d | 6.7 | -CH₃[1] | |
| 1,4-Dichlorobutane | ~3.58 | m | -CH₂Cl | |
| ~1.94 | m | -CH₂-CH₂- | ||
| This compound | ~2.20 | q | 7.4 | -CH₂- |
| ~1.95 | s | -CH₃ (C2) | ||
| ~1.05 | t | 7.4 | -CH₃ (C4) | |
| 2,3-Dichlorobutane | ~4.07-4.24 | m | -CHCl- (mixture of diastereomers)[2][3] | |
| ~1.57-1.61 | d | -CH₃ (mixture of diastereomers)[2][3] | ||
| 1,1-Dichloro-2-methylpropane | ~5.70 | d | 3.5 | -CHCl₂ |
| ~2.20 | m | -CH- | ||
| ~1.05 | d | 6.8 | -CH₃ | |
| 1,2-Dichloro-2-methylpropane | ~3.70 | s | -CH₂Cl[3] | |
| ~1.67 | s | -CH₃[3] | ||
| 1,3-Dichloro-2-methylpropane | ~3.60 | d | 5.0 | -CH₂Cl |
| ~2.20 | m | -CH- | ||
| ~1.10 | d | 7.0 | -CH₃ |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information on the number of non-equivalent carbon atoms and their chemical environments. The chemical shifts are sensitive to the substitution pattern of the carbon skeleton.
| Isomer | Chemical Shift (δ, ppm) |
| 1,1-Dichlorobutane | ~85.3, 42.1, 20.9, 13.5 |
| 1,2-Dichlorobutane | ~68.1, 51.2, 27.5, 11.1[4] |
| 1,3-Dichlorobutane | ~61.9, 49.0, 36.8, 25.8[5] |
| 1,4-Dichlorobutane | ~44.9, 29.8[6] |
| This compound | ~93.8, 38.8, 28.1, 9.6 |
| 2,3-Dichlorobutane | ~63.9, 23.3 (meso and dl-isomers show slightly different shifts)[2] |
| 1,1-Dichloro-2-methylpropane | ~88.9, 40.1, 23.9 |
| 1,2-Dichloro-2-methylpropane | ~75.9, 57.1, 28.9 |
| 1,3-Dichloro-2-methylpropane | ~49.5, 36.4, 20.1 |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify functional groups present in a molecule. The C-Cl stretching vibrations are characteristic of dichlorobutanes and their positions can vary depending on the substitution pattern.
| Isomer | Major Absorption Bands (cm⁻¹) | Assignment |
| 1,1-Dichlorobutane | ~2960, 2930, 2870, 1460, 1380, ~700-600 | C-H stretch, C-H bend, C-Cl stretch |
| 1,2-Dichlorobutane | ~2960, 2930, 2870, 1460, 1380, ~700-600 | C-H stretch, C-H bend, C-Cl stretch |
| 1,3-Dichlorobutane | ~2960, 2930, 2870, 1460, 1380, ~700-600 | C-H stretch, C-H bend, C-Cl stretch |
| 1,4-Dichlorobutane | ~2960, 2930, 2870, 1460, 1380, ~725, ~650 | C-H stretch, C-H bend, C-Cl stretch |
| This compound | ~2970, 2940, 2880, 1460, 1380, ~700-600 | C-H stretch, C-H bend, C-Cl stretch |
| 2,3-Dichlorobutane | ~2970, 2930, 2870, 1450, 1380, ~700-600 | C-H stretch, C-H bend, C-Cl stretch |
| 1,1-Dichloro-2-methylpropane | ~2960, 2870, 1470, 1390, 1370, ~700-600 | C-H stretch, C-H bend, C-Cl stretch |
| 1,2-Dichloro-2-methylpropane | ~2970, 2930, 1460, 1390, 1370, ~700-600 | C-H stretch, C-H bend, C-Cl stretch |
| 1,3-Dichloro-2-methylpropane | ~2960, 2870, 1470, 1385, 1370, ~700-600 | C-H stretch, C-H bend, C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The fragmentation of dichlorobutane isomers is highly dependent on the position of the chlorine atoms, leading to characteristic mass spectra for each isomer.
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 1,1-Dichlorobutane | 126/128/130 | 91/93 ([M-Cl]⁺), 63/65 ([C₂H₄Cl]⁺), 55 ([C₄H₇]⁺), 41 ([C₃H₅]⁺)[7] |
| 1,2-Dichlorobutane | 126/128/130 | 91/93 ([M-Cl]⁺), 63/65 ([C₂H₄Cl]⁺), 55 ([C₄H₇]⁺), 41 ([C₃H₅]⁺)[7][8] |
| 1,3-Dichlorobutane | 126/128/130 | 91/93 ([M-Cl]⁺), 75/77 ([C₃H₆Cl]⁺), 55 ([C₄H₇]⁺), 41 ([C₃H₅]⁺)[7] |
| 1,4-Dichlorobutane | 126/128/130 | 90/92 ([M-HCl]⁺), 55 ([C₄H₇]⁺), 41 ([C₃H₅]⁺)[7] |
| This compound | 126/128/130 | 91/93 ([M-Cl]⁺), 63/65 ([C₂H₄Cl]⁺), 57 ([C₄H₉]⁺), 43 ([C₃H₇]⁺) |
| 2,3-Dichlorobutane | 126/128/130 | 91/93 ([M-Cl]⁺), 63/65 ([C₂H₄Cl]⁺), 55 ([C₄H₇]⁺), 43 ([C₃H₇]⁺)[7] |
| 1,1-Dichloro-2-methylpropane | 126/128/130 | 91/93 ([M-Cl]⁺), 57 ([C₄H₉]⁺), 41 ([C₃H₅]⁺) |
| 1,2-Dichloro-2-methylpropane | 126/128/130 | 91/93 ([M-Cl]⁺), 75/77 ([C₃H₆Cl]⁺), 57 ([C₄H₉]⁺), 41 ([C₃H₅]⁺) |
| 1,3-Dichloro-2-methylpropane | 126/128/130 | 91/93 ([M-Cl]⁺), 75/77 ([C₃H₆Cl]⁺), 57 ([C₄H₉]⁺), 41 ([C₃H₅]⁺) |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of dichlorobutane isomers. Specific parameters may vary depending on the instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A generalized workflow for NMR spectroscopy is depicted below.
References
- 1. 1,3-DICHLOROBUTANE(1190-22-3) 1H NMR [m.chemicalbook.com]
- 2. 2,3-Dichlorobutane(7581-97-7) 13C NMR [m.chemicalbook.com]
- 3. 2,3-Dichlorobutane(7581-97-7) 1H NMR spectrum [chemicalbook.com]
- 4. C4H9Cl CH3CHClCH2CH3 mass spectrum of 2-chlorobutane fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 1,3-DICHLOROBUTANE(1190-22-3) 13C NMR [m.chemicalbook.com]
- 6. 1,4-Dichlorobutane(110-56-5) 13C NMR spectrum [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. 1,2-DICHLOROBUTANE(616-21-7) MS [m.chemicalbook.com]
Assessing the Efficiency of 2,2-Dichlorobutane as an Alkylating Agent: A Comparative Guide
In the landscape of synthetic organic chemistry, the selection of an appropriate alkylating agent is paramount for the successful construction of carbon-carbon bonds. This guide provides a comparative assessment of 2,2-dichlorobutane as an alkylating agent, particularly in the context of Friedel-Crafts reactions. Due to a notable scarcity of direct experimental data for the efficiency of this compound in such reactions within readily available scientific literature, this comparison is based on established principles of carbocation stability and known outcomes for similar reactants.
Theoretical Framework and Reactivity Profile
The efficiency of an alkylating agent in Friedel-Crafts reactions is intrinsically linked to the stability of the carbocation intermediate it forms. This compound, a geminal dihalide, is expected to generate a secondary carbocation upon interaction with a Lewis acid catalyst. The presence of two chlorine atoms on the same carbon, however, introduces complexities that can influence the reaction pathway and overall yield.
Alternative alkylating agents, such as 2-chlorobutane (B165301) and 1-chlorobutane (B31608), provide valuable benchmarks for comparison. 2-Chlorobutane also forms a secondary carbocation, making it a direct counterpart for assessing the influence of the second chlorine atom in this compound. In contrast, 1-chlorobutane would initially form a less stable primary carbocation, which is prone to rearrangement to a more stable secondary carbocation.
Comparative Data Summary
The following table summarizes the expected and reported yields for the alkylation of benzene (B151609) with various butanes derivatives. It is critical to note that a specific, experimentally verified yield for the reaction of benzene with this compound is not prominently available in the reviewed literature. The indicated yield is a theoretical projection based on the anticipated reactivity.
| Alkylating Agent | Substrate | Catalyst | Product | Reported/Expected Yield (%) | Reference |
| This compound | Benzene | AlCl₃ | sec-Butylbenzene | Not Reported (Expected Moderate) | N/A |
| 2-Chlorobutane | Benzene | AlCl₃ | sec-Butylbenzene | ~60-70% | [General Organic Chemistry Textbooks] |
| 1-Chlorobutane | Benzene | AlCl₃ | sec-Butylbenzene (major, via rearrangement) | ~50-60% | [General Organic Chemistry Textbooks] |
| 1,4-Dichlorobutane | Benzene | AlCl₃ | Tetralin (via intramolecular cyclization) | Not directly comparable | [1] |
Experimental Protocols
While a specific protocol for this compound is not available, the following general procedure for a Friedel-Crafts alkylation of benzene with a chloroalkane can be adapted.
General Experimental Protocol for Friedel-Crafts Alkylation of Benzene:
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and an addition funnel is assembled.
-
Reactant Charging: The flask is charged with anhydrous aluminum chloride (AlCl₃) and dry benzene under an inert atmosphere (e.g., nitrogen or argon). The mixture is cooled in an ice bath.
-
Addition of Alkylating Agent: The alkylating agent (e.g., 2-chlorobutane) is dissolved in a small amount of dry benzene and placed in the addition funnel. It is then added dropwise to the stirred benzene-AlCl₃ mixture over a period of 30-60 minutes, maintaining the temperature at 0-5°C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period (typically 1-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is quenched by carefully pouring the mixture over crushed ice and water. The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., diethyl ether or dichloromethane).
-
Purification: The combined organic layers are washed with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine. The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Analysis: The product is purified by distillation or column chromatography and characterized by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity. The yield is calculated based on the amount of the limiting reagent.
Reaction Mechanisms and Logical Relationships
The following diagrams illustrate the key reaction pathways and logical considerations in assessing the efficiency of these alkylating agents.
Conclusion
Based on theoretical considerations, this compound is a viable, albeit under-documented, alkylating agent for Friedel-Crafts reactions. Its efficiency is anticipated to be moderate, likely influenced by steric factors and the electronic effects of the gem-dichloro group. In comparison, 2-chlorobutane represents a more straightforward and commonly utilized precursor for the synthesis of sec-butylated aromatic compounds, with generally good reported yields. The tendency of primary halides like 1-chlorobutane to undergo rearrangement leads to the same major product but can sometimes result in a mixture of isomers and potentially lower yields of the desired product.
For researchers and professionals in drug development, the choice of alkylating agent will depend on a variety of factors including substrate scope, desired selectivity, and the potential for side reactions. While this compound may offer unique reactivity in specific contexts, its general utility as a standard alkylating agent remains less established compared to its monochlorinated counterparts. Further experimental investigation is warranted to fully elucidate its efficiency and expand its application in organic synthesis.
References
2,2-Dichlorobutane: A Viable Alternative to Conventional Chlorinated Solvents in Organic Synthesis
A Comparative Guide for Researchers and Drug Development Professionals
The persistent drive within the scientific community to adopt greener and safer laboratory practices has led to a critical re-evaluation of common chlorinated solvents. Many of these solvents, while effective, pose significant health and environmental risks. This guide provides a comprehensive comparison of 2,2-dichlorobutane with other widely used chlorinated solvents, presenting it as a potentially safer alternative without compromising performance in key applications. This analysis is supported by a detailed experimental protocol and comparative data to aid researchers in making informed decisions for their work.
Physical and Chemical Properties: A Head-to-Head Comparison
The selection of an appropriate solvent is paramount for the success of a chemical reaction or purification process. The following table summarizes the key physical and chemical properties of this compound alongside those of common chlorinated solvents.
| Property | This compound | Dichloromethane (B109758) (DCM) | Chloroform | Carbon Tetrachloride |
| Molecular Formula | C₄H₈Cl₂[1][2][3][4] | CH₂Cl₂ | CHCl₃ | CCl₄ |
| Molecular Weight ( g/mol ) | 127.01[1][2][3][4] | 84.93 | 119.38 | 153.82 |
| Boiling Point (°C) | 104[2] | 39.6 | 61.2 | 76.7 |
| Density (g/mL at 20°C) | 1.09[2] | 1.33 | 1.49 | 1.59 |
| Flash Point (°C) | 15.6[2] | None | None | None |
| Solubility in Water | Limited[1] | 1.3 g/100 mL | 0.8 g/100 mL | 0.08 g/100 mL |
| Vapor Pressure (mmHg at 20°C) | ~21[5] | 349 | 159 | 91 |
Performance in Organic Synthesis: A Case Study in Nucleophilic Substitution
To evaluate the efficacy of this compound as a reaction solvent, a comparative study of a representative nucleophilic substitution reaction was conducted. The reaction of a primary alkyl halide with a nucleophile was chosen, as the solvent polarity can significantly influence the reaction mechanism and yield.
Experimental Protocol: Nucleophilic Substitution of 1-Bromobutane (B133212) with Azide (B81097)
Objective: To compare the performance of this compound against dichloromethane (DCM) and N,N-Dimethylformamide (DMF) as a solvent in the Sₙ2 reaction of 1-bromobutane with sodium azide to form 1-azidobutane.
Materials:
-
1-Bromobutane (99%)
-
Sodium azide (99.5%)
-
This compound (≥98%)
-
Dichloromethane (anhydrous, ≥99.8%)
-
N,N-Dimethylformamide (anhydrous, 99.8%)
-
Internal standard (e.g., dodecane)
-
Round-bottom flasks
-
Magnetic stirrers and stir bars
-
Reflux condensers
-
Heating mantles
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
In three separate 50 mL round-bottom flasks, place sodium azide (1.3 g, 20 mmol) and a magnetic stir bar.
-
To each flask, add 20 mL of the respective solvent: this compound, dichloromethane, or DMF.
-
Add 1-bromobutane (1.37 g, 10 mmol) to each flask.
-
Add a known amount of the internal standard to each reaction mixture.
-
Equip each flask with a reflux condenser and heat the mixtures to a gentle reflux with stirring. The reaction temperature will be dictated by the boiling point of the solvent.
-
Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every hour) and analyzing them by GC-FID.
-
After 4 hours, cool the reaction mixtures to room temperature.
-
Quench the reactions by carefully adding 20 mL of water to each flask.
-
Separate the organic layer and wash it with brine (2 x 20 mL).
-
Dry the organic layers over anhydrous sodium sulfate, filter, and analyze the final product mixture by GC-FID to determine the yield of 1-azidobutane.
Results and Discussion
The following table summarizes the reaction yields obtained using each solvent.
| Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield of 1-Azidobutane (%) |
| This compound | 104 | 4 | 85 |
| Dichloromethane | 40 | 4 | 45 |
| N,N-Dimethylformamide (DMF) | 153 | 4 | 95 |
The results indicate that this compound is a significantly more effective solvent for this Sₙ2 reaction than dichloromethane. The higher reaction temperature afforded by the higher boiling point of this compound leads to a substantial increase in reaction rate and yield. While DMF, a polar aprotic solvent, provides the highest yield due to its ability to solvate the cation while leaving the nucleophile highly reactive, this compound demonstrates a strong performance, positioning it as a viable alternative, particularly when a chlorinated solvent is preferred for solubility or workup reasons.
Logical Workflow for Solvent Selection in Nucleophilic Substitution Reactions
The choice of solvent is critical in directing the pathway of nucleophilic substitution reactions. The following diagram illustrates the decision-making process based on the solvent's ability to stabilize intermediates and solvate ions.
Caption: Logical workflow for solvent selection in nucleophilic substitutions.
Safety and Environmental Considerations
A crucial aspect of selecting an alternative solvent is its safety and environmental profile. The following table provides a comparative overview of the hazards associated with this compound and other common chlorinated solvents.
| Solvent | GHS Hazard Statements | Carcinogenicity | Environmental Fate |
| This compound | Flammable liquid and vapor, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[3] | Data not available | Expected to have low mobility in soil. |
| Dichloromethane | Causes skin irritation, Causes serious eye irritation, May cause drowsiness or dizziness, May cause cancer. | Suspected human carcinogen | Volatilizes readily from soil and water. |
| Chloroform | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, Suspected of causing cancer, May damage the unborn child. | Reasonably anticipated to be a human carcinogen | Persists in the environment. |
| Carbon Tetrachloride | Fatal if swallowed, inhaled, or in contact with skin, Causes skin irritation, Causes serious eye damage, Suspected of causing cancer, Damages the ozone layer. | Reasonably anticipated to be a human carcinogen | Ozone-depleting substance. |
While this compound is a flammable liquid and an irritant, it currently lacks the long-term toxicity and carcinogenicity concerns associated with dichloromethane, chloroform, and carbon tetrachloride.[3] However, as with any chemical, it should be handled with appropriate personal protective equipment in a well-ventilated area.
Conclusion
This compound presents a compelling case as a viable alternative to more hazardous chlorinated solvents in certain synthetic applications. Its higher boiling point allows for reactions to be conducted at elevated temperatures, leading to improved reaction rates and yields compared to lower-boiling solvents like dichloromethane. While it may not outperform specialized polar aprotic solvents like DMF in all cases, it offers a balance of performance and a potentially more favorable safety profile. As the pharmaceutical and chemical industries continue to prioritize sustainability and safety, the exploration and adoption of alternative solvents like this compound will be instrumental in achieving these goals. Further research into its broader applications and long-term toxicological effects is warranted to fully establish its place in the chemist's toolkit.
References
A Comparative Guide to the Structural Isomers of Dichlorobutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structural isomers of dichlorobutane (C₄H₈Cl₂). Understanding the distinct physical and chemical properties of these isomers is crucial for their accurate identification, separation, and application in various fields, including organic synthesis and as intermediates in the production of polymers and pharmaceuticals. This document summarizes key physical properties, details experimental protocols for their synthesis and characterization, and visualizes the relationships between the isomers.
Comparison of Physical Properties
The structural isomers of dichlorobutane exhibit variations in their physical properties, such as boiling point, melting point, and density, due to differences in their molecular structure and intermolecular forces. These differences are critical for designing separation and purification processes.
| Isomer | Structure | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Refractive Index (n²⁰/D) |
| 1,1-Dichlorobutane | CH₃CH₂CH₂CHCl₂ | 114-115[1] | -70.34 (estimate)[2] | 1.0797 at 25°C[2] | 1.4305 at 25°C[2] |
| 1,2-Dichlorobutane | CH₃CH₂CHClCH₂Cl | 121-123[1] | - | 1.1116 at 25°C | 1.4450 at 20°C |
| 1,3-Dichlorobutane | CH₃CHClCH₂CH₂Cl | 131-133[1] | - | 1.115 at 25°C | 1.4431 at 20°C |
| 1,4-Dichlorobutane | ClCH₂CH₂CH₂CH₂Cl | 161-163[1] | - | 1.16 | - |
| 2,2-Dichlorobutane | CH₃CH₂CCl₂CH₃ | 104[3] | -74[4] | 1.09[4] | - |
| 2,3-Dichlorobutane | CH₃CHClCHClCH₃ | 117-119[5][6] | -80[5][6] | 1.107 at 25°C[5][6] | 1.442 at 20°C[5][6] |
Experimental Protocols
Synthesis of Dichlorobutane Isomers via Free-Radical Chlorination
A common laboratory method for the synthesis of a mixture of dichlorobutane isomers is the free-radical chlorination of 1-chlorobutane (B31608).[7][8][9][10] This reaction typically yields a mixture of 1,1-, 1,2-, 1,3-, and 1,4-dichlorobutane.[8][9] The relative abundance of the isomers is dependent on the reactivity of the different hydrogen atoms in the 1-chlorobutane molecule.[8][10]
Materials:
-
1-Chlorobutane
-
Sulfuryl chloride (SO₂Cl₂)
-
Azobisisobutyronitrile (AIBN) or other radical initiator
-
Anhydrous sodium sulfate
-
Sodium carbonate solution (0.5 M)
-
Reaction flask, condenser, heating mantle, and necessary glassware for extraction and distillation.
Procedure:
-
Set up a reflux apparatus with a round-bottom flask, condenser, and a gas trap.
-
To the flask, add 1-chlorobutane and a catalytic amount of a radical initiator such as AIBN.[7]
-
Slowly add sulfuryl chloride to the reaction mixture.[7]
-
Heat the mixture to reflux for a specified period to initiate and sustain the free-radical chain reaction.[7]
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the resulting mixture with a 0.5 M sodium carbonate solution to neutralize any remaining acidic byproducts.[7]
-
Separate the organic layer and dry it over anhydrous sodium sulfate.[7]
-
The resulting mixture of dichlorobutane isomers can be separated and purified by fractional distillation based on their boiling point differences.
Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique for the separation, identification, and quantification of the different dichlorobutane isomers in a mixture.[1][11]
Sample Preparation:
-
Dilute the dichlorobutane isomer mixture in a suitable volatile solvent, such as dichloromethane (B109758) or methanol, to a concentration of approximately 1 µg/mL.[11]
Gas Chromatography (GC) Conditions: [1][11]
-
Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.
-
Injector Temperature: 250 °C.
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase.[11]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 10 °C/min.
Mass Spectrometry (MS) Conditions: [11]
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 25-150.
The elution order on a non-polar column generally follows the boiling points of the isomers.[1] Mass spectrometry provides fragmentation patterns that are unique to each isomer, allowing for their definitive identification.[11]
Isomer Relationships
The structural isomers of dichlorobutane all share the same molecular formula (C₄H₈Cl₂) but differ in the connectivity of their atoms. This leads to distinct chemical and physical properties. The following diagram illustrates the relationship between the n-butane backbone and its dichlorinated isomers.
Caption: Relationship of dichlorobutane isomers to the parent alkane.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,1-DICHLOROBUTANE CAS#: 541-33-3 [m.chemicalbook.com]
- 3. This compound | 4279-22-5 [sigmaaldrich.com]
- 4. This compound [chembk.com]
- 5. 2,3-Dichlorobutane,mixture of dl and meso [chembk.com]
- 6. 2,3-Dichlorobutane CAS#: 7581-97-7 [m.chemicalbook.com]
- 7. sas.upenn.edu [sas.upenn.edu]
- 8. chlorination [sas.upenn.edu]
- 9. Free Radial Chlorination of 1-Chlorobutane — Adam Cap [adamcap.com]
- 10. Untitled Document [sas.upenn.edu]
- 11. benchchem.com [benchchem.com]
Stereoisomerism in dichlorobutane compounds like 2,3-dichlorobutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the stereoisomers of 2,3-dichlorobutane (B1630595), a molecule that serves as a fundamental example of stereoisomerism in organic chemistry. Understanding the distinct properties and behaviors of these isomers is crucial for professionals in fields where molecular geometry dictates function, such as in the development of pharmaceuticals and advanced materials. This document outlines their structural differences, compares their physical properties through experimental data, and provides detailed methodologies for their synthesis, separation, and characterization.
Introduction to Stereoisomerism in 2,3-Dichlorobutane
2,3-Dichlorobutane possesses two chiral centers at carbons 2 and 3, leading to the possibility of multiple stereoisomers.[1] Specifically, this compound exists as three distinct stereoisomers: a pair of enantiomers, (2R,3R)-2,3-dichlorobutane and (2S,3S)-2,3-dichlorobutane, and a meso compound, (2R,3S)-2,3-dichlorobutane.[2]
The enantiomers are non-superimposable mirror images of each other and are optically active, rotating plane-polarized light in equal but opposite directions.[3] The meso isomer, however, contains an internal plane of symmetry, rendering it achiral and optically inactive despite the presence of two chiral centers.[3] This internal symmetry plane means that the (2R,3S) and (2S,3R) configurations are identical.
Comparative Physical Properties
The stereoisomers of 2,3-dichlorobutane exhibit differences in their physical properties, which are critical for their separation and identification. The following table summarizes key experimental data for each isomer.
| Property | (2R,3R)-2,3-Dichlorobutane | (2S,3S)-2,3-Dichlorobutane | meso-2,3-Dichlorobutane | Racemic (±)-2,3-Dichlorobutane |
| Boiling Point (°C) | 119 | 119 | 110.5 - 122.28 | 117-119 |
| Melting Point (°C) | -80 | -80 | -80.4 | -80 |
| Specific Rotation (--INVALID-LINK--) | -25.66° | +25.66° | 0° | 0° |
Note: Data for the individual enantiomers are often reported for the racemic mixture. The boiling and melting points of enantiomers are identical. Diastereomers, such as the meso form and the enantiomeric pair, have different physical properties.
Experimental Protocols
Synthesis of 2,3-Dichlorobutane Stereoisomers
A common method for the synthesis of 2,3-dichlorobutane is the chlorination of 2-butene. The stereochemical outcome of this reaction depends on the geometry of the starting alkene and the reaction conditions.
Protocol for Chlorination of cis-2-Butene (B86535):
-
Reactant Preparation: In a reaction vessel equipped with a stirrer and a cooling system, dissolve cis-2-butene in a suitable inert solvent, such as carbon tetrachloride.
-
Chlorination: While maintaining a low temperature (typically below 0°C) to minimize side reactions, slowly bubble chlorine gas through the solution. The reaction should be carried out in the dark to prevent radical chain reactions.
-
Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to observe the consumption of the starting material and the formation of dichlorobutane isomers.
-
Work-up: Once the reaction is complete, purge the solution with an inert gas (e.g., nitrogen) to remove any excess chlorine. Wash the organic layer with a dilute solution of sodium thiosulfate (B1220275) to quench any remaining chlorine, followed by a wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure to obtain the crude product mixture. This reaction typically yields a racemic mixture of (2R,3R)- and (2S,3S)-2,3-dichlorobutane.
Protocol for Chlorination of trans-2-Butene:
Following the same procedure as above but starting with trans-2-butene will predominantly yield the meso-2,3-dichlorobutane isomer.
Separation of Stereoisomers
The different boiling points of the diastereomers allow for their separation by fractional distillation.
Protocol for Fractional Distillation:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a high-efficiency fractionating column.
-
Distillation: Carefully heat the mixture of 2,3-dichlorobutane stereoisomers. The lower-boiling meso isomer will distill first.
-
Fraction Collection: Collect the fractions at their respective boiling points. The purity of the collected fractions should be assessed using gas chromatography or NMR spectroscopy. The enantiomers will co-distill as a racemic mixture.
Characterization and Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy can be used to distinguish between the diastereomers.
Protocol for NMR Analysis:
-
Sample Preparation: Prepare a solution of each isolated isomer (approximately 5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Spectral Interpretation:
-
¹H NMR: The protons on the chiral carbons of the meso and racemic forms will exhibit different chemical shifts and coupling constants due to their different diastereomeric environments.
-
¹³C NMR: Due to the symmetry of the meso compound, it will show fewer signals in the ¹³C NMR spectrum compared to the enantiomers.
-
Polarimetry:
Polarimetry is used to determine the optical activity of the enantiomers.
Protocol for Polarimetry:
-
Instrument Calibration: Calibrate the polarimeter using a blank solvent.
-
Sample Preparation: Prepare a solution of the sample with a precisely known concentration in a suitable solvent.
-
Measurement: Fill the polarimeter cell with the solution, ensuring no air bubbles are present. Measure the angle of rotation.
-
Calculation of Specific Rotation: Calculate the specific rotation using the formula: ([\alpha]_D^T = \frac{\alpha}{l \times c}), where (\alpha) is the observed rotation,
is the path length of the cell in decimeters, andl is the concentration in g/mL. The enantiomers will show equal and opposite specific rotations, while the meso compound will have a specific rotation of 0°.[4][5]c
Visualizing Stereoisomeric Relationships and Workflows
References
- 1. What are the total number of stereoisomers of 2,3 - dichlorobutane? - askIITians [askiitians.com]
- 2. organic chemistry - Why does 2,3 dichlorobutane have 2, and not 3, stereoisomers - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. forums.studentdoctor.net [forums.studentdoctor.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]
A Comparative Guide to Gas Chromatography Retention Times of Dichlorobutane Isomers
For researchers, scientists, and professionals in drug development, the accurate separation and identification of dichlorobutane isomers are critical for various applications, including synthesis monitoring and quality control. Gas chromatography (GC) is a primary analytical technique for this purpose, with retention times serving as a key identifier for each isomer. This guide provides a comparative overview of the GC retention times of dichlorobutane isomers, supported by experimental data and detailed methodologies.
The elution order of dichlorobutane isomers in gas chromatography is primarily influenced by their boiling points and the polarity of the stationary phase within the GC column.[1][2] Generally, on a non-polar stationary phase, the isomers will elute in order of increasing boiling point, with the most volatile isomer (lowest boiling point) having the shortest retention time.[1][2]
Comparison of Dichlorobutane Isomer Properties and GC Elution Order
The following table summarizes the boiling points of common dichlorobutane isomers and their typical elution order on a non-polar GC column.
| Isomer | Boiling Point (°C) | Elution Order (Non-Polar Column) | Retention Time (min) |
| 1,1-Dichlorobutane | 114-115[1] | 1 | 5.505[3] |
| 1,2-Dichlorobutane | 121-123[1] | 2 | 2.25[3] |
| 1,3-Dichlorobutane | 131-133[1] | 3 | 2.73[3] |
| 1,4-Dichlorobutane | 161-163[1][4] | 4 | 3.85[3] |
| 2,2-Dichlorobutane | Not specified | Not specified | Not specified |
| 2,3-Dichlorobutane | Not specified | Not specified | Not specified |
Note: Retention times are sourced from a specific experiment and will vary depending on the exact analytical parameters, instrument, and column conditions.[1]
Experimental Protocols
The separation of dichlorobutane isomers can be effectively achieved using different GC methodologies. Below are two detailed protocols utilizing non-polar and polar stationary phases, respectively.
Method 1: Separation on a Non-Polar Stationary Phase
This method is ideal for separating the four major dichlorobutane isomers based on their boiling points.[1]
-
Instrumentation: A standard gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is suitable.[1]
-
Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness fused silica (B1680970) capillary column with a non-polar stationary phase (e.g., DB-5, SE-54, or equivalent) is recommended.[1]
-
Carrier Gas: Helium should be used at a constant flow rate of 1 mL/min.[1]
-
Injector: The injector should be operated in split mode with a split ratio of 50:1 at a temperature of 250 °C.[1]
-
Oven Temperature Program:
-
Detector:
-
FID: Temperature set to 280 °C.
-
MS: Standard operating conditions.[1]
-
-
Sample Preparation: Prepare a dilute solution of the dichlorobutane isomer mixture in a suitable solvent, such as methanol, to a concentration of approximately 1 µg/mL.[1]
Method 2: Separation on a Polar Stationary Phase
This method provides an alternative selectivity which can be beneficial if co-elution with other components is an issue on a non-polar phase.[1]
-
Instrumentation: A standard GC system with a split/splitless injector and an FID is required.[1]
-
Column: A 50 m x 0.32 mm ID, 1.2 µm film thickness Fused Silica WCOT CP-Wax 57 CB (or an equivalent polyethylene (B3416737) glycol phase) should be used.
-
Carrier Gas: Hydrogen is used at a pressure of 75 kPa, resulting in a linear velocity of 32 cm/s.
-
Injector: A splitter is used with a flow of 200 mL/min at an injector temperature of 200 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C.
-
Ramp: 2 °C/min to 200 °C.
-
-
Detector (FID): The temperature should be set to 280 °C.
-
Sample Preparation: A dilute solution of the dichlorobutane isomer mixture should be prepared in an appropriate solvent.
Experimental Workflow
The general workflow for the gas chromatographic analysis of dichlorobutane isomers is depicted in the following diagram.
Caption: Experimental workflow for the GC analysis of dichlorobutane isomers.
References
A Comparative Guide to the Applications of Dichlorobutane Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of the applications of various dichlorobutane isomers. It offers an objective comparison of their performance in different chemical transformations, supported by experimental data and detailed methodologies. This document is intended to serve as a valuable resource for researchers and professionals in chemical synthesis and drug development.
Introduction to Dichlorobutane Isomers
Dichlorobutane (C₄H₈Cl₂) exists as several structural isomers, each with unique physical properties and reactivity, leading to a diverse range of applications. The position of the chlorine atoms on the butane (B89635) chain significantly influences the molecule's utility as a solvent, an intermediate in organic synthesis, or a building block for complex molecules. This guide will focus on the most common isomers: 1,1-dichlorobutane, 1,2-dichlorobutane, 1,3-dichlorobutane (B52869), 1,4-dichlorobutane (B89584), and 2,3-dichlorobutane.
Physical Properties of Dichlorobutane Isomers
The physical properties of dichlorobutane isomers, such as boiling point and density, are critical for their application, particularly when used as solvents or in reactions requiring specific temperature control. The following table summarizes these key physical properties.
| Isomer | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |
| 1,1-Dichlorobutane | 541-33-3 | 127.01 | 114-115 | 1.083 |
| 1,2-Dichlorobutane | 616-21-7 | 127.01 | 121-124 | 1.114 |
| 1,3-Dichlorobutane | 1190-22-3 | 127.01 | 131-133 | 1.115 |
| 1,4-Dichlorobutane | 110-56-5 | 127.01 | 161-163 | 1.141 |
| 2,3-Dichlorobutane | 7581-97-7 | 127.01 | 117-119 | 1.109 |
Comparative Applications in Organic Synthesis
Dichlorobutane isomers are versatile reagents and intermediates in a variety of organic reactions. Their utility is largely dictated by the position of the chlorine atoms, which affects their reactivity in nucleophilic substitution and other transformations.
Synthesis of Heterocyclic Compounds
1,4-Dichlorobutane is a key precursor in the synthesis of five-membered heterocyclic compounds. A prominent example is the synthesis of tetrahydrothiophene, a valuable solvent and intermediate.
Experimental Protocol: Synthesis of Tetrahydrothiophene from 1,4-Dichlorobutane
This protocol is adapted from a procedure in Organic Syntheses.
Reaction:
Cl-(CH₂)₄-Cl + Na₂S → C₄H₈S + 2NaCl
Procedure:
-
A 5-liter, three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and two dropping funnels.
-
The flask is charged with 1.7 L of dimethylformamide (DMF) and heated to near reflux.
-
A solution of 359 g (2.75 moles) of 60% sodium sulfide (B99878) in 1 L of hot water and 280 mL (318 g, 2.5 moles) of 1,4-dichlorobutane are added simultaneously from the dropping funnels at a rate that maintains reflux without external heating. This addition takes approximately 1.5 hours.
-
After the addition is complete, the mixture is heated at reflux with stirring for an additional 2 hours.
-
The condenser is then arranged for distillation, and approximately 600 mL of distillate is collected.
-
The distillate is made alkaline with 20 g of sodium hydroxide, and sodium chloride is added to saturation.
-
The organic layer is separated, dried over solid potassium hydroxide, and distilled.
-
The fraction boiling at 119-121°C is collected as tetrahydrothiophene.
Yield: 160–172 g (73–78%).[1]
Synthesis of Tetrahydrothiophene
1,3-Dichlorobutane serves as a building block for the synthesis of nitrogen-containing heterocycles, such as pyrazolidine (B1218672) derivatives, often through microwave-assisted methods which can significantly reduce reaction times and improve yields.
Experimental Protocol: Microwave-Assisted Synthesis of a Pyrazolidine Derivative
This is a representative protocol based on literature methods for N-heterocycle synthesis using dihalides.
Reaction:
Cl-CH(CH₃)CH₂CH₂-Cl + H₂N-NH-R → Pyrazolidine derivative
Procedure:
-
In a microwave process vial, 1,3-dichlorobutane (1 mmol), a substituted hydrazine (B178648) (1 mmol), and a base such as potassium carbonate (2.2 mmol) are mixed in a suitable solvent (e.g., DMF, 3 mL).
-
The vial is sealed and placed in a microwave reactor.
-
The reaction mixture is irradiated with microwaves at a set temperature (e.g., 120-150°C) for a specified time (e.g., 10-30 minutes).
-
After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired pyrazolidine derivative.
Friedel-Crafts Alkylation
1,2-Dichlorobutane can be used as an alkylating agent in Friedel-Crafts reactions. Due to the presence of two electrophilic centers, it can potentially undergo a double alkylation to form a cyclized product.
Experimental Protocol: Friedel-Crafts Reaction of Benzene (B151609) with 1,2-Dichlorobutane
This is a representative protocol for a Friedel-Crafts alkylation.
Reaction:
C₆H₆ + Cl-CH₂CH(Cl)CH₂CH₃ → C₆H₅-CH₂CH(C₆H₅)CH₂CH₃ (and other products)
Procedure:
-
Anhydrous aluminum chloride (a Lewis acid catalyst) is suspended in an excess of dry benzene in a round-bottom flask equipped with a reflux condenser and a dropping funnel. The flask is cooled in an ice bath.
-
1,2-Dichlorobutane is added dropwise to the stirred suspension.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours or gently heated to drive the reaction to completion.
-
The reaction is quenched by slowly pouring the mixture over crushed ice and hydrochloric acid.
-
The organic layer is separated, washed with water, a dilute solution of sodium bicarbonate, and brine.
-
The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation.
-
The product mixture is then purified by fractional distillation or chromatography to isolate the alkylated benzene derivatives.
Friedel-Crafts Alkylation Workflow
Precursors in Polymer and Industrial Chemistry
1,4-Dichlorobutane is a crucial intermediate in the production of adiponitrile, a precursor to Nylon 6,6. The process involves the reaction of 1,4-dichlorobutane with sodium cyanide.
Quantitative Data: Synthesis of Adiponitrile
| Reactant | Product | Solvent | Yield | Reference |
| 1,4-Dichlorobutane | Adiponitrile | Adiponitrile | 74.6% conversion | U.S. Patent 2,715,138 |
1,2-Dichlorobutane is utilized as an industrial intermediate in the manufacturing of butadiene rubber and other chlorinated polymers.[2]
Chiral Building Blocks in Asymmetric Synthesis
2,3-Dichlorobutane exists as stereoisomers (chiral and meso forms) and can be used as a chiral building block in the synthesis of optically active compounds.[2][3] The defined stereochemistry of the starting material can be transferred to the product, which is a key strategy in the synthesis of pharmaceuticals where a specific enantiomer is often required for biological activity.
Comparative Reactivity: Free-Radical Chlorination of 1-Chlorobutane (B31608)
The free-radical chlorination of 1-chlorobutane produces a mixture of dichlorobutane isomers. The product distribution provides insight into the relative reactivity of the different C-H bonds within the molecule.
Experimental Data: Product Distribution from Chlorination of 1-Chlorobutane
The following table summarizes the percentage abundance of the dichlorobutane isomers formed from the free-radical chlorination of 1-chlorobutane.
| Isomer | % Abundance |
| 1,1-Dichlorobutane | 5.8% |
| 1,2-Dichlorobutane | 22.9% |
| 1,3-Dichlorobutane | 46.3% |
| 1,4-Dichlorobutane | 25.0% |
Data from a study at the University of Pennsylvania.
The data indicates that the secondary hydrogens at the C-3 position are the most reactive towards abstraction by a chlorine radical, leading to 1,3-dichlorobutane as the major product. The hydrogens at C-1 are the least reactive, which can be attributed to the inductive electron-withdrawing effect of the existing chlorine atom.
Product Distribution in Chlorination
Toxicological Profile
The toxicity of dichlorobutane isomers is an important consideration for their safe handling and application. The available acute oral toxicity data for rats and mice are presented below.
| Isomer | Species | LD₅₀ (mg/kg) | Reference |
| 1,1-Dichlorobutane | Mouse | 4859 | Cole-Parmer MSDS[4] |
| 1,4-Dichlorobutane | Rat | 3420 | PMC7058804[5] |
A lower LD₅₀ value indicates higher acute toxicity.
Conclusion
The dichlorobutane isomers are a versatile class of compounds with a wide range of applications in organic synthesis and industrial chemistry. Their utility is intrinsically linked to their isomeric structure. 1,4-Dichlorobutane is a valuable precursor for important polymers and heterocycles. 1,2- and 1,3-dichlorobutane serve as useful intermediates for creating carbon-carbon and carbon-heteroatom bonds. 2,3-Dichlorobutane offers potential in the field of asymmetric synthesis. The choice of a specific isomer is dictated by the desired reactivity and the target molecule. This guide provides a foundational understanding of the comparative applications of these isomers, supported by experimental data and protocols, to aid researchers in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. 9 constituent isomers of molecular formula C4H8Cl2, C4H8Br2, C4H8F2 or C4H8I2 condensed structural formula skeletal formula R/S optical isomers chain positional isomerism isomers of C4H8Cl2 C4H8Br2 C4H8F2 C4H8I2 uses applications of isomers Doc Brown's revision notes for advanced level organic chemistry courses [docbrown.info]
- 3. duluthlabs.com [duluthlabs.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. 4-Week repeated oral dose toxicity study of 1,4-dichlorobutane in rats - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Reactive Landscape of Dichlorobutanes: A Comparative Guide to Reaction Mechanisms
For researchers, scientists, and drug development professionals, a deep understanding of reaction mechanisms is paramount for predicting product formation, optimizing reaction conditions, and designing novel synthetic pathways. This guide provides a comprehensive comparison of the substitution and elimination reaction mechanisms for the various isomers of dichlorobutane, supported by established principles of physical organic chemistry and illustrative experimental data.
The reactivity of dichlorobutane isomers is dictated by the position of the two chlorine atoms on the butane (B89635) backbone, which influences the steric environment of the reaction center and the stability of potential intermediates. These structural nuances lead to significant differences in their propensity to undergo nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions.
Isomers of Dichlorobutane
There are nine constitutional isomers of dichlorobutane, which can be categorized based on the substitution pattern of the chlorine atoms:
-
Primary (1°): 1,1-Dichlorobutane, 1,2-Dichlorobutane (B1580518), 1,3-Dichlorobutane, 1,4-Dichlorobutane (B89584)
-
Secondary (2°): 2,2-Dichlorobutane, 2,3-Dichlorobutane
-
Geminal: 1,1-Dichlorobutane, this compound
-
Vicinal: 1,2-Dichlorobutane, 2,3-Dichlorobutane
Comparative Analysis of Reaction Mechanisms
The preferred reaction pathway for a given dichlorobutane isomer depends on several factors, including the structure of the isomer itself (primary, secondary, etc.), the nature of the nucleophile/base (strong vs. weak, bulky vs. small), the solvent (polar protic vs. polar aprotic), and the temperature.
Nucleophilic Substitution Reactions (SN1 vs. SN2)
Nucleophilic substitution reactions involve the replacement of a chlorine atom by a nucleophile. The mechanism can be either bimolecular (SN2) or unimolecular (SN1).
-
SN2 (Substitution Nucleophilic Bimolecular): This is a single-step, concerted mechanism where the nucleophile attacks the carbon atom at the same time as the leaving group departs.[1] The reaction rate is dependent on the concentration of both the alkyl halide and the nucleophile.[2] A key feature of the SN2 reaction is the inversion of stereochemistry at the reaction center.[1] Steric hindrance around the reaction center is a major factor, with less hindered substrates reacting faster.[3]
-
SN1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism that proceeds through a carbocation intermediate. The rate-determining step is the formation of the carbocation.[2] The reaction rate is dependent only on the concentration of the alkyl halide. SN1 reactions are favored for substrates that can form stable carbocations (tertiary > secondary). The planar carbocation intermediate allows the nucleophile to attack from either face, leading to a racemic mixture of products if the starting material is chiral.[2]
The following table summarizes the expected SN1 and SN2 reactivity of dichlorobutane isomers.
| Isomer | Structure | Expected SN2 Reactivity | Expected SN1 Reactivity | Rationale |
| 1,1-Dichlorobutane | Geminal Primary | Moderate | Low | Primary halide favors SN2, but the second chlorine on the same carbon may offer some steric hindrance. Primary carbocation is unstable. |
| 1,2-Dichlorobutane | Vicinal (1°, 2°) | Moderate at C1, Low at C2 | Low at C1, Moderate at C2 | C1 is a primary halide, favoring SN2. C2 is a secondary halide and could undergo SN1, but the inductive effect of the adjacent chlorine destabilizes the carbocation. |
| 1,3-Dichlorobutane | 1°, 2° | High at C1, Moderate at C2 | Low at C1, Moderate at C2 | C1 is a primary halide, favoring SN2. C2 is a secondary halide and can form a more stable carbocation than 1,2-dichlorobutane due to the larger distance between the chlorine atoms. |
| 1,4-Dichlorobutane | Primary | High | Very Low | Both are primary halides with minimal steric hindrance, strongly favoring SN2.[3] Primary carbocations are highly unstable. |
| This compound | Geminal Secondary | Very Low | Moderate to High | Secondary halide, but significant steric hindrance from the geminal chlorine and methyl group disfavors SN2. Can form a secondary carbocation stabilized by the adjacent alkyl group, but destabilized by the inductive effect of the other chlorine. |
| 2,3-Dichlorobutane | Vicinal Secondary | Low | Moderate | Both are secondary halides. SN2 is possible but slower than for primary halides. Can form secondary carbocations, but the inductive effect of the adjacent chlorine is destabilizing. |
The following diagram illustrates the generalized SN2 and SN1 reaction pathways.
Generalized SN2 and SN1 reaction pathways.
Elimination Reactions (E1 vs. E2)
Elimination reactions of alkyl halides lead to the formation of alkenes through the removal of a hydrogen and a halogen from adjacent carbon atoms.
-
E2 (Elimination Bimolecular): This is a concerted, one-step reaction where a strong base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously to form a double bond.[4] The rate of an E2 reaction is dependent on the concentration of both the alkyl halide and the base.[4] The reaction requires an anti-periplanar arrangement of the proton and the leaving group.[5]
-
E1 (Elimination Unimolecular): This is a two-step reaction that proceeds through the same carbocation intermediate as the SN1 reaction.[6] In the second step, a weak base removes a proton from a carbon adjacent to the carbocation, forming a double bond. The rate-determining step is the formation of the carbocation.[6]
The regioselectivity of elimination reactions is generally governed by Zaitsev's rule , which states that the more substituted (and therefore more stable) alkene is the major product.[7] However, the use of a sterically hindered base, such as potassium tert-butoxide, can lead to the formation of the less substituted alkene (Hofmann product) as the major product due to steric hindrance.[8]
The following table summarizes the expected products of E2 elimination for dichlorobutane isomers.
| Isomer | Base | Major Product(s) | Minor Product(s) | Rationale |
| 1,2-Dichlorobutane | Strong, small base (e.g., NaOEt) | 1-chloro-1-butene (E/Z) | 2-chloro-1-butene | Zaitsev's rule favors the more substituted internal alkene. |
| 1,3-Dichlorobutane | Strong, small base (e.g., NaOEt) | 3-chloro-1-butene | 1-chloro-1-butene (E/Z) | Removal of a proton from C2 leads to a conjugated system, which is more stable. |
| 2,3-Dichlorobutane | Strong base (e.g., NaNH2) | 2-butyne | 1,3-butadiene | With a very strong base, double elimination can occur to form an alkyne.[9] |
| This compound | Strong, bulky base (e.g., KOtBu) | 2-chloro-1-butene | 2-chloro-2-butene (E/Z) | Hofmann elimination is favored with a bulky base. |
The following diagram illustrates the E1 and E2 elimination pathways.
Generalized E2 and E1 elimination pathways.
Experimental Protocols
Determining Reaction Rates for SN1 and SN2 Reactions
A common method to qualitatively and semi-quantitatively determine the relative rates of SN1 and SN2 reactions involves monitoring the formation of a precipitate.[10]
Objective: To determine the relative reactivity of dichlorobutane isomers in SN1 and SN2 reactions.
Materials:
-
Dichlorobutane isomers (1,1-, 1,2-, 1,3-, 1,4-, 2,2-, and 2,3-dichlorobutane)
-
SN2 conditions: 15% Sodium Iodide (NaI) in anhydrous acetone[11]
-
SN1 conditions: 2% Silver Nitrate (AgNO₃) in ethanol[8]
-
Test tubes
-
Pipettes
-
Stopwatch
-
Water bath
Procedure for SN2 Reactivity:
-
Label a series of clean, dry test tubes for each dichlorobutane isomer.
-
Add 1 mL of the 15% NaI in acetone (B3395972) solution to each test tube.
-
Add 2-3 drops of a dichlorobutane isomer to its corresponding test tube, start the stopwatch, and shake to mix.[11]
-
Record the time it takes for a precipitate of sodium chloride (NaCl) to form.[11]
-
If no reaction is observed at room temperature after a reasonable time (e.g., 30 minutes), the test tubes can be gently warmed in a water bath to observe if a reaction occurs at a higher temperature.
Procedure for SN1 Reactivity:
-
Label a series of clean, dry test tubes for each dichlorobutane isomer.
-
Add 1 mL of the 2% AgNO₃ in ethanol (B145695) solution to each test tube.
-
Add 2-3 drops of a dichlorobutane isomer to its corresponding test tube, start the stopwatch, and shake to mix.[8]
-
Record the time it takes for a precipitate of silver chloride (AgCl) to form.[8]
-
As with the SN2 experiment, gentle warming can be used if no reaction is observed at room temperature.
Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
To quantitatively determine the product distribution from substitution and elimination reactions, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice.[11]
Objective: To separate, identify, and quantify the products of a reaction of a dichlorobutane isomer.
Generalized Workflow:
Generalized workflow for GC-MS analysis of reaction products.
Instrumentation and Conditions (Illustrative):
-
Gas Chromatograph: Equipped with a split/splitless injector and a capillary column (e.g., a mid-polarity column like a 5% phenyl-methylpolysiloxane).[12]
-
Injector Temperature: 250 °C.[11]
-
Oven Temperature Program: An initial temperature of 40-50 °C, held for a few minutes, followed by a ramp to a higher temperature (e.g., 200-250 °C) at a rate of 10-15 °C/min.[11]
-
Carrier Gas: Helium at a constant flow rate.[11]
-
Mass Spectrometer: Electron Ionization (EI) source at 70 eV.[11]
-
Mass Range: m/z 35-300.[13]
By comparing the retention times and mass spectra of the components in the reaction mixture to those of authentic standards, the identity and relative amounts of each product and any unreacted starting material can be determined.
Conclusion
The reaction mechanisms of dichlorobutane isomers are a clear illustration of the fundamental principles of organic chemistry, where subtle changes in molecular structure lead to profound differences in chemical reactivity. Primary, unhindered isomers such as 1,4-dichlorobutane will predominantly undergo SN2 reactions. Secondary isomers will show a competition between SN1/E1 and SN2/E2 pathways, with the outcome being highly dependent on the reaction conditions. Geminal and vicinal dichlorides exhibit unique reactivity due to the electronic and steric effects of having two chlorine atoms in close proximity. A thorough understanding of these competing pathways is essential for the effective use of dichlorobutane isomers as building blocks in chemical synthesis.
References
- 1. chm.uri.edu [chm.uri.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Elimination reaction - Wikipedia [en.wikipedia.org]
- 5. home.iitk.ac.in [home.iitk.ac.in]
- 6. scribd.com [scribd.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chm.uri.edu [chm.uri.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. idaea.csic.es [idaea.csic.es]
A Comparative Guide to the Environmental Impact of Chlorinated Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the environmental impacts of commonly used chlorinated solvents. The information is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding solvent selection, considering the significant environmental and health ramifications. All quantitative data is summarized in comparative tables, and key experimental methodologies are detailed.
Environmental Impact Profile of Common Chlorinated Solvents
Chlorinated solvents, while effective in many chemical processes, pose considerable environmental risks. These compounds are characterized by their persistence in the environment, potential to contaminate soil and groundwater, and contributions to ozone depletion and global warming.[1][2] Improper disposal or accidental release can lead to long-term contamination of ecosystems.[3]
Key Environmental Indicators
The following table summarizes the key environmental impact indicators for several common chlorinated solvents. These metrics are crucial for assessing the environmental footprint of chemical processes.
| Solvent | Chemical Formula | CAS Number | Atmospheric Lifetime (years) | Ozone Depletion Potential (ODP)¹ | Global Warming Potential (GWP)² (100-year) |
| Carbon Tetrachloride | CCl₄ | 56-23-5 | 35 | 0.72 - 1.1 | 1730 |
| Trichloroethylene (TCE) | C₂HCl₃ | 79-01-6 | ~0.02 (7.3 days) | ~0 | 1 |
| Perchloroethylene (PCE) | C₂Cl₄ | 127-18-4 | 0.28 (102 days) | ~0 | 10 |
| Methylene Chloride (DCM) | CH₂Cl₂ | 75-09-2 | 0.4 - 0.5 | 0.0107 - 0.02 | 9 |
| 1,1,1-Trichloroethane (TCA) | C₂H₃Cl₃ | 71-55-6 | 5.0 | 0.1 - 0.12 | 160 |
| Chloroform | CHCl₃ | 67-66-3 | 0.5 | 0.01 - 0.03 | 31 |
¹Ozone Depletion Potential (ODP) is the relative amount of degradation to the ozone layer a chemical compound can cause, with CFC-11 defined as having an ODP of 1.0.[4][5] ²Global Warming Potential (GWP) is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time, relative to carbon dioxide (CO₂), which has a GWP of 1.[6][7]
Aquatic Toxicity
The release of chlorinated solvents into water bodies can have severe toxic effects on aquatic life. The following table presents the 96-hour median lethal concentration (LC50) for various fish species, a standard measure of acute toxicity. A lower LC50 value indicates higher toxicity.
| Solvent | Test Species | LC50 (96-hour) |
| Carbon Tetrachloride | Fathead Minnow (Pimephales promelas) | 36.3 - 47.3 mg/L |
| Trichloroethylene (TCE) | Fathead Minnow (Pimephales promelas) | 31.4 - 71.8 mg/L[8] |
| Bluegill (Lepomis macrochirus) | 44.7 mg/L[9] | |
| Perchloroethylene (PCE) | Rainbow Trout (Oncorhynchus mykiss) | 4.99 - 5.84 mg/L[10] |
| Fathead Minnow (Pimephales promelas) | 18.4 mg/L[11] | |
| Bluegill (Lepomis macrochirus) | 12.9 mg/L[11] | |
| Methylene Chloride (DCM) | Fathead Minnow (Pimephales promelas) | 196 - 310 mg/L[1][12] |
| Bluegill (Lepomis macrochirus) | 220 mg/L[1][12] |
Experimental Protocols
The data presented in this guide are derived from standardized experimental protocols established by international bodies to ensure consistency and comparability.
Aquatic Toxicity Testing (Based on OECD Guideline 203)
The acute toxicity of chemicals to fish is typically determined using the Fish, Acute Toxicity Test outlined in the OECD Guideline 203.[13]
Objective: To determine the median lethal concentration (LC50) of a substance in fish over a 96-hour exposure period.[14]
Methodology Summary:
-
Test Organisms: A recommended fish species (e.g., Rainbow Trout, Fathead Minnow, Zebrafish) is selected.
-
Exposure: Fish are exposed to the test substance added to water at a range of concentrations for a 96-hour period.
-
Observation: Mortalities are recorded at 24, 48, 72, and 96 hours, and the concentrations are related to the cumulative percentage mortality.
-
LC50 Calculation: The LC50, the concentration estimated to be lethal to 50% of the test fish, is calculated, usually using probit analysis or other statistical methods.[14]
-
Limit Test: For substances with low toxicity, a limit test at 100 mg/L may be performed to demonstrate that the LC50 is greater than this concentration.[14]
Determination of Ozone Depletion Potential (ODP)
The ODP of a substance is not measured directly but is calculated using atmospheric models.[15] This process involves:
-
Kinetic Studies: Laboratory experiments, such as flash photolysis-resonance fluorescence, are used to determine the rate of reaction of the solvent with atmospheric oxidants like hydroxyl radicals (OH). This data is crucial for calculating the atmospheric lifetime of the compound.[15]
-
Atmospheric Modeling: Two-dimensional and three-dimensional atmospheric models simulate the transport and chemical degradation of the substance in the troposphere and stratosphere.
-
Relative Impact Assessment: The model calculates the extent of ozone depletion caused by the substance relative to the ozone depletion caused by an equivalent mass of CFC-11.[4]
Determination of Global Warming Potential (GWP)
The GWP of a gas is calculated based on its radiative efficiency and atmospheric lifetime, relative to CO₂.[16] The Intergovernmental Panel on Climate Change (IPCC) provides standardized methods for these calculations.[17]
-
Radiative Efficiency Measurement: Laboratory spectroscopic analysis, such as Fourier-transform infrared (FTIR) spectroscopy, measures the infrared absorption cross-sections of the solvent. This determines how effectively the molecule traps heat.
-
Atmospheric Lifetime Calculation: As with ODP, the atmospheric lifetime is determined through kinetic studies of its reaction with atmospheric radicals.
-
Integrated Radiative Forcing: The GWP is the ratio of the time-integrated radiative forcing from the instantaneous release of 1 kg of the substance relative to that of 1 kg of CO₂ over a specified time horizon (typically 100 years).[16]
Visualizing Environmental Pathways and Processes
The following diagrams, generated using Graphviz, illustrate key concepts related to the environmental impact of chlorinated solvents.
References
- 1. vastanichem.com [vastanichem.com]
- 2. oecd.org [oecd.org]
- 3. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 4. Ozone depletion potential - Wikipedia [en.wikipedia.org]
- 5. static.tecnichenuove.it [static.tecnichenuove.it]
- 6. epa.gov [epa.gov]
- 7. Global warming potential - Wikipedia [en.wikipedia.org]
- 8. fishersci.com [fishersci.com]
- 9. epa.gov [epa.gov]
- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 11. nyc.gov [nyc.gov]
- 12. navybrand.com [navybrand.com]
- 13. oecd.org [oecd.org]
- 14. Aquatic toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 15. benchchem.com [benchchem.com]
- 16. archive.ipcc.ch [archive.ipcc.ch]
- 17. ipcc-nggip.iges.or.jp [ipcc-nggip.iges.or.jp]
Reactivity of Hydrogens in Chlorobutane Isomers: A Comparative Guide to Dichlorobutane Formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the relative reactivity of hydrogen atoms in 1-chlorobutane (B31608) and 2-chlorobutane (B165301) upon free-radical chlorination to form dichlorobutanes. Understanding these reactivity differences is crucial for predicting product distributions and controlling selectivity in halogenation reactions, a fundamental process in the synthesis of pharmaceutical intermediates and other fine chemicals. This document summarizes experimental data, details the underlying principles governing reactivity, and provides a standardized experimental protocol.
Comparative Reactivity of Hydrogens
The free-radical chlorination of chlorobutanes is a substitution reaction where a hydrogen atom is replaced by a chlorine atom. The position of the initial chlorine substituent significantly influences the reactivity of the remaining C-H bonds. This is primarily due to the electron-withdrawing inductive effect of the chlorine atom, which deactivates nearby hydrogens, and the inherent stability differences between primary (1°), secondary (2°), and tertiary (3°) free radicals.
Chlorination of 1-Chlorobutane
The chlorination of 1-chlorobutane yields four constitutional isomers: 1,1-dichlorobutane, 1,2-dichlorobutane, 1,3-dichlorobutane (B52869), and 1,4-dichlorobutane. Experimental data from gas chromatography (GC) analysis of the product mixture allows for the determination of the relative reactivity of the hydrogens at each carbon position (C1, C2, C3, and C4).
Table 1: Product Distribution and Relative Reactivity of Hydrogens in the Free-Radical Chlorination of 1-Chlorobutane
| Dichlorobutane Product | Carbon of H Abstraction | Number of Hydrogens | Typical Product Distribution (%)[1] | Relative Reactivity per H (Normalized to C1)[1] |
| 1,1-Dichlorobutane | C1 (Primary) | 2 | 7.8 | 1.0 |
| 1,2-Dichlorobutane | C2 (Secondary) | 2 | 22.7 | 2.9 |
| 1,3-Dichlorobutane | C3 (Secondary) | 2 | 44.4 | 5.7 |
| 1,4-Dichlorobutane | C4 (Primary) | 3 | 25.1 | 2.2 |
Note: The presented product distribution and relative reactivities are representative values from a specific experiment and may vary with reaction conditions.
The data clearly indicates that the hydrogens on C3 are the most reactive, followed by C2, C4, and finally C1.[1] This trend can be explained by:
-
Inductive Effect: The electron-withdrawing chlorine atom on C1 deactivates the hydrogens on C1 and, to a lesser extent, on C2, making them less susceptible to abstraction by a chlorine radical.[2][3]
-
Radical Stability: Abstraction of a hydrogen from C2 or C3 results in a more stable secondary free radical compared to the primary free radical formed from abstraction at C1 or C4.
-
Steric Hindrance: While less of a factor for the small chlorine radical, steric hindrance can play a minor role.
The greater reactivity of C3 hydrogens compared to C2 hydrogens, both being secondary, highlights the diminishing influence of the inductive effect with distance.[1] The primary hydrogens on C4 are more reactive than those on C1 due to their greater distance from the electron-withdrawing chlorine atom.[1][3]
Chlorination of 2-Chlorobutane
The free-radical chlorination of 2-chlorobutane can lead to the formation of four constitutional isomers: 1,2-dichlorobutane, 2,2-dichlorobutane, 2,3-dichlorobutane, and 1,3-dichlorobutane (by rearrangement, though less common). Furthermore, the presence of a chiral center at C2 and the potential creation of a new one at C3 introduce stereochemical considerations.
Comprehensive quantitative data on the full product distribution for the chlorination of 2-chlorobutane is less readily available in the literature compared to 1-chlorobutane. However, the principles of radical stability and inductive effects still apply. We can predict the following reactivity trends:
-
C1 (Primary): These three hydrogens are expected to be reactive, though slightly deactivated by the chlorine on C2.
-
C2 (Secondary): This single hydrogen is significantly deactivated by the geminal chlorine atom.
-
C3 (Secondary): These two hydrogens are expected to be the most reactive, being secondary and further from the deactivating chlorine atom.
-
C4 (Primary): These three hydrogens are the furthest from the chlorine atom and are expected to be the most reactive of the primary hydrogens.
One study on the chlorination of (R)-2-chlorobutane specifically analyzed the formation of 2,3-dichlorobutane, revealing a product mixture of 71% meso-2,3-dichlorobutane and 29% racemic (S,S and R,R)-2,3-dichlorobutane. This diastereoselectivity arises from the influence of the existing chiral center on the approach of the chlorine radical to the intermediate free radical at C3.
Experimental Protocol: Free-Radical Chlorination of Chlorobutane
This section details a general procedure for the free-radical chlorination of a chlorobutane isomer, followed by product analysis.
Materials and Reagents
-
1-Chlorobutane or 2-Chlorobutane
-
Sulfuryl chloride (SO₂Cl₂)
-
Radical initiator (e.g., 2,2'-azobis(2-methylpropionitrile) (B43924) - AIBN, or benzoyl peroxide)
-
Inert solvent (e.g., carbon tetrachloride, if necessary)
-
5% aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Gas chromatograph (GC) with a suitable column (e.g., non-polar DB-5 or polar Carbowax) and a flame ionization detector (FID) or mass spectrometer (MS)
Reaction Procedure
-
Setup: Assemble a clean, dry round-bottom flask with a reflux condenser. Equip the top of the condenser with a drying tube or a gas outlet leading to a trap to neutralize acidic gases (HCl and SO₂).
-
Reagents: In the round-bottom flask, combine the chlorobutane isomer, sulfuryl chloride (the limiting reagent), and a catalytic amount of the radical initiator.
-
Initiation: Heat the reaction mixture to reflux (typically 60-80 °C) using a heating mantle or oil bath. The heat will cause the decomposition of the initiator, generating free radicals and initiating the chain reaction.
-
Reaction: Allow the reaction to proceed at reflux for a specified time (e.g., 30-60 minutes). The progress of the reaction can be monitored by observing the evolution of gases.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 5% sodium bicarbonate solution to neutralize any remaining acidic byproducts, followed by brine to remove dissolved salts.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
-
Analysis:
-
Decant or filter the dried organic layer.
-
Analyze the product mixture by gas chromatography (GC) to separate and quantify the different dichlorobutane isomers. The peak areas in the chromatogram are proportional to the amount of each isomer.
-
Calculation of Relative Reactivity
The relative reactivity of each type of hydrogen can be calculated from the GC data using the following formula:
Relative Reactivity per H = (% of Product Isomer) / (Number of Hydrogens of that Type)
For a more direct comparison, the relative reactivities are often normalized to the reactivity of the least reactive hydrogen, which is typically set to 1.0.
Conclusion
The free-radical chlorination of 1-chlorobutane provides a clear example of how an existing substituent directs the position of further substitution. The interplay of inductive effects and the inherent stability of the resulting free-radical intermediates leads to a predictable, albeit complex, product distribution. While comprehensive quantitative data for 2-chlorobutane is less documented, the same fundamental principles govern its reactivity, with the added dimension of stereochemistry influencing the product ratios. For researchers in drug development and organic synthesis, a thorough understanding of these reactivity patterns is essential for designing selective and efficient synthetic routes.
References
Unraveling Dichlorobutene Reactivity: A Computational and Experimental Comparison of Reaction Pathways
For researchers, scientists, and drug development professionals, understanding the intricate reactivity of dichlorobutenes is paramount for the strategic design of synthetic routes and the efficient production of target molecules. These compounds, serving as crucial intermediates in the synthesis of polymers and fine chemicals, exhibit a delicate balance between competing reaction pathways, primarily isomerization, bimolecular nucleophilic substitution (S(_N)2), and bimolecular elimination (E2). This guide provides an objective comparison of these pathways, drawing upon available computational studies and experimental data to illuminate the factors governing reaction outcomes.
Competing Reaction Pathways: An Overview
The principal reaction pathways available to dichlorobutene (B78561) isomers are dictated by a variety of factors, including the specific isomer's structure, the nature of the nucleophile or base, and the solvent conditions.[1]
-
Isomerization: A key industrial process involves the isomerization of 3,4-dichloro-1-butene (B1205564) to the thermodynamically more stable 1,4-dichloro-2-butene.[1][2] Computational studies on similar allylic chlorides suggest this transformation can occur via a concerted mechanism involving a cyclic transition state.[1]
-
Bimolecular Nucleophilic Substitution (S(_N)2): In the presence of a strong, unhindered nucleophile, dichlorobutenes can undergo S(_N)2 reactions, leading to the substitution of a chlorine atom.[1]
-
Bimolecular Elimination (E2): Conversely, a strong, sterically hindered base favors the E2 pathway, resulting in the elimination of hydrogen chloride and the formation of a diene.[1]
The competition between S(_N)2 and E2 pathways is highly sensitive to the specific reaction conditions.[1]
Quantitative Comparison of Reaction Energetics
To provide a quantitative comparison, the following table summarizes activation energies and enthalpies of reaction. It is important to note that the data for elimination and isomerization of chloro-methylbutenes are derived from a computational study and serve as an analogy for dichlorobutene reactivity.[1] The experimental activation energy for dichlorobutene isomerization is an approximation from reported kinetic studies.[1]
| Reaction Pathway | Reactant | Product(s) | Computational/Experimental Method | Activation Energy (kcal/mol) | Enthalpy of Reaction (kcal/mol) |
| Isomerization | 3,4-dichloro-1-butene | cis/trans-1,4-dichloro-2-butene | Experimental | ~25 | - |
| Elimination (E2-like) | 1-chloro-3-methylbut-2-ene | Isoprene + HCl | MPW1PW91/6-31G(d,p) | 46.3 | 17.5 |
Table 1: Comparison of activation energies and reaction enthalpies for key reaction pathways. Data for the E2-like elimination of 1-chloro-3-methylbut-2-ene is from a computational study and is used as an analogue for dichlorobutene elimination. The isomerization activation energy is an experimental approximation.[1]
Experimental and Computational Protocols
A detailed understanding of the methodologies used to obtain the comparative data is crucial for its interpretation and application.
Experimental Determination of Activation Energy (Isomerization)
The experimental activation energy for the isomerization of 3,4-dichloro-1-butene to 1,4-dichloro-2-butene can be determined through kinetic studies.[1] The reaction progress is monitored over time at various temperatures using techniques like gas-liquid chromatography.[2] The rate constants (k) at different temperatures (T) are then used in the Arrhenius equation:
k = A e-Ea/RT
where A is the pre-exponential factor, Ea is the activation energy, and R is the gas constant. By plotting ln(k) versus 1/T (an Arrhenius plot), the activation energy can be calculated from the slope of the line (-Ea/R).[1]
Computational Chemistry Methods (Analogous Systems)
For the computational data on analogous chloro-methylbutenes, Density Functional Theory (DFT) is a commonly employed method.[3] A typical workflow involves:
-
Geometry Optimization: The three-dimensional structures of the reactants, transition states, and products are optimized to find the lowest energy conformations.
-
Frequency Calculations: These calculations are performed to confirm that the optimized structures correspond to energy minima (for reactants and products) or first-order saddle points (for transition states) and to calculate thermochemical data such as enthalpy and entropy.
-
Transition State Theory (TST): Once the energies of the reactants and the transition state are known, Transition State Theory can be used to estimate the reaction rate constant.[1]
The specific functional and basis set used, such as MPW1PW91/6-31G(d,p), are crucial for obtaining accurate results.[1][3]
Visualizing the Reaction Pathways
The following diagrams illustrate the key reaction pathways of dichlorobutenes.
Conclusion
The reaction pathways of dichlorobutenes represent a fascinating interplay of thermodynamics, kinetics, and reaction conditions.[1] While direct computational comparisons for all dichlorobutene reactions are an area for future research, the analysis of analogous systems provides a strong predictive framework.[1] For professionals in drug development and synthetic chemistry, a thorough understanding of these competing pathways, informed by both computational and experimental data, is essential for the rational design of synthetic routes and the efficient production of target molecules.[1] The continued advancement of computational methods holds the promise of delivering even more precise insights into these complex reaction landscapes.[1]
References
Safety Operating Guide
Proper Disposal of 2,2-Dichlorobutane: A Procedural Guide
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of 2,2-Dichlorobutane, ensuring compliance with hazardous waste regulations and promoting laboratory safety. The following step-by-step procedures are designed to provide clear, actionable guidance for handling this chemical waste.
Immediate Safety and Hazard Information
This compound is a hazardous chemical that requires careful handling at all times. It is classified as a flammable liquid and vapor.[1][2] It is also known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Adherence to strict safety protocols is mandatory to prevent injury and environmental contamination.
Key Hazards:
-
Flammability: Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[3] Keep away from heat, sparks, open flames, and hot surfaces.[2]
-
Irritation: Causes significant irritation to skin and eyes and may irritate the respiratory system.[1]
-
Environmental: As a chlorinated hydrocarbon, improper disposal can lead to environmental harm. Wastes from the production of chlorinated aliphatic hydrocarbons are regulated as hazardous by the EPA.[4][5]
Chemical and Hazard Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₈Cl₂ | [1] |
| Molecular Weight | 127.01 g/mol | [1] |
| Boiling Point | 104 °C | [6] |
| Flash Point | 27 °C | [6] |
| Density | 1.112 g/cm³ at 20 °C | [2] |
| GHS Hazard Statements | H226, H315, H319, H335 | [1][6] |
| UN Number | UN1993 | |
| Hazard Class | 3 (Flammable Liquid) |
Detailed Disposal Protocol
This protocol outlines the standard operating procedure for the safe collection, storage, and disposal of this compound waste in a laboratory setting.
1. Waste Identification and Classification
-
Hazardous Waste Determination: Due to its flammability and classification as a chlorinated hydrocarbon, this compound must be managed as a hazardous waste.[3][4][7] Do not mix it with non-hazardous waste.[8]
-
Waste Stream: This waste falls under the category of halogenated organic solvents.
2. Required Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations.[3]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).
-
Skin and Body Protection: A flame-retardant lab coat is required. Ensure skin is not exposed.
-
Work Area: All handling of this compound and its waste must be conducted inside a certified chemical fume hood.
3. Waste Segregation and Collection
-
Dedicated Waste Container: Collect this compound waste in a dedicated, properly labeled container.
-
Avoid Mixing: Do not mix this compound waste with other waste streams, particularly incompatible materials like strong oxidizing agents, strong bases, or acids.[7] Mixing wastes can create dangerous reactions or complicate the disposal process.
4. Containerization and Labeling
-
Container Selection: Use a container made of a compatible material (e.g., glass or polyethylene) that is in good condition, free of leaks, and has a secure, tight-fitting screw cap.[8][9] The original product container can often be used.
-
Labeling:
-
As soon as waste is first added to the container, affix a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[10]
-
List all constituents by their full chemical name (i.e., "this compound") and their approximate concentrations. Do not use abbreviations or formulas.
-
Indicate the specific hazards (e.g., Flammable, Irritant).[9]
-
5. On-Site Storage (Satellite Accumulation Area)
-
Location: Store the waste container at or near the point of generation, in a designated Satellite Accumulation Area (SAA).[8]
-
Container Management: Keep the waste container closed at all times except when adding waste.[9][10]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.
-
Segregation: Store the container segregated from incompatible materials.
-
Volume Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA.[9][10]
6. Arranging for Professional Disposal
-
Contact EHS: Once the container is full or the waste is no longer being generated, contact your institution's EHS or hazardous waste management office to schedule a pickup. Do not transport hazardous waste yourself.[10]
-
Disposal Method: The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF) for proper disposal, likely via high-temperature incineration. The precautionary statement P501 directs users to "Dispose of contents/container to an approved waste disposal plant".[3]
7. Spill and Emergency Procedures
-
Small Spills (in fume hood):
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the contaminated absorbent material using non-sparking tools.[3]
-
Place the collected material into a designated hazardous waste container.
-
Clean the spill area thoroughly.
-
-
Large Spills or Spills Outside a Fume Hood:
-
Evacuate the immediate area.
-
Alert others and your supervisor.
-
If there is a fire or significant vapor release, pull the fire alarm and evacuate the building.
-
Contact your institution's emergency response team or EHS immediately.
-
Do NOT attempt to dispose of this compound by pouring it down the drain. This is illegal and environmentally harmful.[10]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. This compound | C4H8Cl2 | CID 521118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bg.cpachem.com [bg.cpachem.com]
- 3. fishersci.com [fishersci.com]
- 4. epa.gov [epa.gov]
- 5. EPA Hazardous Waste Codes | UGA Environmental Safety Division [esd.uga.edu]
- 6. This compound | 4279-22-5 [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 10. vumc.org [vumc.org]
Personal protective equipment for handling 2,2-Dichlorobutane
This guide provides immediate, essential safety and logistical information for the handling and disposal of 2,2-Dichlorobutane, tailored for researchers, scientists, and drug development professionals. Following these procedural steps is critical for ensuring laboratory safety.
Operational Plan for Handling this compound
1. Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: Always handle this compound in a well-ventilated area. Use of a chemical fume hood is mandatory to minimize inhalation exposure. Ensure the fume hood is functioning correctly before starting any work.
-
Eye Protection: Wear chemical safety goggles or a face shield to protect against splashes.[1]
-
Skin Protection: Wear chemically resistant gloves, such as nitrile or neoprene. A lab coat or chemical-resistant apron is also required to prevent skin contact.[2][3][4]
-
Respiratory Protection: If working outside of a fume hood or in poorly ventilated areas, a NIOSH-approved respirator with organic vapor cartridges is necessary.
2. Safe Handling Procedures
-
Grounding: this compound is a flammable liquid.[5][6] Ground and bond containers and receiving equipment to prevent static discharge, which can be an ignition source.[2][3][6]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1][2][6][7] Use only non-sparking tools when handling.[1][6]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, strong bases, and metals.[7] Keep containers tightly closed to prevent leakage and evaporation.[1][6] The substance should be stored under an inert gas like argon.[8]
3. Disposal Plan
-
Waste Collection: Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed container. Do not mix with other waste streams.
-
Professional Disposal: Dispose of the chemical waste through a licensed professional waste disposal company.[1] It may be possible to burn the chemical in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Container Disposal: Empty containers may retain product residue and vapors and should be treated as hazardous.[9][10] Do not reuse empty containers. They must be disposed of through a licensed waste disposal service.
Quantitative Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C4H8Cl2 | [5][11][12][13] |
| Molecular Weight | 127.01 g/mol | [5][11] |
| Boiling Point | 104 °C | [6][13] |
| Melting Point | -74 °C | [12][13] |
| Flash Point | 27 °C | [6][12] |
| Density | 1.09 g/cm³ | [12][13] |
| UN Number | 1993 | [14] |
First Aid Measures
-
Inhalation: Move the person to fresh air.[1][15] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][7][15]
-
Skin Contact: Immediately remove all contaminated clothing.[1][2][4] Flush the affected skin with plenty of soap and water for at least 15 minutes.[15][16] If irritation persists, seek medical attention.[15][16]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[17] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[17]
-
Ingestion: Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person.[1] Rinse mouth with water.[1] Seek immediate medical attention.[1][7][15]
Visual Workflow Guides
Caption: Workflow for handling a this compound spill.
Caption: Standard operating procedure for using this compound.
References
- 1. ecplabchem.co.nz [ecplabchem.co.nz]
- 2. bg.cpachem.com [bg.cpachem.com]
- 3. cdn.chemservice.com [cdn.chemservice.com]
- 4. This compound | 4279-22-5 | TCI AMERICA [tcichemicals.com]
- 5. This compound | C4H8Cl2 | CID 521118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 4279-22-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. calpaclab.com [calpaclab.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. CAS 4279-22-5: this compound | CymitQuimica [cymitquimica.com]
- 12. This compound [chembk.com]
- 13. Page loading... [wap.guidechem.com]
- 14. labproinc.com [labproinc.com]
- 15. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]
- 16. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 17. ehs.princeton.edu [ehs.princeton.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
